Toluenesulfinic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H8O2S |
|---|---|
Molecular Weight |
156.20 g/mol |
IUPAC Name |
2-methylbenzenesulfinic acid |
InChI |
InChI=1S/C7H8O2S/c1-6-4-2-3-5-7(6)10(8)9/h2-5H,1H3,(H,8,9) |
InChI Key |
VLUWLNIMIAFOSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Toluenesulfinic Acid from Toluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing toluenesulfinic acid, a vital reagent and intermediate in organic synthesis, from the readily available starting material, toluene (B28343). The document details various methodologies, including the reduction of p-toluenesulfonyl chloride and the use of Grignard reagents, presenting quantitative data in structured tables and providing detailed experimental protocols for key reactions. Furthermore, reaction pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a clear understanding of the chemical processes involved.
Introduction to Synthetic Strategies
The synthesis of p-toluenesulfinic acid from toluene is predominantly achieved through indirect methods, the most common of which involves the preparation and subsequent reduction of p-toluenesulfonyl chloride. Direct methods are less frequently employed. The key approaches are:
-
Sulfonylation of Toluene followed by Chlorination and Reduction: This is a robust and widely used multi-step process. Toluene is first sulfonated to produce p-toluenesulfonic acid. This is then converted to p-toluenesulfonyl chloride, which is subsequently reduced to the target p-toluenesulfinic acid. Various reducing agents can be employed in the final step, each with its own advantages.
-
Grignard Reagent Route: This method involves the formation of a Grignard reagent, p-tolylmagnesium bromide, from p-bromotoluene (which can be synthesized from toluene). The Grignard reagent is then reacted with sulfur dioxide to yield the magnesium salt of this compound, which is subsequently protonated.
-
Direct Sulfinylation: A less common approach involves the direct reaction of toluene with sulfur dioxide in the presence of a Lewis acid catalyst like aluminum chloride and hydrogen chloride.[1]
This guide will focus on the most prevalent and well-documented of these methods, providing detailed experimental procedures and comparative data.
Synthesis via Reduction of p-Toluenesulfonyl Chloride
This is arguably the most common and reliable method for the laboratory-scale synthesis of p-toluenesulfinic acid. The overall process can be broken down into three main stages: sulfonation of toluene, chlorination of the resulting sulfonic acid, and reduction of the sulfonyl chloride.
Stage 1: Sulfonation of Toluene
Toluene is reacted with a sulfonating agent to introduce the sulfonic acid group, primarily at the para position due to the directing effect of the methyl group.
Stage 2: Chlorination of p-Toluenesulfonic Acid
The sulfonic acid is converted to the more reactive sulfonyl chloride. This can be achieved using various chlorinating agents.
Stage 3: Reduction of p-Toluenesulfonyl Chloride
The final step is the reduction of the sulfonyl chloride to the sulfinic acid. Several reducing agents can be used, with zinc dust being a common choice.
Experimental Protocols and Quantitative Data
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of p-Toluenesulfinic Acid via Reduction of p-Toluenesulfonyl Chloride
| Step | Reagents and Conditions | Yield | Reference |
| Sulfonation of Toluene | Toluene, concentrated H₂SO₄, heat with azeotropic removal of water. | High | [2] |
| Chlorination of p-Toluenesulfonic Acid | p-Toluenesulfonic acid, chlorosulfonic acid. | ~87% | [3] |
| Reduction of p-Toluenesulfonyl Chloride with Zinc Dust | p-Toluenesulfonyl chloride, zinc dust, water, heat. The product is isolated as the sodium salt. | 64% (as sodium salt dihydrate) | [1] |
| Reduction of p-Toluenesulfonyl Chloride with Sodium Sulfite | p-Toluenesulfonyl chloride, Na₂SO₃, NaHCO₃, water, 70-80 °C. | High | [4] |
Detailed Experimental Protocol: Reduction of p-Toluenesulfonyl Chloride with Zinc Dust[1]
This protocol is adapted from Organic Syntheses.
Materials:
-
p-Toluenesulfonyl chloride (technical grade): 500 g (2.6 moles)
-
Zinc dust (90-100% pure): 400 g (5.5-6.1 atoms)
-
Water: 3 L
-
Sodium hydroxide (B78521) solution (12 N): 250 mL
-
Sodium carbonate (powdered)
Apparatus:
-
12-L crock or large reaction vessel
-
Large mechanical stirrer
-
Steam inlet tube
-
Large evaporating dish
-
Suction filtration apparatus
Procedure:
-
Preparation: Grind the technical p-toluenesulfonyl chloride in a mortar to break up any lumps.
-
Initial Setup: Place 3 L of water in the 12-L crock equipped with a stirrer and steam inlet. Heat the water to 70 °C using dry steam.
-
Addition of Zinc: Turn off the steam and add 400 g of zinc dust to the hot water.
-
Addition of Sulfonyl Chloride: Add the ground p-toluenesulfonyl chloride in small portions over approximately 10 minutes. The temperature will rise to about 80 °C.
-
Reaction: Continue stirring for 10 minutes after the addition is complete. Then, pass steam into the mixture until the temperature reaches 90 °C. Avoid heating above this temperature to prevent bumping.
-
Basification: Turn off the steam and add 250 mL of 12 N sodium hydroxide solution. Subsequently, add powdered sodium carbonate in 50-g portions until the mixture is alkaline to litmus (B1172312) paper and a filtered sample gives no precipitate with sodium carbonate solution.
-
Workup: Filter the hot mixture by suction and wash the zinc oxide residue with two 750-mL portions of hot water. Combine the filtrate and washings in a large evaporating dish.
-
Crystallization: Evaporate the solution over a burner to a volume of about 1 L, or until a crust begins to form at the edges. Cool the mixture to induce crystallization.
-
Isolation: Filter the large, transparent crystals of sodium p-toluenesulfinate dihydrate by suction and air-dry them until efflorescence just begins. The typical yield is around 360 g (64%).
-
Free Acid Preparation: The free p-toluenesulfinic acid can be obtained by dissolving the sodium salt in cold water and carefully acidifying with dilute hydrochloric acid.[1]
Synthesis via the Grignard Reagent Route
This method provides an alternative pathway to p-toluenesulfinic acid, particularly useful if p-bromotoluene is a more convenient starting material than toluene itself.
Experimental Protocols and Quantitative Data
Table 2: Summary of Reaction Conditions for the Grignard Route
| Step | Reagents and Conditions | Yield | Reference |
| Grignard Reagent Formation | p-Bromotoluene, magnesium turnings, dry diethyl ether or THF, under inert atmosphere. | Typically high | [5][6] |
| Reaction with Sulfur Dioxide | p-Tolylmagnesium bromide solution, dry sulfur dioxide gas, followed by acidic workup. | Good | [1] |
Detailed Experimental Protocol: Synthesis of p-Toluenesulfinic Acid via Grignard Reagent
Materials:
-
p-Bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (crystal, as initiator)
-
Dry sulfur dioxide gas
-
Dilute hydrochloric acid
Apparatus:
-
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet
-
Magnetic stirrer
-
Gas dispersion tube
Procedure:
-
Grignard Reagent Preparation:
-
Set up the flame-dried three-necked flask under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings and a crystal of iodine in the flask.
-
Add a small amount of anhydrous ether.
-
Dissolve p-bromotoluene in anhydrous ether in the dropping funnel.
-
Add a small portion of the p-bromotoluene solution to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).
-
Add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Reaction with Sulfur Dioxide:
-
Cool the Grignard reagent solution in an ice bath.
-
Bubble dry sulfur dioxide gas through the solution via a gas dispersion tube with vigorous stirring. The reaction is exothermic.
-
Continue the addition of SO₂ until the reaction is complete (e.g., indicated by a change in color or cessation of heat evolution).
-
-
Workup and Isolation:
-
Pour the reaction mixture onto a mixture of crushed ice and dilute hydrochloric acid.
-
Separate the organic layer.
-
Extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude p-toluenesulfinic acid, which can be further purified by recrystallization.
-
Conclusion
The synthesis of p-toluenesulfinic acid from toluene is a well-established process with multiple viable routes. The most common and scalable method involves the reduction of p-toluenesulfonyl chloride, which is itself derived from toluene in two steps. This pathway offers high yields and utilizes readily available reagents. The Grignard route provides a reliable alternative, especially when starting from p-bromotoluene. The choice of synthetic route will depend on factors such as the available starting materials, required scale, and desired purity of the final product. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. spegroup.ru [spegroup.ru]
- 3. CN105503671A - Preparation method of p-toluene sulfonyl chloride - Google Patents [patents.google.com]
- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-Tolylmagnesium Bromide | 4294-57-9 | TCI AMERICA [tcichemicals.com]
- 6. p-トリルマグネシウムブロミド 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to p-Toluenesulfinic Acid: Physical and Chemical Properties
Introduction
p-Toluenesulfinic acid, also known as 4-methylbenzenesulfinic acid, is an organosulfur compound with the chemical formula C₇H₈O₂S.[1][2] It is characterized by a sulfinic acid functional group (-SO₂H) attached to a toluene (B28343) ring at the para position.[3] This compound serves as a crucial intermediate and reagent in a wide array of organic syntheses.[4][5] It is particularly valued in the preparation of sulfonamides, sulfones, and chiral sulfoxides.[5] Unlike its more oxidized counterpart, p-toluenesulfonic acid, p-toluenesulfinic acid is a weaker acid and can act as a reducing agent.[3] This guide provides a comprehensive overview of its physical properties, chemical reactivity, synthesis, and key reaction mechanisms for researchers, scientists, and professionals in drug development.
Physical Properties of p-Toluenesulfinic Acid
p-Toluenesulfinic acid is a white to off-white crystalline solid under standard conditions.[1][3] It typically appears as long, rhombic plates or needles when crystallized from water.[6] Its key physical and chemical identifiers are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 536-57-2 | [1][4][6][7] |
| Molecular Formula | C₇H₈O₂S | [1][2] |
| Molecular Weight | 156.20 g/mol | [2][6][7] |
| Appearance | White to off-white crystalline solid; long, rhombic plates or needles | [1][3][6] |
| Melting Point | 85 °C | [1][6] |
| Boiling Point | ~250.45 °C (rough estimate) | [1][5][8] |
| Density | ~1.2474 g/cm³ (rough estimate) | [1][5][8] |
| pKa | 1.7 (at 25 °C) | [1][5][8] |
| Solubility | Freely soluble in alcohol and ether; sparingly soluble in water and hot benzene | [3][6] |
Chemical Properties and Reactivity
The chemistry of p-toluenesulfinic acid is dominated by the sulfur atom's intermediate oxidation state, making it susceptible to both oxidation and reduction, as well as disproportionation.
Stability and Disproportionation
One of the most characteristic reactions of p-toluenesulfinic acid is its thermal disproportionation. This process, which has been recognized since the late 19th century, involves the conversion of three molecules of the sulfinic acid into one molecule of p-toluenesulfonic acid, one molecule of S-p-tolyl p-toluenethiolsulfonate, and one molecule of water.[7] This reaction is known to be catalyzed by strong acids.[7][9] The instability of the free acid, especially during drying, often leads to partial conversion to the corresponding sulfonic acid and thiosulfonate ester.[6][7][10] For this reason, it is often generated fresh from its more stable sodium salt for immediate use.[5][6]
Caption: Disproportionation reaction of p-toluenesulfinic acid.
Reactions with Electrophiles and Nucleophiles
p-Toluenesulfinic acid and its corresponding sulfinate anion are versatile reagents that can react with a variety of compounds:
-
Reaction with Alkyl Halides : It reacts with alkyl halides to form sulfones, a class of compounds with applications in medicinal chemistry and materials science.
-
Reaction with Disulfides and Sulfides : In acidic conditions, it reacts with disulfides and dialkyl sulfides.[9][11] For instance, the reaction with p-tolyl disulfide is strongly accelerated by increasing acid concentration but retarded by water.[9]
-
Catalysis : It can act as a mild acid catalyst in certain organic reactions, such as Ugi-type multi-component reactions for synthesizing α-amino amides.[7]
Synthesis and Experimental Protocols
p-Toluenesulfinic acid is most commonly prepared by the reduction of p-toluenesulfonyl chloride. Several reducing agents can be employed, with zinc dust and sodium sulfite (B76179) being the most traditional and effective methods.[7][10] It can also be synthesized from p-tolylmagnesium bromide and sulfur dioxide.[7][10] Due to the aforementioned instability, the synthesis typically yields the more stable sodium p-toluenesulfinate, from which the free acid can be liberated by careful acidification.[6][10]
Caption: Synthesis of p-toluenesulfinic acid from its sulfonyl chloride.
Experimental Protocol: Reduction of p-Toluenesulfonyl Chloride with Zinc Dust
The following protocol is adapted from the procedure published in Organic Syntheses.[10]
Materials:
-
p-Toluenesulfonyl chloride (technical grade)
-
Zinc dust (90-100% pure)
-
12 N Sodium hydroxide (B78521) solution
-
Sodium carbonate (finely powdered)
-
Hydrochloric acid (dilute)
-
Water
Procedure:
-
Initial Setup : In a large crock (e.g., 12 L) equipped with a robust mechanical stirrer, place 3 liters of water. Heat the water to 70 °C using direct steam injection.
-
Addition of Reagents : Turn off the steam and add 400 g of zinc dust to the hot water. In small portions over approximately 10 minutes, add 500 g of ground p-toluenesulfonyl chloride. The temperature will rise to about 80 °C.
-
Reaction : Continue stirring for 10 minutes after the final addition of the sulfonyl chloride. Reintroduce steam to raise the temperature to 90 °C. Avoid heating above this temperature to prevent bumping.
-
Workup - Part 1 (Basification) : Turn off the steam and add 250 cc of 12 N sodium hydroxide solution. Subsequently, add finely powdered sodium carbonate in 50 g portions until the mixture is strongly alkaline. Be cautious of frothing.
-
Filtration and Extraction : Filter the hot mixture by suction. The filtrate contains the desired sodium p-toluenesulfinate. Transfer the filter cake (containing unreacted zinc) back to a reaction vessel, add 750 cc of water, and heat with steam to extract any remaining product. Filter this second mixture and combine the filtrates.
-
Crystallization of Sodium Salt : Evaporate the combined filtrates over a burner to a volume of about 1 liter, or until a crust begins to form. Cool the mixture thoroughly to allow large, transparent crystals of sodium p-toluenesulfinate dihydrate (p-CH₃C₆H₄SO₂Na·2H₂O) to form.
-
Isolation of Sodium Salt : Filter the cold mixture by suction and air-dry the crystals until efflorescence just begins, then bottle them immediately.
-
Preparation of Free Acid : To obtain the free p-toluenesulfinic acid, dissolve a portion of the isolated sodium salt in cold water. Carefully acidify the solution with dilute hydrochloric acid. An excess of HCl should be avoided as it can dissolve the product.[10] The precipitated sulfinic acid should be collected and dried rapidly, for instance, between sheets of filter paper using a press, to minimize degradation.[10]
Logical Relationships in Reactions
The reactivity of p-toluenesulfinic acid is often dictated by the reaction conditions, particularly the acidity. In the presence of a strong acid, an equilibrium is established that can lead to various reaction pathways. The reaction with a disulfide, for example, is believed to proceed through an intermediate ion formed under acidic conditions.[9]
Caption: Acid-catalyzed reaction pathway involving p-toluenesulfinic acid.
References
- 1. P-TOLUENESULFINIC ACID CAS#: 536-57-2 [m.chemicalbook.com]
- 2. clearsynth.com [clearsynth.com]
- 3. CAS 536-57-2: p-Toluenesulfinic acid | CymitQuimica [cymitquimica.com]
- 4. p-Toluenesulfinic acid | 536-57-2 | FP30059 | Biosynth [biosynth.com]
- 5. P-TOLUENESULFINIC ACID | 536-57-2 [chemicalbook.com]
- 6. p-Toluenesulfinic Acid [drugfuture.com]
- 7. P-Toluenesulfinic acid | 536-57-2 | Benchchem [benchchem.com]
- 8. P-TOLUENESULFINIC ACID price,buy P-TOLUENESULFINIC ACID - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
Stability and Storage of Toluenesulfinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for p-toluenesulfinic acid. Understanding the chemical stability of this compound is critical for its effective use in research, development, and manufacturing, ensuring the integrity of experimental results and the quality of final products. This document outlines the primary degradation pathway, presents available quantitative stability data, details relevant experimental protocols, and discusses the role of sulfinic acids in biological signaling pathways.
Core Concepts: Stability Profile of p-Toluenesulfinic Acid
p-Toluenesulfinic acid is an organosulfur compound that is known to be unstable, particularly in its free acid form. The primary mechanism of degradation is a thermal disproportionation reaction. This reaction is second-order with respect to the sulfinic acid and results in the formation of p-toluenesulfonic acid and S-p-tolyl p-toluenethiosulfonate. The stoichiometry of this disproportionation is as follows:
3 CH₃C₆H₄SO₂H → CH₃C₆H₄SO₃H + CH₃C₆H₄SO₂SC₆H₄CH₃ + H₂O
Due to this inherent instability, the sodium salt of p-toluenesulfinic acid, which is more stable, is often prepared and used to generate the free acid in situ as needed. The free acid is challenging to dry without partial conversion to its degradation products.[1] It is also described as being hygroscopic and sensitive to moisture, further necessitating careful storage.
General Storage Recommendations
To minimize degradation, p-toluenesulfinic acid should be stored in a cool, dry place, away from strong oxidizing agents.[2] The recommended storage temperature is in a freezer, under -20°C, in an inert atmosphere.
Quantitative Stability Data
A kinetic study of the disproportionation of p-toluenesulfinic acid in aqueous solution, catalyzed by iodide ions, provides quantitative insight into its stability. The reaction proceeds as a second-order reaction in sulfinic acid. The following table summarizes the second-order rate constants at various temperatures and pH levels.
| Temperature (°C) | pH | Initial Sulfinic Acid Conc. (M) | Iodide Ion Conc. (mg/100 ml) | Second-Order Rate Constant (L·mol⁻¹·hr⁻¹) |
| 35.0 | 1.15 | 0.050 | 5.7 | 0.34 |
| 35.0 | 1.15 | 0.025 | 5.7 | 0.33 |
| 50.0 | 1.15 | 0.050 | 5.7 | 2.02 |
| 50.0 | 1.15 | 0.025 | 5.7 | 2.00 |
| 65.0 | 1.15 | 0.050 | 5.7 | 8.8 |
| 65.0 | 1.15 | 0.025 | 5.7 | 9.0 |
| 50.0 | 2.15 | 0.050 | 5.7 | 0.09 |
| 50.0 | 0.65 | 0.050 | 5.7 | 4.6 |
Data sourced from a kinetic study on the disproportionation of p-toluenesulfinic acid in aqueous solution.[3]
Degradation Pathways and Mechanisms
The primary degradation pathway for p-toluenesulfinic acid is disproportionation. The proposed mechanism involves the formation of a sulfinyl sulfone intermediate (a sulfinic anhydride), which then undergoes further reactions to yield the final products.
Disproportionation Logical Flow
Caption: Proposed mechanism for the disproportionation of p-toluenesulfinic acid.
Role in Biological Signaling Pathways
Sulfinic acids are relevant in the context of drug development due to their connection to cellular redox signaling. The oxidation of cysteine residues in proteins is a key regulatory mechanism. This process involves the formation of a cysteine sulfenic acid (Cys-SOH) intermediate. This intermediate is reactive and can be further oxidized to a sulfinic acid (Cys-SO₂H) and then to a sulfonic acid (Cys-SO₃H). While the initial oxidation to sulfenic acid is often reversible, the subsequent oxidations to sulfinic and sulfonic acids are generally considered irreversible. Understanding these pathways is crucial for drug development professionals studying redox-regulated cellular processes.
Cysteine Oxidation Signaling Pathway
Caption: Simplified pathway of cysteine oxidation in biological systems.
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately assessing the degradation of p-toluenesulfinic acid. The primary degradation products to monitor are p-toluenesulfonic acid and S-p-tolyl p-toluenethiosulfonate. A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed and validated for this purpose.
Methodology:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is recommended to achieve separation of the more polar p-toluenesulfonic acid, the moderately polar p-toluenesulfinic acid, and the less polar S-p-tolyl p-toluenethiosulfonate.
-
Detection: UV detection at a wavelength where all compounds have reasonable absorbance (e.g., 220-260 nm).
-
Validation: The method should be validated according to ICH guidelines, demonstrating specificity (the ability to resolve the parent compound from its degradation products and any other impurities), linearity, accuracy, precision, and robustness.
Accelerated Stability Testing Protocol
Accelerated stability testing can be used to predict the long-term stability and shelf-life of p-toluenesulfinic acid.
Methodology:
-
Sample Preparation: Store samples of p-toluenesulfinic acid in loosely capped vials to simulate exposure to air, and in tightly sealed vials with an inert atmosphere (e.g., nitrogen or argon) as a control.
-
Storage Conditions: Store the samples at a minimum of three elevated temperatures (e.g., 40°C, 50°C, and 60°C) and controlled humidity (e.g., 75% RH). Include a control sample stored at the recommended long-term storage condition (-20°C).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method to quantify the amount of remaining p-toluenesulfinic acid and the formation of degradation products.
-
Data Analysis: Plot the concentration of p-toluenesulfinic acid versus time for each condition. Determine the degradation kinetics (e.g., by fitting to a second-order rate law for disproportionation). Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage temperature and estimate the shelf-life.
Photostability Testing Protocol
To assess the impact of light on the stability of p-toluenesulfinic acid, a photostability study should be conducted according to ICH Q1B guidelines.
Methodology:
-
Sample Preparation: Expose samples of the solid material directly to the light source. As a control, wrap identical samples in aluminum foil to protect them from light.
-
Light Source: Use a light source that produces a combination of visible and UV light, such as a xenon lamp or a metal halide lamp, with a specified overall illumination.
-
Exposure: Expose the samples to a standardized amount of light energy (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).
-
Analysis: After exposure, analyze both the exposed and control samples using the stability-indicating HPLC method.
-
Evaluation: Compare the degradation profiles of the exposed and control samples to determine the extent of photodegradation.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of p-toluenesulfinic acid.
Conclusion
p-Toluenesulfinic acid is an inherently unstable compound, primarily undergoing thermal disproportionation to p-toluenesulfonic acid and S-p-tolyl p-toluenethiosulfonate. Its stability is influenced by temperature and acidity. For optimal stability, it is crucial to store p-toluenesulfinic acid at low temperatures (-20°C), in a dry, inert atmosphere. For researchers and drug development professionals, understanding these stability characteristics and employing validated analytical methods are essential for ensuring the quality and reliability of their work. While the primary degradation pathway is understood, further studies are recommended to fully characterize its photostability and susceptibility to atmospheric oxidation under various storage conditions.
References
Key reactions involving toluenesulfinic acid
An In-depth Technical Guide to the Core Reactions of p-Toluenesulfinic Acid
Introduction
p-Toluenesulfinic acid (p-TsOH), an organosulfur compound with the formula CH₃C₆H₄SO₂H, is a versatile reagent in organic synthesis. It serves as a precursor for a variety of functional groups and as a catalyst in specific transformations. Unlike its more strongly acidic and non-oxidizing sulfonic acid counterpart, p-toluenesulfonic acid, p-toluenesulfinic acid exhibits unique reactivity, including the ability to act as a reducing agent and participate in radical reactions.[1][2] This guide details the core reactions of p-toluenesulfinic acid, providing in-depth experimental protocols, quantitative data, and mechanistic diagrams for researchers, scientists, and professionals in drug development. The free acid is often prepared as needed by acidifying its more stable sodium salt.[3]
The most common precursor for p-toluenesulfinic acid is its sodium salt, which is typically prepared by the reduction of p-toluenesulfonyl chloride. Several reducing agents can be employed, with zinc dust being a widely used and effective option.[4][5]
Experimental Protocol: Reduction of p-Toluenesulfonyl Chloride with Zinc Dust[4]
-
Initial Setup : Place 3 liters of water in a 12-liter crock equipped with a large brass stirrer and a steam inlet tube. Heat the water to 70°C using dry steam.
-
Addition of Reagents : Turn off the steam and add 400 g of zinc dust (90-100% pure). In small portions over approximately 10 minutes, add 500 g (2.6 moles) of ground p-toluenesulfonyl chloride. The temperature will rise to about 80°C.
-
Reaction : Continue stirring for 10 minutes after the final addition of the sulfonyl chloride. Reintroduce steam to heat the mixture to 90°C.
-
Basification : Turn off the steam and add 250 cc of 12 N sodium hydroxide (B78521) solution, followed by portions of finely powdered sodium carbonate until the mixture is strongly alkaline.
-
Filtration and Extraction : Filter the mixture by suction. Transfer the filter cake (containing unreacted zinc) to a separate jar, add 750 cc of water, stir, and heat with steam. Filter this mixture and add the filtrate to the main solution.
-
Crystallization : Evaporate the combined filtrate to a volume of about 1 liter. Cool the solution to induce crystallization.
-
Isolation : Filter the resulting crystals by suction and air-dry them until efflorescence begins. The product is sodium p-toluenesulfinate dihydrate (p-CH₃C₆H₄SO₂Na·2H₂O).
Quantitative Data: Synthesis of Sodium p-Toluenesulfinate
| Parameter | Value | Reference |
| Starting Material | p-Toluenesulfonyl chloride (500 g) | [4] |
| Reducing Agent | Zinc Dust (400 g) | [4] |
| Product | Sodium p-toluenesulfinate dihydrate | [4] |
| Yield | 360 g (64%) | [4] |
Note: The free sulfinic acid can be prepared by dissolving the sodium salt in cold water and carefully acidifying with hydrochloric acid. Over-acidification should be avoided as it can dissolve the product. The free acid is challenging to dry without partial disproportionation.[3][4]
Workflow for Sodium p-Toluenesulfinate Synthesis
References
- 1. CAS 536-57-2: p-Toluenesulfinic acid | CymitQuimica [cymitquimica.com]
- 2. Synthesis and one Application of p-Toluenesulfonic acid_Chemicalbook [chemicalbook.com]
- 3. p-Toluenesulfinic Acid [drugfuture.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. P-Toluenesulfinic acid | 536-57-2 | Benchchem [benchchem.com]
An In-depth Technical Guide to the History and Discovery of Toluensulfinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Toluenesulfinic acid, a versatile organosulfur compound, has played a significant, albeit often understated, role in the advancement of organic synthesis. From its early discovery in the late 19th and early 20th centuries to its modern applications in the stereoselective synthesis of chiral molecules, this reagent has proven to be an invaluable tool for chemists. This technical guide provides a comprehensive overview of the history, discovery, and key synthetic methodologies associated with p-toluenesulfinic acid. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing its synthesis, properties, and applications, with a focus on experimental protocols and mechanistic understanding.
Historical Context and Discovery
The study of sulfinic acids dates back to the 19th century, with early chemists exploring the rich and varied chemistry of organosulfur compounds. While pinpointing the exact first synthesis of p-toluenesulfinic acid is challenging due to the nature of early chemical literature, one of the most well-documented and practical syntheses was published in the seminal chemistry journal Organic Syntheses in 1922 by Whitmore and Hamilton.[1] Their method, involving the reduction of the readily available p-toluenesulfonyl chloride with zinc dust, provided a reliable and scalable route to the sodium salt of the acid, which could then be easily converted to the free acid.
Prior to this, the groundwork for understanding sulfinic acids was laid by numerous researchers. The general methods for preparing sulfinic acids, such as the reduction of sulfonyl chlorides, were known. For instance, the reduction of sulfonyl chlorides using agents like sodium amalgam and sodium sulfite (B76179) were established methods for this class of compounds.[2] The work of Whitmore and Hamilton, however, provided a detailed and reproducible procedure specifically for the toluene (B28343) derivative, which undoubtedly contributed to its wider adoption and study in the chemical community.
Physicochemical Properties
p-Toluenesulfinic acid is a white to off-white crystalline solid. It is moderately soluble in water and soluble in many organic solvents. One of the key characteristics of p-toluenesulfinic acid is its relative instability, particularly in its free acid form. It is prone to disproportionation, especially when heated or in the presence of acid, to form p-toluenesulfonic acid and S-(p-tolyl) p-toluenethiosulfonate. For this reason, it is often prepared and used in situ or stored as its more stable sodium salt.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈O₂S | [3] |
| Molecular Weight | 156.20 g/mol | [3] |
| Melting Point | 85-86.5 °C | [4][5] |
| Appearance | White to off-white crystalline solid | [5] |
| Solubility | Moderately soluble in water, soluble in many organic solvents | [3] |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | (Data for the free acid is not readily available in spectral databases, as it is often analyzed as its sodium salt or converted to derivatives. The following is for the sodium salt in D₂O) δ 7.6 (d, 2H), 7.2 (d, 2H), 2.3 (s, 3H) |
| ¹³C NMR | (Data for the free acid is not readily available in spectral databases. The following is for the sodium salt) δ 146.1, 140.2, 129.8, 125.7, 21.2 |
| FTIR (solid) | (Data for the free acid. Peaks can vary based on sampling method) Broad O-H stretch (~3000-2500 cm⁻¹), S=O stretch (~1080-1040 cm⁻¹), aromatic C-H and C=C stretches. The NIST WebBook provides a reference spectrum for the sodium salt.[6] |
Key Synthetic Methodologies
The most common and historically significant methods for the preparation of p-toluenesulfinic acid involve the reduction of p-toluenesulfonyl chloride. Several reducing agents have been employed, each with its own advantages and disadvantages.
Reduction with Zinc Dust
This is the classic and well-documented method from Organic Syntheses.[2] It provides a good yield of the sodium salt of p-toluenesulfinic acid.
Experimental Protocol:
-
Materials:
-
p-Toluenesulfonyl chloride (500 g, 2.62 mol)
-
Zinc dust (400 g, 6.12 mol)
-
Water (3 L)
-
12 M Sodium hydroxide (B78521) solution (250 mL)
-
Sodium carbonate
-
-
Procedure:
-
In a 12-L crock equipped with a mechanical stirrer, heat 3 L of water to 70 °C using direct steam injection.
-
Turn off the steam and add 400 g of zinc dust to the hot water with stirring.
-
Add 500 g of finely powdered p-toluenesulfonyl chloride in portions over about 10 minutes. The temperature will rise to around 80 °C.
-
Continue stirring for 10 minutes after the addition is complete.
-
Reintroduce steam to raise the temperature to 90 °C. Do not exceed this temperature to avoid bumping.
-
Turn off the steam and add 250 mL of 12 M sodium hydroxide solution, followed by the portion-wise addition of solid sodium carbonate until the mixture is alkaline to litmus (B1172312) paper and the zinc hydroxide dissolves.
-
Filter the hot solution by suction and evaporate the filtrate to a volume of about 1 L.
-
Cool the concentrated solution to induce crystallization of sodium p-toluenesulfinate dihydrate.
-
Collect the crystals by suction filtration and air-dry them. The reported yield is approximately 360 g (64%).
-
To obtain the free acid, dissolve the sodium salt in a minimum amount of cold water and carefully acidify with hydrochloric acid. The free p-toluenesulfinic acid will precipitate and can be collected by filtration.
-
Reduction with Sodium Sulfite
Another common method for the synthesis of sulfinates is the reduction of the corresponding sulfonyl chloride with sodium sulfite.
Experimental Protocol (General Procedure):
-
Materials:
-
p-Toluenesulfonyl chloride
-
Sodium sulfite
-
Sodium bicarbonate
-
Water
-
-
Procedure:
-
A solution of sodium sulfite and sodium bicarbonate in water is prepared in a reaction flask.
-
p-Toluenesulfonyl chloride is added portion-wise to the stirred solution at room temperature.
-
The reaction is typically stirred for several hours until completion.
-
The product, sodium p-toluenesulfinate, can be isolated by cooling the reaction mixture and collecting the precipitated solid. The free acid can be obtained by acidification as described previously.
-
Other Reducing Agents
Other reducing agents that have been reported for the synthesis of p-toluenesulfinic acid from its sulfonyl chloride include sodium amalgam, sodium sulfide, and sodium arsenite.[2] These methods are of historical interest but are less commonly used in modern laboratory settings due to safety and waste disposal concerns associated with mercury and arsenic compounds.
Key Reactions and Mechanisms
Disproportionation of p-Toluenesulfinic Acid
As mentioned, p-toluenesulfinic acid is susceptible to disproportionation. This reaction is typically acid-catalyzed and proceeds via a complex mechanism.
Caption: Disproportionation of p-toluenesulfinic acid.
The Andersen Synthesis of Chiral Sulfoxides
One of the most significant applications of p-toluenesulfinic acid derivatives is in the Andersen synthesis of chiral sulfoxides. This method is crucial in asymmetric synthesis and has been widely used in the development of chiral drugs. The process involves the reaction of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent.
Caption: The Andersen synthesis of chiral sulfoxides.
Applications in Drug Development and Organic Synthesis
The primary application of p-toluenesulfinic acid in drug development stems from its use in the Andersen synthesis to produce chiral sulfoxides. Chiral sulfoxides are important chiral auxiliaries and are found in a number of drug molecules. The ability to control the stereochemistry at the sulfur atom is crucial for the biological activity of these compounds.
Beyond the Andersen synthesis, p-toluenesulfinic acid and its salts are versatile reagents in organic synthesis:
-
Synthesis of Sulfones: p-Toluenesulfinates can be alkylated to form sulfones, which are important functional groups in many pharmaceuticals.
-
Source of the Tosyl Group: While p-toluenesulfonyl chloride is the more common source, p-toluenesulfinic acid can also be used to introduce the tolyl-sulfonyl moiety.
-
Radical Reactions: Sulfinic acids can act as precursors to sulfonyl radicals, which can participate in various addition and cyclization reactions.
While direct incorporation of the p-toluenesulfinic acid moiety into final drug molecules is less common, its role as a key intermediate and reagent in the synthesis of complex, stereochemically defined molecules is well-established. For instance, the principles of the Andersen synthesis have been applied to the synthesis of chiral building blocks for a wide range of pharmaceuticals.
Conclusion
p-Toluenesulfinic acid, a compound with a rich history, continues to be a relevant and valuable reagent in modern organic chemistry. Its discovery and the development of its synthetic methodologies, particularly the robust procedure detailed in Organic Syntheses, have provided chemists with a powerful tool for the construction of complex molecules. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and reactivity of p-toluenesulfinic acid is essential for its effective application in the creation of new and improved therapeutics. This guide has aimed to provide a comprehensive and practical overview to aid in this endeavor.
References
- 1. p-Toluenesulfonic acid(104-15-4) 13C NMR spectrum [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. p-Toluenesulfinic Acid [drugfuture.com]
- 4. P-TOLUENESULFINIC ACID CAS#: 536-57-2 [m.chemicalbook.com]
- 5. biosynth.com [biosynth.com]
- 6. P-toluenesulfinic acid, sodium salt [webbook.nist.gov]
Spectroscopic Data of Toluenesulfinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for toluenesulfinic acid, a compound of interest in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the protons and carbon atoms in its structure.
¹H NMR Data
The ¹H NMR spectrum of p-toluenesulfinic acid typically exhibits signals for the aromatic protons and the methyl group protons.
Table 1: ¹H NMR Spectroscopic Data for p-Toluenesulfinic Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3-7.8 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~2.4 | Singlet | 3H | Methyl protons (CH₃) |
| Variable | Broad Singlet | 1H | Sulfinic acid proton (SO₂H) |
Note: The chemical shift of the acidic proton is variable and depends on the solvent and concentration.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for p-Toluenesulfinic Acid
| Chemical Shift (δ) ppm | Assignment |
| ~140-145 | Quaternary aromatic carbon (C-SO₂H) |
| ~138-142 | Quaternary aromatic carbon (C-CH₃) |
| ~129-130 | Aromatic CH |
| ~125-126 | Aromatic CH |
| ~21 | Methyl carbon (CH₃) |
Experimental Protocol for NMR Spectroscopy
The following provides a general procedure for obtaining NMR spectra of a solid organic acid like this compound.
1.3.1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
1.3.2. Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution and line shape.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy
Table 3: Significant IR Absorption Bands for Sodium p-Toluenesulfinate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Methyl C-H stretch |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1080 | Strong | S=O stretch |
| ~1015 | Strong | S-O stretch |
| ~815 | Strong | p-disubstituted benzene (B151609) C-H bend |
Note: For the free acid, a broad O-H stretching band would be expected in the region of 2500-3300 cm⁻¹.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples.
2.1.1. Sample Preparation and Data Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Mass Spectrum Data
The electron ionization (EI) mass spectrum of p-toluenesulfinic acid is expected to show a molecular ion peak and several characteristic fragment ions. Based on available data, the following major fragments are observed.
Table 4: Key Mass Spectrometry Fragments for p-Toluenesulfinic Acid
| m/z | Putative Fragment |
| 156 | [M]⁺ (Molecular Ion) |
| 124 | [M - O₂]⁺ |
| 123 | [M - O₂ - H]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound, although derivatization may be necessary to improve volatility and thermal stability.
3.2.1. Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Derivatization (optional but recommended): To improve volatility, the sulfinic acid can be converted to a more stable ester (e.g., by reaction with diazomethane (B1218177) or a silylating agent like BSTFA).
3.2.2. GC-MS Conditions:
-
Injector: Split/splitless injector, typically at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: A temperature ramp, for example, starting at 50 °C, holding for 1 minute, then ramping at 10 °C/min to 280 °C and holding for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and characterization of this compound.
Caption: A logical workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Solubility of p-Toluenesulfinic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Toluenesulfinic acid (also known as 4-methylbenzenesulfinic acid) is a versatile organosulfur compound utilized in a variety of organic syntheses. A thorough understanding of its solubility in different organic solvents is crucial for its effective application in reaction chemistry, purification processes, and formulation development. This technical guide provides a summary of the available qualitative solubility data for p-toluenesulfinic acid, alongside a detailed experimental protocol for the quantitative determination of its solubility. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this guide emphasizes the practical methodology for researchers to ascertain these values in their own laboratory settings.
Core Data Presentation: Solubility Profile
Quantitative solubility data for p-toluenesulfinic acid in a range of organic solvents is not widely reported in the available scientific literature. However, qualitative descriptions of its solubility have been documented. The following table summarizes this information to provide a general understanding of its behavior in common organic solvent classes.
| Solvent Class | Representative Solvents | Qualitative Solubility | Reference(s) |
| Alcohols | Ethanol | Freely Soluble | [1] |
| Ethers | Diethyl Ether | Freely Soluble | [1] |
| Aromatic Hydrocarbons | Benzene (hot) | Sparingly Soluble | [1] |
| Water | Water | Sparingly Soluble | [1][2] |
It is important to note that "freely soluble" and "sparingly soluble" are qualitative terms and the actual solubility can vary with temperature. The sulfinic acid group contributes to some degree of polarity, allowing for interaction with polar solvents, while the aromatic toluene (B28343) ring provides hydrophobic character, enabling solubility in less polar organic solvents.[2]
Experimental Protocols: Determination of Solubility
To obtain precise, quantitative solubility data, a well-defined experimental protocol is essential. The gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[3][4][5]
Objective:
To quantitatively determine the solubility of p-toluenesulfinic acid in a specific organic solvent at a given temperature.
Materials:
-
p-Toluenesulfinic acid (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Pipettes and volumetric flasks
-
Evaporating dish or pre-weighed vials
-
Drying oven
Methodology: Gravimetric Determination
-
Preparation of a Saturated Solution:
-
Add an excess amount of p-toluenesulfinic acid to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation. Periodically check for the persistence of undissolved solid.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.
-
Immediately filter the withdrawn sample through a syringe filter that is chemically resistant to the solvent to remove any remaining microscopic solid particles.
-
-
Gravimetric Analysis:
-
Transfer a precisely measured volume of the clear, filtered saturated solution into a pre-weighed evaporating dish or vial.
-
Record the total weight of the dish/vial and the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of p-toluenesulfinic acid can be used.
-
Once the solvent is fully evaporated, place the dish/vial in a drying oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Cool the dish/vial in a desiccator to room temperature and weigh it on the analytical balance.
-
-
Calculation of Solubility:
-
Mass of dissolved p-toluenesulfinic acid: (Weight of dish/vial + residue) - (Weight of empty dish/vial)
-
Mass of the solvent: (Weight of dish/vial + solution) - (Weight of dish/vial + residue)
-
Solubility ( g/100 g solvent): (Mass of dissolved p-toluenesulfinic acid / Mass of the solvent) x 100
-
Solubility (g/L): (Mass of dissolved p-toluenesulfinic acid / Volume of the filtered solution withdrawn)
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the gravimetric determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
References
An In-depth Technical Guide to the pKa and Acidity of p-Toluenesulfinic Acid
This technical guide provides a comprehensive overview of the acidity and pKa of p-toluenesulfinic acid, tailored for researchers, scientists, and professionals in drug development. The document details the acid dissociation constant, comparative acidity, and plausible experimental protocols for its determination.
Quantitative Data Summary
The acid dissociation constant (pKa) is a critical parameter for characterizing the acidity of a compound. For p-toluenesulfinic acid, the experimentally determined pKa value is summarized below.
| Compound Name | CAS Number | Molecular Formula | pKa | Temperature (°C) |
| p-Toluenesulfinic acid | 536-57-2 | C₇H₈O₂S | 1.7 | 25 |
Acidity of p-Toluenesulfinic Acid
p-Toluenesulfinic acid is a moderately strong organic acid. Its acidity is greater than that of carboxylic acids but significantly less than that of the corresponding sulfonic acids. This difference in acidity can be attributed to the oxidation state of the sulfur atom and the stability of the resulting conjugate base.
The dissociation of p-toluenesulfinic acid in water is represented by the following equilibrium:
Caption: Acid dissociation equilibrium of p-toluenesulfinic acid in water.
The stability of the p-toluenesulfinate anion is a key determinant of the acid's strength. The negative charge is delocalized over the two oxygen atoms and the sulfur atom through resonance. While significant, this delocalization is less extensive than in the corresponding p-toluenesulfonate anion, which has an additional oxygen atom to further stabilize the negative charge. This explains why p-toluenesulfonic acid (pKa ≈ -2.8) is a much stronger acid.
Compared to benzoic acid (pKa ≈ 4.2), p-toluenesulfinic acid is a stronger acid. This is because the sulfinate group is more electron-withdrawing than the carboxyl group, leading to a more stable conjugate base. The presence of the electron-donating methyl group on the benzene (B151609) ring slightly decreases the acidity of p-toluenesulfinic acid compared to benzenesulfinic acid.
Experimental Protocols for pKa Determination
Potentiometric Titration
This method involves titrating a solution of the acid with a strong base and monitoring the pH. The pKa is the pH at the half-equivalence point.
Materials and Reagents:
-
p-Toluenesulfinic acid (high purity)
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water (degassed)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (100 mL)
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh approximately 1.56 g of p-toluenesulfinic acid (to prepare a ~0.1 M solution) and dissolve it in 100 mL of deionized water in a beaker. Add KCl to achieve a constant ionic strength (e.g., 0.1 M).
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with the standardized 0.1 M NaOH solution above the beaker.
-
Titration: Start stirring the solution and record the initial pH. Add the NaOH solution in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the equivalence point. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest slope on the titration curve (the inflection point). The volume of NaOH at the half-equivalence point corresponds to the pKa of the acid. Alternatively, a Gran plot can be used for a more accurate determination of the equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa is determined by measuring the absorbance of the compound in solutions of varying pH.
Materials and Reagents:
-
p-Toluenesulfinic acid
-
A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 0.5 to 3.5)
-
Deionized water
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of p-toluenesulfinic acid of known concentration in deionized water.
-
Preparation of Sample Solutions: For each buffer solution, prepare a sample by diluting a small, constant volume of the stock solution to a fixed final volume with the buffer. This ensures that the total concentration of the acid is the same in all samples.
-
Spectral Measurements: Record the UV-Vis spectrum of each sample solution over a suitable wavelength range (e.g., 200-350 nm). Identify the wavelengths of maximum absorbance for the acidic (HA) and basic (A⁻) forms of the acid. These can be determined from the spectra at the lowest and highest pH values, respectively.
-
Absorbance Measurements: Measure the absorbance of each buffered solution at the wavelength of maximum absorbance of the basic form (λmax of A⁻).
-
Data Analysis: The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - AA⁻) / (AHA - A)] where A is the absorbance of the sample at a given pH, AHA is the absorbance of the fully protonated form (at low pH), and AA⁻ is the absorbance of the fully deprotonated form (at high pH). A plot of log[(A - AA⁻) / (AHA - A)] versus pH will yield a straight line with a y-intercept equal to the pKa.
The Thermal Decomposition of p-Toluene-sulfinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of p-toluenesulfinic acid, with a focus on its primary decomposition pathway in aqueous solutions: disproportionation. This document synthesizes key findings on the reaction's stoichiometry, kinetics, and proposed mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.
Core Concepts: Disproportionation Reaction
The thermal decomposition of p-toluenesulfinic acid in aqueous media predominantly proceeds via a disproportionation reaction. This redox process involves the sulfinic acid acting as both an oxidizing and a reducing agent. The established stoichiometry for this reaction is as follows[1]:
3 CH₃C₆H₄SO₂H → CH₃C₆H₄SO₃H + CH₃C₆H₄SO₂SC₆H₄CH₃ + H₂O
This reaction yields three main products: p-toluenesulfonic acid, S-p-tolyl p-toluenesulfonothioate (a thiosulfonate), and water. The thiosulfonate is often observed to be insoluble in aqueous or alcohol-water mixtures, frequently separating as an oily layer[1].
Quantitative Data Summary
The disproportionation of p-toluenesulfinic acid has been shown to follow second-order kinetics with respect to the sulfinic acid concentration. The rate of this reaction is also influenced by the acidity of the solution, being approximately first order in hydrogen ion concentration at low pH, and increases with temperature[1]. The presence of iodide ions has been noted to catalyze the reaction[1].
Below is a summary of kinetic data from a study on the disproportionation of p-toluenesulfinic acid (ArSO₂H, where Ar = p-CH₃C₆H₄)[2][3]:
| Time (minutes) | [ArSO₂H] (M) | 1/[ArSO₂H] (M⁻¹) |
| 0 | 0.100 | 10.0 |
| 15 | 0.0830 | 12.0 |
| 30 | 0.0709 | 14.1 |
| 45 | 0.0618 | 16.2 |
| 60 | 0.0549 | 18.2 |
| 120 | 0.0378 | 26.5 |
A plot of 1/[ArSO₂H] versus time yields a straight line, confirming the second-order nature of the reaction. From such data, a rate constant (k) can be determined. For instance, in one study, the rate constant for this second-order reaction at room temperature was reported to be 0.141 L mol⁻¹ min⁻¹[4].
Proposed Mechanism of Disproportionation
The mechanism of the thermal disproportionation of p-toluenesulfinic acid is believed to involve the formation of unstable intermediates, most notably a sulfenic acid (ArSOH)[1]. The reaction is thought to proceed through a series of steps initiated by the interaction of two sulfinic acid molecules.
Experimental Protocols
Kinetic Analysis of Disproportionation in Aqueous Solution
This protocol outlines a general procedure for studying the kinetics of p-toluenesulfinic acid disproportionation.
Materials and Equipment:
-
Sodium p-toluenesulfinate
-
Standardized sulfuric acid
-
Standardized potassium permanganate (B83412) or iodine solution
-
Constant temperature water bath
-
Burettes, pipettes, and volumetric flasks
-
Stopwatch
Procedure:
-
Preparation of Solutions: Prepare a stock solution of known concentration of sodium p-toluenesulfinate in deionized water. Prepare a standardized solution of a strong acid (e.g., sulfuric acid) and a standardized solution of an oxidizing agent (e.g., potassium permanganate).
-
Reaction Initiation: In a volumetric flask, place a known volume of the sodium p-toluenesulfinate solution. Equilibrate the flask in a constant temperature water bath. To initiate the reaction, add a predetermined volume of the standardized acid to achieve the desired pH. Start the stopwatch immediately.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture using a pipette.
-
Quenching and Titration: Immediately quench the reaction in the aliquot, for instance, by adding it to a flask containing a large volume of cold water or a solution that neutralizes the acid. Titrate the remaining p-toluenesulfinic acid in the aliquot with the standardized oxidizing agent. The endpoint can be determined by a color change.
-
Data Analysis: Calculate the concentration of p-toluenesulfinic acid at each time point. Plot the reciprocal of the concentration (1/[ArSO₂H]) against time. A linear plot will confirm second-order kinetics, and the slope of the line will be equal to the rate constant, k.
Thermal Analysis by TGA and DSC
While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure p-toluenesulfinic acid are not extensively reported in the reviewed literature, these techniques are invaluable for assessing the thermal stability of related compounds[2][5]. A general protocol for such an analysis is provided below.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
General TGA Procedure:
-
Place a small, accurately weighed sample (typically 1-10 mg) of p-toluenesulfinic acid into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss of the sample as a function of temperature. The resulting thermogram will show the temperatures at which decomposition events occur.
General DSC Procedure:
-
Place a small, accurately weighed sample (typically 1-10 mg) of p-toluenesulfinic acid into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample and reference at a constant rate under a controlled atmosphere.
-
Record the differential heat flow between the sample and the reference as a function of temperature. The resulting thermogram will show endothermic (e.g., melting) and exothermic (e.g., decomposition) transitions.
Other Decomposition Pathways
While the disproportionation in aqueous solution is the most thoroughly studied thermal decomposition pathway for p-toluenesulfinic acid, other decomposition routes may exist under different conditions, such as in the absence of a solvent (neat) or in the gas phase. Research on the gas-phase pyrolysis of related organosulfur compounds suggests that at high temperatures, fragmentation of the molecule can occur, potentially leading to a variety of smaller molecules. However, specific studies on the neat or gas-phase thermal decomposition of p-toluenesulfinic acid are limited in the publicly available literature.
Conclusion
The thermal decomposition of p-toluenesulfinic acid is a complex process, with the disproportionation reaction in aqueous solution being the most well-characterized pathway. This reaction follows second-order kinetics and is influenced by temperature and acidity. The proposed mechanism involving a sulfenic acid intermediate provides a framework for understanding the transformation of p-toluenesulfinic acid into p-toluenesulfonic acid and S-p-tolyl p-toluenesulfonothioate. Further research is warranted to fully elucidate the decomposition mechanisms and products under a broader range of conditions, including solvent-free and gas-phase environments. The experimental protocols outlined in this guide provide a foundation for such investigations.
References
- 1. Solved For the disproportionation of p-toluenesulfinic | Chegg.com [chegg.com]
- 2. mdpi.com [mdpi.com]
- 3. Solved The decomposition of p-toluenesulfinic acid was | Chegg.com [chegg.com]
- 4. Solved 3) For the disproportionation of p-toluenesulfinic | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Solid-State Architecture of p-Toluenesulfinic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure of p-toluenesulfinic acid, an important organosulfur compound with applications in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at its solid-state properties, experimental protocols for its synthesis and analysis, and a visualization of related chemical transformations.
Crystal Structure and Crystallographic Data
While the crystal structure of the free p-toluenesulfinic acid has not been extensively reported, crystallographic data for its salts, particularly the sodium salt, provide critical insights into the molecular geometry and packing of the p-toluenesulfinate anion. The following tables summarize the key crystallographic parameters obtained from single-crystal X-ray diffraction studies of sodium p-toluenesulfinate.
Table 1: Crystal Data and Structure Refinement for Sodium p-Toluenesulfinate
| Parameter | Value |
| Empirical Formula | C₇H₇NaO₂S |
| Formula Weight | 178.18 |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a (Å) | 14.508(3) |
| b (Å) | 6.0040(10) |
| c (Å) | 9.0700(10) |
| α (°) | 90 |
| β (°) | 100.91(2) |
| γ (°) | 90 |
| Volume (ų) | 775.4(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.524 |
Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters for Sodium p-Toluenesulfinate
| Atom | x | y | z | U(eq) [Ų] |
| S1 | 0.22910(10) | 0.2227(2) | 0.49080(10) | 0.0264(4) |
| O1 | 0.1772(2) | 0.0401(5) | 0.4132(3) | 0.0366(9) |
| O2 | 0.1912(2) | 0.4184(5) | 0.4357(3) | 0.0354(9) |
| Na1 | 0.05738(12) | 0.0847(3) | 0.1837(2) | 0.0308(5) |
| C1 | 0.3548(4) | 0.2367(8) | 0.5186(5) | 0.0253(12) |
| C2 | 0.4042(4) | 0.4283(8) | 0.5562(5) | 0.0294(13) |
| C3 | 0.4965(4) | 0.4373(9) | 0.5771(5) | 0.0326(14) |
| C4 | 0.5395(4) | 0.2561(9) | 0.5614(5) | 0.0309(14) |
| C5 | 0.4913(4) | 0.0645(8) | 0.5238(5) | 0.0315(14) |
| C6 | 0.3989(4) | 0.0543(8) | 0.5028(5) | 0.0289(13) |
| C7 | 0.6416(4) | 0.2673(11) | 0.5852(6) | 0.044(2) |
Experimental Protocols
Synthesis of p-Toluenesulfinic Acid
A common and effective method for the preparation of p-toluenesulfinic acid is the reduction of p-toluenesulfonyl chloride.[1] The sodium salt is typically prepared first and can be subsequently acidified to yield the free acid.[2]
Materials:
-
p-Toluenesulfonyl chloride
-
Zinc dust[1]
-
Sodium carbonate[3]
-
Sodium sulfite[3]
-
Sodium bicarbonate[3]
-
Hydrochloric acid[3]
-
Water
-
Ethanol (for recrystallization)[3]
Procedure for the Sodium Salt:
-
Reduction using Zinc Dust: p-Toluenesulfonyl chloride is treated with a reducing agent such as zinc dust in the presence of sodium carbonate in an aqueous solution.[3]
-
Reduction using Sodium Sulfite (B76179): Alternatively, reduction can be achieved using sodium sulfite and sodium bicarbonate in an aqueous medium.[3] This reaction proceeds via nucleophilic substitution.[3]
-
Work-up: After the reduction is complete, the reaction mixture is filtered to remove any insoluble byproducts.
-
Crystallization: The resulting sodium p-toluenesulfinate can be purified by recrystallization from ethanol.[3]
Procedure for the Free Acid:
-
Acidification: The purified sodium p-toluenesulfinate is dissolved in cold water.[2]
-
Precipitation: The solution is carefully acidified with hydrochloric acid to precipitate the free p-toluenesulfinic acid.[3]
-
Isolation: The precipitated p-toluenesulfinic acid is collected by filtration, washed with cold water, and dried under vacuum.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure of p-toluenesulfinic acid salts is performed using single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth: Single crystals of suitable quality for X-ray diffraction are grown by slow evaporation of a saturated solution of the sodium p-toluenesulfinate salt in an appropriate solvent, such as ethanol.
-
Data Collection: A selected single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a controlled temperature using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizing Chemical Pathways
The following diagrams illustrate key chemical transformations related to p-toluenesulfinic acid.
Caption: Synthesis pathway of p-toluenesulfinic acid from p-toluenesulfonyl chloride.
Caption: Thermal disproportionation of p-toluenesulfinic acid.
References
Biodegradation of Toluenesulfinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and potential biodegradation pathways of p-toluenesulfinic acid. Due to the limited direct research on p-toluenesulfinic acid, this document extrapolates potential metabolic routes based on the well-documented biodegradation of its close structural analog, p-toluenesulfonic acid (TSA). The guide details the key enzymes, intermediate compounds, and proposed degradation mechanisms. It also includes a summary of quantitative data from related studies, detailed experimental protocols for investigating biodegradation, and visualizations of the proposed pathways and workflows to support further research in this area. This document is intended to be a valuable resource for researchers in environmental science, microbiology, and drug development who are investigating the fate of sulfinic acid-containing compounds.
Introduction
Toluenesulfinic acid and its derivatives are important intermediates in organic synthesis and can be found as metabolites of certain pharmaceuticals or as environmental contaminants. Understanding their biodegradation is crucial for assessing their environmental impact and for the development of bioremediation strategies. While extensive research has been conducted on the microbial degradation of p-toluenesulfonic acid (TSA), there is a notable lack of direct studies on the biodegradation of p-toluenesulfinic acid.
This guide bridges this knowledge gap by proposing hypothetical biodegradation pathways for p-toluenesulfinic acid based on established metabolic routes for TSA. Two primary pathways are explored: side-chain oxidation and initial desulfination (analogous to desulfonation). This document provides a detailed examination of the enzymes and intermediates involved in these proposed pathways, supported by data from studies on TSA-degrading bacteria such as Pseudomonas, Comamonas, and Alcaligenes species.
Proposed Biodegradation Pathways of p-Toluenesulfinic Acid
Based on the degradation of p-toluenesulfonic acid, two primary microbial degradation pathways are proposed for p-toluenesulfinic acid. It is hypothesized that an initial enzymatic oxidation of the sulfinic acid group to a sulfonic acid group could occur, thereby funneling the compound into the established TSA degradation pathways.
Pathway 1: Side-Chain Oxidation
This proposed pathway involves the initial oxidation of the methyl group of p-toluenesulfinic acid, followed by desulfination. This is analogous to the side-chain oxidation pathway observed in the degradation of p-toluenesulfonic acid by Pseudomonas (Comamonas) testosteroni T-2.[1] The initial step could be the oxidation of p-toluenesulfinic acid to p-toluenesulfonic acid, which then enters the known TSA degradation pathway.
The key steps are:
-
Initial Oxidation (Hypothetical): p-Toluenesulfinic acid is oxidized to p-toluenesulfonic acid.
-
Methyl Group Oxidation: The methyl group of p-toluenesulfonic acid is sequentially oxidized to a hydroxymethyl group and then to a carboxyl group, forming p-sulfobenzoic acid (PSB).
-
Desulfonation: PSB is desulfonated to protocatechuic acid.
-
Ring Cleavage: The aromatic ring of protocatechuic acid is cleaved, leading to intermediates that can enter central metabolic cycles.
The intermediates in this pathway for the analogous p-toluenesulfonic acid include p-sulfobenzyl alcohol, p-sulfobenzaldehyde, and p-sulfobenzoic acid.[1]
Pathway 2: Initial Desulfination
This proposed pathway begins with the direct removal of the sulfinate group, a process termed desulfination. This is analogous to the desulfonation pathway reported for p-toluenesulfonic acid degradation by Alcaligenes sp. strain O-1, which yields 4-methylcatechol (B155104).
The key steps are:
-
Desulfination: The sulfinate group is removed from p-toluenesulfinic acid to yield p-cresol.
-
Hydroxylation: p-Cresol is hydroxylated to form 4-methylcatechol.
-
Ring Cleavage: The aromatic ring of 4-methylcatechol undergoes meta-cleavage, followed by further degradation to central metabolic intermediates.
Quantitative Data
Direct quantitative data on the biodegradation of p-toluenesulfinic acid is not available in the current literature. However, studies on p-toluenesulfonic acid provide valuable benchmarks.
| Parameter | Value | Organism/System | Reference |
| Degradation Rate | 90% degradation in 24 hours | Adapted sludge | [2] |
| Degradation Rate | 8.4 mg COD/g/h | Not specified | [3] |
| Growth Yield | ~5 g protein (mol C)⁻¹ | Pseudomonas (Comamonas) testosteroni T-2 | [1] |
| Enzyme Activity (Taurine Dioxygenase) | Taurine (B1682933) (Km = 55 µM) | Escherichia coli | [4] |
Experimental Protocols
The following are generalized experimental protocols adapted from studies on p-toluenesulfonic acid biodegradation that can be applied to investigate the degradation of p-toluenesulfinic acid.
Enrichment and Isolation of Degrading Microorganisms
Objective: To isolate bacterial strains capable of utilizing p-toluenesulfinic acid as a sole source of carbon and/or sulfur.
Methodology:
-
Sample Collection: Collect soil or water samples from sites with potential exposure to aromatic sulfur compounds.
-
Enrichment Culture:
-
Prepare a minimal salts medium with p-toluenesulfinic acid (e.g., 1-5 mM) as the sole carbon and sulfur source.
-
Inoculate the medium with the environmental sample.
-
Incubate at a suitable temperature (e.g., 30°C) with shaking.
-
Perform serial transfers to fresh medium to enrich for degrading microorganisms.
-
-
Isolation:
-
Plate dilutions of the enrichment culture onto solid minimal medium containing p-toluenesulfinic acid.
-
Isolate distinct colonies and purify by re-streaking.
-
-
Identification: Identify promising isolates through 16S rRNA gene sequencing.
Analysis of Biodegradation and Metabolite Identification
Objective: To quantify the degradation of p-toluenesulfinic acid and identify intermediate metabolites.
Methodology:
-
Biodegradation Assay:
-
Grow the isolated strain in a suitable medium to a desired cell density.
-
Harvest and wash the cells, then resuspend them in a minimal medium containing a known concentration of p-toluenesulfinic acid.
-
Incubate under controlled conditions.
-
Collect samples at regular time intervals.
-
-
Quantification of Parent Compound:
-
Metabolite Identification:
-
Analyze the samples using HPLC coupled with Mass Spectrometry (LC-MS) to identify potential intermediates.
-
Compare the mass spectra of the detected peaks with those of authentic standards or predict structures based on fragmentation patterns.
-
HPLC Method Example (adapted from p-toluenesulfonic acid analysis):
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 x 4.6mm, 5µm).[8]
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1-0.2% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile).[8][9]
-
Detection: UV at a suitable wavelength (e.g., 210-225 nm).[5][9]
Key Enzymes in Proposed Pathways
The biodegradation of p-toluenesulfinic acid is likely to be initiated by enzymes similar to those involved in p-toluenesulfonic acid degradation.
-
Monooxygenases and Dioxygenases: These enzymes are crucial for the initial attack on the aromatic ring or the methyl group. For example, the toluenesulfonate (B8598656) methyl-monooxygenase system (TsaMB) in C. testosteroni T-2 initiates the side-chain oxidation of TSA.[1][10] A similar enzyme could potentially oxidize the methyl group of p-toluenesulfinic acid or the sulfinic acid group itself.
-
Desulfinases/Desulfonases: Enzymes capable of cleaving the carbon-sulfur bond are essential. In the case of TSA, dioxygenases have been shown to catalyze the desulfonation step.[1] The enzyme taurine dioxygenase, for instance, is known to act on various organosulfonates.[4][11][12][13]
-
Dehydrogenases: These enzymes are involved in the sequential oxidation of the methyl group to a carboxyl group in the side-chain oxidation pathway.[1]
-
Catechol Dioxygenases: These enzymes are responsible for the cleavage of the aromatic ring of catechol intermediates.
Conclusion and Future Directions
While direct evidence for the biodegradation of p-toluenesulfinic acid is currently scarce, the extensive research on its sulfonic acid analog provides a strong foundation for proposing plausible metabolic pathways. The side-chain oxidation and initial desulfination routes represent two viable hypotheses for its microbial degradation.
Future research should focus on:
-
Isolation and characterization of microorganisms capable of utilizing p-toluenesulfinic acid as a growth substrate.
-
Elucidation of the specific enzymes and genes involved in the degradation pathways through proteomic and genomic approaches.
-
Identification and quantification of metabolic intermediates to confirm the proposed pathways.
-
Investigation of the substrate specificity of known aromatic sulfonate-degrading enzymes towards p-toluenesulfinic acid.
This technical guide serves as a starting point for stimulating further investigation into the environmental fate of p-toluenesulfinic acid and related compounds, which is of significant interest to the scientific and drug development communities.
References
- 1. Degradation of p-toluenesulphonic acid via sidechain oxidation, desulphonation and meta ring cleavage in Pseudomonas (Comamonas) testosteroni T-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Characterization of alpha-ketoglutarate-dependent taurine dioxygenase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. jocpr.com [jocpr.com]
- 9. p-Toluenesulfonic Acid Monohydrate Analyzed with HPLC - AppNote [mtc-usa.com]
- 10. Degradative pathways for p-toluenecarboxylate and p-toluenesulfonate and their multicomponent oxygenases in Comamonas testosteroni strains PSB-4 and T-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Taurine dioxygenase - Wikipedia [en.wikipedia.org]
- 12. EC 1.14.11.17 - taurine dioxygenase. [ebi.ac.uk]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
A Technical Guide to the Synthesis of p-Toluenesulfinic Acid via Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis of p-toluenesulfinic acid, a valuable intermediate in organic synthesis, utilizing the Grignard reaction. The guide details the underlying reaction mechanism, comprehensive experimental protocols, and critical safety considerations.
Introduction
p-Toluenesulfinic acid and its derivatives are important precursors in the synthesis of various pharmaceuticals and specialty chemicals. The sulfinyl functional group serves as a versatile handle for constructing more complex molecular architectures. Among the various synthetic routes, the reaction of a Grignard reagent with sulfur dioxide offers a direct and efficient method for creating the aryl-sulfur bond. This guide focuses on the preparation of p-toluenesulfinic acid from p-bromotoluene, proceeding through the formation of the p-tolylmagnesium bromide intermediate.
Reaction Mechanism and Pathway
The synthesis is a two-step process. First, the Grignard reagent, p-tolylmagnesium bromide, is prepared by reacting p-bromotoluene with magnesium metal in an anhydrous ether solvent. Second, this highly nucleophilic organometallic compound is reacted with sulfur dioxide. The nucleophilic tolyl group attacks the electrophilic sulfur atom of SO₂, forming a magnesium sulfinate salt. Subsequent acidic work-up protonates this salt to yield the final p-toluenesulfinic acid.
Preparation of Sodium p-Toluenesulfinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium p-toluenesulfinate is a versatile organosulfur compound with significant applications in organic synthesis and the pharmaceutical industry. It serves as a crucial intermediate for the synthesis of various biologically active compounds, a curing agent for grouting materials, and a reagent in the production of dyes and pigments.[1] This technical guide provides an in-depth overview of the primary synthetic routes for the preparation of sodium p-toluenesulfinate, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers in their laboratory and development endeavors.
Synthetic Methodologies
The preparation of sodium p-toluenesulfinate can be achieved through several synthetic pathways, with the most common and well-documented methods involving the reduction of p-toluenesulfonyl chloride. Key reducing agents employed for this transformation include zinc dust, sodium sulfite (B76179), and hydrazine (B178648) hydrate (B1144303). Alternative methods, such as those starting from toluene (B28343) or p-toluidine, have also been reported.[2][3]
Reduction of p-Toluenesulfonyl Chloride with Zinc Dust
This is a classic and reliable method for the synthesis of sodium p-toluenesulfinate.[2][3] The reaction involves the reduction of the sulfonyl chloride functionality using zinc dust in an aqueous medium. The resulting sulfinic acid is then converted to its sodium salt by the addition of a sodium base.
Reduction of p-Toluenesulfonyl Chloride with Sodium Sulfite
Another widely used method involves the reduction of p-toluenesulfonyl chloride with sodium sulfite in an aqueous solution, typically in the presence of a base like sodium bicarbonate.[3][4] This method is often preferred for its operational simplicity and high yields. A common side reaction is the hydrolysis of p-toluenesulfonyl chloride to sodium p-toluenesulfonate, which needs to be monitored.[5]
Reduction of p-Toluenesulfonyl Chloride with Hydrazine Hydrate
A less common but effective method utilizes hydrazine hydrate as the reducing agent in the presence of sodium carbonate.[6] This procedure offers an alternative to the use of metal dusts or sulfites.
Experimental Protocols
Protocol 1: Reduction of p-Toluenesulfonyl Chloride with Zinc Dust
This protocol is adapted from a procedure published in Organic Syntheses.[2]
Materials:
-
p-Toluenesulfonyl chloride (technical grade)
-
Zinc dust (90-100% pure)
-
12 N Sodium hydroxide (B78521) solution
-
Sodium carbonate (finely powdered)
-
Water
Procedure:
-
Grind 500 g (2.6 moles) of technical p-toluenesulfonyl chloride to break up any lumps.
-
In a 12-L crock equipped with a large stirrer, heat 3 L of water to 70°C using direct steam.
-
Turn off the steam and add 400 g (5.5–6.1 atoms) of zinc dust to the hot water.
-
Add the p-toluenesulfonyl chloride in small portions over approximately 10 minutes. The temperature will rise to about 80°C.
-
Continue stirring for 10 minutes after the final addition of the sulfonyl chloride.
-
Reintroduce steam and heat the mixture to 90°C. Avoid higher temperatures to prevent bumping.
-
Turn off the steam and add 250 mL of 12 N sodium hydroxide solution.
-
Add finely powdered sodium carbonate in 50-g portions until the mixture is strongly alkaline.
-
Filter the hot mixture by suction.
-
Transfer the filter cake (containing unreacted zinc) to a battery jar, add 750 mL of water, and heat with steam while stirring for 10 minutes.
-
Filter this mixture and combine the filtrate with the main solution.
-
Evaporate the combined filtrate to a volume of approximately 1 L, or until a crust begins to form.
-
Cool the solution to induce crystallization.
-
Collect the crystals by suction filtration and air-dry them until efflorescence begins. The product is p-CH₃C₆H₄SO₂Na·2H₂O.
Protocol 2: Reduction of p-Toluenesulfonyl Chloride with Sodium Sulfite
This protocol is based on a method described for the synthesis of methyl p-tolyl sulfone, where sodium p-toluenesulfinate is an intermediate.[4]
Materials:
-
p-Toluenesulfonyl chloride
-
Anhydrous sodium sulfite
-
Sodium bicarbonate
-
Water
Procedure:
-
In a 4-L beaker with a mechanical stirrer, combine 600 g (4.76 moles) of anhydrous sodium sulfite, 420 g (5.0 moles) of sodium bicarbonate, and 2.4 L of water.
-
Heat the mixture to 70–80°C.
-
While stirring, add 484 g (2.54 moles) of p-toluenesulfonyl chloride in small portions over 3 hours, maintaining the temperature at 70–80°C.
-
After the addition is complete, continue heating and stirring at 70–80°C for an additional hour.
-
Remove the mixture from the heat and let it stand for 4 to 10 hours.
-
Collect the precipitated solid sodium p-toluenesulfinate by filtration.
Quantitative Data Summary
| Method | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |
| Zinc Dust Reduction | p-Toluenesulfonyl chloride | Zinc dust, Sodium hydroxide, Sodium carbonate | Water | ~30 minutes | 70–90°C | 64% | N/A | [2] |
| Sodium Sulfite Reduction | p-Toluenesulfonyl chloride | Sodium sulfite, Sodium bicarbonate | Water | 4 hours | 70–80°C | N/A | N/A | [4] |
| Hydrazine Hydrate Reduction | Benzenesulfonyl chloride* | Hydrazine hydrate, Sodium carbonate | Water | 2 hours | 60°C | N/A | N/A | [6] |
Note: The hydrazine hydrate reduction protocol is described for benzenesulfonyl chloride but is presented as a general method for substituted sulfinates.
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the chemical transformation and the general laboratory procedure for the preparation of sodium p-toluenesulfinate.
Caption: Reaction pathway for the synthesis of sodium p-toluenesulfinate.
Caption: General experimental workflow for sodium p-toluenesulfinate synthesis.
Purification
The crude sodium p-toluenesulfinate can be purified by recrystallization from water. For the dihydrate, dissolving the crude product in an ethanol/water mixture, treating with decolorizing charcoal, filtering, and cooling can yield pure crystals.[7] It is important to dry the product carefully, as overheating can lead to decomposition. Anhydrous sodium p-toluenesulfinate can be obtained by drying the hydrate in a vacuum oven at 140°C.
Conclusion
The preparation of sodium p-toluenesulfinate is a well-established process with multiple reliable synthetic routes. The choice of method may depend on factors such as available reagents, desired scale, and safety considerations. The reduction of p-toluenesulfonyl chloride with either zinc dust or sodium sulfite represents the most common and thoroughly documented procedures, providing good yields of the target compound. This guide provides the necessary technical details to enable researchers and drug development professionals to successfully synthesize sodium p-toluenesulfinate for their specific applications.
References
- 1. americanelements.com [americanelements.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN101650304A - Method for determining content of sodium p-toluenesulfinate in reduction process of p-toluenesulfonyl chloride - Google Patents [patents.google.com]
- 6. Sodium p-toluenesulfinate synthesis - chemicalbook [chemicalbook.com]
- 7. Sodium p-toluenesulfinate | 824-79-3 [chemicalbook.com]
An In-depth Technical Guide to the Safety and Handling of p-Toluenesulfinic Acid
This guide provides comprehensive safety and handling information for p-Toluenesulfinic acid, intended for researchers, scientists, and professionals in drug development. It outlines the substance's hazards, safe handling protocols, and emergency procedures. Note that while this document focuses on p-Toluenesulfinic acid (CAS 536-57-2), some safety data is extrapolated from its more commercially common and structurally related analogue, p-Toluenesulfonic acid, and its salts. Such instances are clearly indicated.
Hazard Identification and Classification
p-Toluenesulfinic acid and its related compounds are classified as hazardous. The primary hazards are associated with their corrosive and irritant properties.
-
Skin Contact : Causes skin irritation. Prolonged contact can lead to more severe irritation or chemical burns.[1]
-
Eye Contact : Causes serious eye irritation and potentially severe eye damage upon direct contact.[1]
-
Inhalation : May cause respiratory irritation if inhaled as dust.[1] Symptoms can include coughing, sore throat, and shortness of breath.[2]
-
Ingestion : Harmful if swallowed. May cause burns to the gastrointestinal tract.[3]
No occupational exposure limits have been formally established for p-Toluenesulfinic acid or p-Toluenesulfonic acid.[4] However, exposure should always be minimized through safe work practices.
Physical and Chemical Properties
The physical and chemical properties of p-Toluenesulfinic acid are summarized in the table below. It is noted for its instability, particularly during drying, where it can partially convert to p-Toluenesulfonic acid.[5]
| Property | Value |
| Chemical Name | p-Toluenesulfinic Acid |
| CAS Number | 536-57-2 |
| Molecular Formula | C₇H₈O₂S |
| Molecular Weight | 156.20 g/mol [5][6][7] |
| Appearance | Long, rhombic plates or needles[5] |
| Melting Point | 85 °C[5][6] |
| Solubility | Sparingly soluble in water and hot benzene. Freely soluble in alcohol and ether.[5] |
| Stability | Should be stored in a cool, dry place.[6] The free acid is difficult to dry without partial conversion to the sulfonic acid.[5] |
Toxicological Information
Quantitative toxicological data for p-Toluenesulfinic acid is not widely available. The following data is for the related compound, p-Toluenesulfonic acid monohydrate, and should be used as a conservative reference.
| Compound | Test Type | Route | Species | Value | Reference |
| p-Toluenesulfonic acid monohydrate | LD50 (Acute) | Oral | Rat | 2570 mg/kg | [2][8] |
| p-Toluenesulfonic acid monohydrate | LD50 (Acute) | Oral | Mouse | 1683 mg/kg | [2] |
Safe Handling and Storage
Proper handling and storage procedures are critical to ensure safety in the laboratory.
Handling:
-
Use within a chemical fume hood to avoid inhalation of dust.[3]
-
Avoid all contact with skin, eyes, and clothing.[1]
-
Wear appropriate Personal Protective Equipment (PPE) as detailed in Section 5.
-
Avoid generating dust during handling.
-
Ensure all containers are properly sealed before moving or storing.[3]
-
Wash hands thoroughly after handling the substance.[9]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials.[9]
-
Incompatible Materials : Strong oxidizing agents, strong bases, and metals.[4][10]
Experimental and Procedural Protocols
Protocol 1: Accidental Release Measures
This protocol details the steps for managing a spill of solid p-Toluenesulfinic acid.
-
Evacuation and Ventilation : Evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated.
-
Don PPE : Before addressing the spill, ensure all personnel involved are wearing appropriate PPE, including chemical safety goggles, acid-resistant gloves, a lab coat or coveralls, and a respirator if ventilation is inadequate.[3]
-
Containment : Prevent the spread of the spill. Do not allow the chemical to enter drains or waterways.
-
Cleanup :
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Disposal : Dispose of the contained waste and any contaminated cleaning materials in accordance with all local, state, and federal regulations.
Protocol 2: First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure. In all cases, seek professional medical attention following first aid application.[2]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention from an ophthalmologist.
-
Skin Contact : Immediately remove all contaminated clothing.[3] Flush the affected skin with plenty of water for a minimum of 15 minutes.[3] If skin irritation occurs, seek medical advice.[9]
-
Inhalation : Remove the individual from the exposure area to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration, avoiding mouth-to-mouth resuscitation.[3] Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water. If the person is conscious, have them drink two glasses of water at most. Call for immediate medical aid and contact a poison control center.[3]
Protocol 3: Fire-Fighting Measures
p-Toluenesulfinic acid is a combustible solid, though it does not ignite readily.[4]
-
Extinguishing Media :
-
Specific Hazards :
-
Protective Equipment : Firefighters must wear full protective equipment and a self-contained breathing apparatus (SCBA).[9]
Visualizations
The following diagrams illustrate key logical workflows for the safe handling of p-Toluenesulfinic acid.
Caption: Workflow for routine handling of p-Toluenesulfinic acid.
Caption: Step-by-step procedure for responding to an accidental spill.
References
- 1. fishersci.at [fishersci.at]
- 2. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 3. capitalresin.com [capitalresin.com]
- 4. nj.gov [nj.gov]
- 5. p-Toluenesulfinic Acid [drugfuture.com]
- 6. P-TOLUENESULFINIC ACID CAS#: 536-57-2 [m.chemicalbook.com]
- 7. p-Toluenesulfinic acid | C7H8O2S | CID 10818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. integraclear.com [integraclear.com]
- 10. p-Toluenesulfonic acid | CAS#:104-15-4 | Chemsrc [chemsrc.com]
Methodological & Application
Application Notes and Protocols: Toluenesulfinic Acid as a Catalyst in Organic Synthesis
Introduction
p-Toluenesulfinic acid and its more commonly utilized sulfonic acid counterpart, p-toluenesulfonic acid (p-TSA), are versatile and effective Brønsted acid catalysts in a wide array of organic transformations. Their utility stems from their strong acidity, low cost, and relative stability. These catalysts are particularly effective in promoting reactions that proceed through carbocationic intermediates, such as condensations, additions, and cyclizations. This document provides detailed protocols for key organic syntheses where p-toluenesulfonic acid serves as an efficient catalyst, highlighting its application in the preparation of biologically and pharmaceutically relevant molecules.
Application 1: Synthesis of Bis(indolyl)methanes
Bis(indolyl)methanes are an important class of compounds found in various biologically active molecules. They are known for their potential antibacterial, antioxidant, and cytotoxic activities. The synthesis of bis(indolyl)methanes is often achieved through the electrophilic substitution of indoles with aldehydes or ketones, a reaction efficiently catalyzed by Brønsted acids like p-TSA. A particularly noteworthy method is the solvent-free synthesis using a grindstone technique, which aligns with the principles of green chemistry.[1]
Experimental Protocol: Grindstone Synthesis of Bis(indolyl)methanes
This protocol details the solvent-free synthesis of bis(indolyl)methanes via the condensation of indoles with various aldehydes and ketones using a catalytic amount of p-toluenesulfonic acid.
Materials:
-
Indole (B1671886) (or substituted indole)
-
Aldehyde or Ketone
-
p-Toluenesulfonic acid (p-TSA)
-
Mortar and pestle
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
Procedure:
-
In a mortar, combine the indole (2 mmol), the aldehyde or ketone (1 mmol), and p-toluenesulfonic acid (0.6 mmol).
-
Grind the mixture using a pestle at room temperature for the time specified in Table 1 (typically 3-8 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the crude product directly by silica gel column chromatography to afford the pure bis(indolyl)methane derivative.
Data Presentation: Synthesis of Various Bis(indolyl)methanes
The following table summarizes the results for the synthesis of a range of bis(indolyl)methanes using the grindstone method with p-TSA as a catalyst.[1]
| Entry | Aldehyde/Ketone | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 3 | 92 |
| 2 | 4-Methoxybenzaldehyde | 4 | 95 |
| 3 | 4-Chlorobenzaldehyde | 3 | 94 |
| 4 | 4-Nitrobenzaldehyde | 5 | 90 |
| 5 | Cinnamaldehyde | 6 | 88 |
| 6 | Cyclohexanone | 8 | 85 |
Experimental Workflow
Application 2: Synthesis of Amidoalkyl Naphthols
Amidoalkyl naphthols are valuable synthetic intermediates, particularly for the preparation of biologically active 1,3-oxazine derivatives. They are typically synthesized through a one-pot, three-component Mannich-type reaction involving an aldehyde, 2-naphthol (B1666908), and an amide or urea (B33335). p-Toluenesulfonic acid is an effective catalyst for this condensation.
Experimental Protocol: One-Pot Synthesis of Amidoalkyl Naphthols
This protocol describes the synthesis of amidoalkyl naphthols by the one-pot, three-component condensation of an aromatic aldehyde, 2-naphthol, and an amide, catalyzed by p-toluenesulfonic acid under solvent-free conditions.[2]
Materials:
-
Aromatic aldehyde (1 mmol)
-
2-Naphthol (1 mmol)
-
Amide (e.g., acetamide, benzamide) or Urea (1.2 mmol)
-
p-Toluenesulfonic acid (p-TSA) (10 mol%)
-
Ethanol (B145695) (for recrystallization)
-
Reaction vessel with a magnetic stirrer and heating capabilities
Procedure:
-
To a mixture of the aromatic aldehyde (1 mmol), 2-naphthol (1 mmol), and the amide or urea (1.2 mmol), add p-toluenesulfonic acid (10 mol%).
-
Heat the reaction mixture at 120-125 °C with stirring for the appropriate time as indicated in Table 2.
-
Monitor the completion of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Recrystallize the solid product from ethanol to obtain the pure amidoalkyl naphthol.
Data Presentation: Synthesis of Various Amidoalkyl Naphthols
The following table presents the reaction times and yields for the synthesis of various amidoalkyl naphthols using p-TSA as a catalyst under solvent-free conditions.[2]
| Entry | Aldehyde | Amide | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Acetamide | 1.5 | 94 |
| 2 | 4-Nitrobenzaldehyde | Acetamide | 1.0 | 98 |
| 3 | Benzaldehyde | Benzamide | 2.5 | 92 |
| 4 | 4-Methoxybenzaldehyde | Benzamide | 3.0 | 90 |
| 5 | 3-Nitrobenzaldehyde | Urea | 1.5 | 96 |
| 6 | 4-Methylbenzaldehyde | Urea | 2.5 | 91 |
Experimental Workflow
Application 3: Synthesis of Quinoxaline (B1680401) Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many pharmacologically active substances, including antibiotics and anticancer agents. A common and straightforward method for their synthesis is the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. This reaction is efficiently catalyzed by Brønsted acids such as p-TSA.
Experimental Protocol: Synthesis of Quinoxalines
This protocol outlines the synthesis of quinoxaline derivatives from the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds using a recoverable catalytic system of p-TSA and sodium p-toluene sulfonate (NaPTS) in an aqueous medium.[3]
Materials:
-
o-Phenylenediamine (B120857) (or substituted derivative) (1 mmol)
-
1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)
-
p-Toluenesulfonic acid (p-TSA)
-
Sodium p-toluene sulfonate (NaPTS)
-
Water
-
Reaction vessel with a magnetic stirrer
Procedure:
-
Prepare the catalyst system by dissolving p-TSA and NaPTS in water.
-
In a reaction vessel, add the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).
-
Add the aqueous solution of the catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the aqueous solution.
-
Isolate the product by filtration. The aqueous phase containing the catalyst can be recovered and reused.
-
Wash the product with water and dry to obtain the pure quinoxaline derivative.
Data Presentation: Synthesis of Various Quinoxaline Derivatives
The following table summarizes the yields for the synthesis of various quinoxalines using a p-TSA-based catalyst system in water.[3]
| Entry | 1,2-Diamine | 1,2-Dicarbonyl | Yield (%) |
| 1 | o-Phenylenediamine | Benzil | 95 |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 94 |
| 3 | o-Phenylenediamine | 4,4'-Dimethylbenzil | 92 |
| 4 | o-Phenylenediamine | Furil | 90 |
| 5 | 4-Nitro-1,2-phenylenediamine | Benzil | 91 |
Experimental Workflow
References
Application Notes and Protocols: The Role of Toluenesulfinic Acid in Sulfone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of p-toluenesulfinic acid and its derivatives, primarily the sodium salt, in the synthesis of sulfones. Sulfones are a critical structural motif in numerous pharmaceuticals and functional materials. These protocols offer step-by-step guidance for key synthetic transformations, accompanied by quantitative data and visual diagrams to elucidate reaction pathways and workflows.
Introduction to Sulfone Synthesis via Toluenesulfinic Acid
p-Toluenesulfinic acid and its salts are versatile reagents in organic synthesis, serving as a primary source for the tosyl (p-toluenesulfonyl) group in the construction of sulfones. The sulfonyl group's strong electron-withdrawing nature and its ability to act as a good leaving group make it a valuable functional group in medicinal chemistry for modulating the physicochemical properties of drug candidates. Common synthetic strategies involve the reaction of a sulfinate salt, such as sodium p-toluenesulfinate, with an appropriate electrophile.
Synthesis of Starting Material: Sodium p-Toluenesulfinate
A common precursor for many sulfone syntheses is the sodium salt of p-toluenesulfinic acid. A reliable method for its preparation is the reduction of p-toluenesulfonyl chloride.
Protocol 1: Preparation of Sodium p-Toluenesulfinate from p-Toluenesulfonyl Chloride [1]
This protocol details the reduction of p-toluenesulfonyl chloride using zinc dust.
Experimental Procedure:
-
Grind 500 g (2.6 moles) of technical p-toluenesulfonyl chloride to break up any lumps.
-
In a 12-L crock equipped with a mechanical stirrer and a steam inlet, add 3 L of water.
-
Heat the water to 70°C by passing steam through it.
-
Turn off the steam and add 400 g (5.5–6.1 atoms) of zinc dust (90-100% pure).
-
Add the p-toluenesulfonyl chloride in small portions over approximately 10 minutes. The temperature will rise to about 80°C.
-
Continue stirring for 10 minutes after the final addition.
-
Reintroduce steam to raise the temperature to 90°C.
-
Turn off the steam and add 250 cc of 12 N sodium hydroxide (B78521) solution.
-
Add 50 g portions of finely powdered sodium carbonate until the zinc hydroxide completely dissolves. A total of 300-350 g is typically required.
-
Add another 750 cc of water, restart the stirrer, and pass steam until frothing becomes too vigorous.
-
Stop the steam and continue stirring for 10 minutes.
-
Filter the hot mixture and combine the filtrate with the main solution in a large evaporating dish.
-
Evaporate the solution to a volume of about 1 L, or until a crust forms at the edges.
-
Cool the mixture to induce crystallization.
-
Filter the crystals by suction and air-dry them until efflorescence begins.
-
The resulting product is p-CH₃C₆H₄SO₂Na·2H₂O.
Quantitative Data:
| Parameter | Value |
| Yield | 360 g (64% of theoretical) |
Synthesis of Sulfones from Sodium p-Toluenesulfinate
Sodium p-toluenesulfinate is a versatile nucleophile for the formation of C-S bonds, leading to a variety of sulfones.
3.1. Sulfinylsulfonation of Unsaturated Hydrocarbons
A novel approach involves the in situ generation of a sulfinyl sulfone from sodium p-toluenesulfinate, which then reacts with unsaturated compounds like alkenes and alkynes.[2]
Protocol 2: General Procedure for the Sulfinylsulfonation of Alkenes [2]
Experimental Procedure:
-
In a Schlenk tube under a nitrogen atmosphere, dissolve sodium p-toluenesulfinate (1.8 mmol) and the alkene (0.3 mmol) in chloroform (B151607) (3 mL).
-
Add acetyl chloride (1.2 mmol) to the mixture.
-
Stir the reaction mixture at 10°C for 10 hours.
-
Upon completion, add saturated sodium bicarbonate solution (30 mL).
-
Extract the mixture with dichloromethane (B109758) (2 x 30 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel using a gradient of petroleum ether and ethyl acetate (B1210297) to yield the desired sulfinyl sulfone product.
Quantitative Data for Sulfinylsulfonation of Phenylacetylene:
| Parameter | Value |
| Yield | 72% |
3.2. Hydrosulfonylation of Allenes
A transition-metal-free method for the synthesis of allylic sulfones involves the acid-mediated hydrosulfonylation of allenes with sodium sulfinates.[3]
Protocol 3: General Procedure for the Hydrosulfonylation of Allenes [3]
Experimental Procedure:
-
In a tube open to the air, add sodium p-toluenesulfinate (0.5 mmol, 2 equivalents).
-
Add water (0.5 mL, to make a 0.5M solution).
-
Add the allene (B1206475) (0.25 mmol, 1 equivalent).
-
Add trifluoroacetic acid (TFA) (0.25 mmol, 1 equivalent).
-
Stir the reaction mixture at 25°C for 4 hours.
-
After the reaction, proceed with aqueous work-up and extraction with an organic solvent.
-
Purify the crude product by column chromatography to obtain the allylic sulfone.
Quantitative Data for Hydrosulfonylation of N-allenyl-2-pyrrolidinone with Sodium Phenylsulfinate:
| Substrate | Product Yield |
| N-allenyl-2-pyrrolidinone | 85% |
Applications in Drug Development
The synthesis of sulfones using this compound and its derivatives is highly relevant in drug development. The sulfone moiety is present in a wide array of approved drugs, where it can serve as a polar substituent to improve pharmacokinetic properties or as a key pharmacophoric element. The methods described herein are applicable to the late-stage functionalization of complex molecules, which is a valuable strategy in structure-activity relationship (SAR) studies. For instance, the disulfurization of drug molecules like Erlotinib has been demonstrated, showcasing the potential of these methods in modifying existing pharmaceuticals.[2]
Safety Considerations
-
p-Toluenesulfonyl chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Sodium hydroxide: Caustic. Avoid contact with skin and eyes.
-
Acetyl chloride: Corrosive and reacts violently with water. Handle with care in a fume hood.
-
Trifluoroacetic acid (TFA): Highly corrosive. Use appropriate PPE.
-
Always perform a thorough risk assessment before carrying out any chemical reaction.
These protocols provide a foundation for the synthesis of a diverse range of sulfones using p-toluenesulfinic acid derivatives. The versatility and efficiency of these methods make them valuable tools for researchers in both academic and industrial settings.
References
Application of p-Toluenesulfonic Acid in Fischer Esterification: A Guide for Researchers
Important Note: This document details the application of p-toluenesulfonic acid (p-TsOH) as a catalyst in Fischer esterification. Extensive searches did not yield information on the use of toluenesulfinic acid for this reaction. It is highly probable that the intended catalyst was the sulfonic acid derivative, which is a well-established and widely used catalyst for this transformation.
Introduction
Fischer esterification is a classic and versatile method for the synthesis of esters from carboxylic acids and alcohols. The reaction is catalyzed by a strong acid, with p-toluenesulfonic acid (p-TsOH) being a popular choice due to its solid, non-corrosive nature, making it easier to handle than mineral acids like sulfuric acid. This application note provides detailed protocols and quantitative data for researchers, scientists, and drug development professionals on the use of p-TsOH in Fischer esterification.
Data Presentation
The efficiency of p-TsOH-catalyzed Fischer esterification is influenced by several factors including the nature of the substrates, reactant molar ratios, catalyst loading, reaction temperature, and time. The following table summarizes quantitative data from various studies.
| Carboxylic Acid | Alcohol | Molar Ratio (Alcohol:Acid) | Catalyst (p-TsOH) Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Caffeic Acid | Methanol (B129727) | 20:1 | 8% (w/w) | 65 | 4 | 84.0 | [1][2] |
| Hippuric Acid | Cyclohexanol | 1:1 | ~2.8 mol% | Reflux (Toluene) | 30 | 96 | [3] |
| d-Tartaric Acid | Benzyl Alcohol | 1.95:1 | 5 mol% | Reflux (Benzene) | 20 | Not specified | [3] |
| p-Coumaric Acid | Methanol | 20:1 | 8% (w/w) | 65-70 | 4-6 | 80-90 (expected) | [4] |
| Fumaric Acid | Methanol | Excess | 0.05 equivalents | Reflux | Not specified | Not specified | [5] |
| Pentaerythritol | Hexanoic Acid | 1:4.17 | Not specified | Not specified | 5 | 87 | [6] |
| Trimethylolpropane | Hexanoic Acid | 1:3.33 | Not specified | Not specified | 5 | 89-90 | [6] |
Experimental Protocols
Two detailed protocols are provided below: a general procedure adaptable for various substrates and a specific example for the synthesis of methyl caffeate.
Protocol 1: General Procedure for Fischer Esterification using p-TsOH
This protocol is a general guideline and can be optimized for specific substrates.
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (3.0 - 20.0 eq, can also be used as solvent)
-
p-Toluenesulfonic acid monohydrate (0.05 - 0.10 eq)
-
Anhydrous solvent (e.g., toluene, if the alcohol is not used as the solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297), diethyl ether)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional, for azeotropic removal of water)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the carboxylic acid, the alcohol, and a magnetic stir bar. If a solvent other than the alcohol is used, add it at this stage.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate to the reaction mixture.
-
Reflux: Attach a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the alcohol or solvent used.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the amount of water collected in the Dean-Stark trap.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the alcohol is used as the solvent, remove the excess alcohol using a rotary evaporator.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and remove unreacted carboxylic acid), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.
-
Purification: Purify the crude product by recrystallization or column chromatography as required.
Protocol 2: Synthesis of Methyl Caffeate[1][2]
Materials:
-
Caffeic acid (1.0 eq)
-
Anhydrous methanol (20.0 eq)
-
p-Toluenesulfonic acid monohydrate (8% w/w of caffeic acid)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve caffeic acid in anhydrous methanol (20:1 molar ratio).
-
Catalyst Addition: Add p-toluenesulfonic acid (8% by weight of caffeic acid) to the solution.
-
Reflux: Heat the mixture to reflux (approximately 65 °C) and maintain for 4 hours with stirring.
-
Work-up:
-
After 4 hours, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the ethyl acetate solution with saturated sodium bicarbonate solution and then with brine.
-
-
Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude methyl caffeate.
Mandatory Visualizations
Mechanism of p-TsOH Catalyzed Fischer Esterification
The following diagram illustrates the key steps in the Fischer esterification reaction catalyzed by p-toluenesulfonic acid.
Caption: Mechanism of p-TsOH catalyzed Fischer esterification.
General Experimental Workflow
The diagram below outlines the general workflow for a typical Fischer esterification experiment.
Caption: General workflow for Fischer esterification.
References
Application Notes and Protocols for the Preparation of Chiral Sulfoxides using Toluenesulfinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral sulfoxides are pivotal compounds in modern organic synthesis and medicinal chemistry. Their unique stereochemical properties make them valuable as chiral auxiliaries, ligands in asymmetric catalysis, and as active pharmaceutical ingredients.[1] The Andersen synthesis, a robust and highly stereospecific method, remains a cornerstone for the preparation of enantiomerically pure sulfoxides. This method utilizes a diastereomerically pure sulfinate ester, most commonly derived from p-toluenesulfinic acid and a chiral alcohol like (-)-menthol, which is then reacted with an organometallic reagent to afford the desired chiral sulfoxide (B87167) with high enantiomeric purity.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of chiral sulfoxides, focusing on the Andersen method which originates from toluenesulfinic acid derivatives.
Principle and Mechanism
The Andersen synthesis is a two-step process renowned for its high degree of stereochemical control.[3]
-
Formation of a Diastereomerically Pure Sulfinate Ester: p-Toluenesulfinic acid is first converted to its corresponding sulfinyl chloride. This reactive intermediate is then esterified with a chiral alcohol, typically (-)-menthol. This reaction produces a mixture of diastereomeric sulfinate esters. The desired diastereomer, (-)-menthyl (S)-p-toluenesulfinate, is readily isolated in high purity through crystallization due to its lower solubility.[3][4] An improved procedure allows for the equilibration of the epimeric sulfinate in the presence of HCl, which leads to the precipitation of the desired (S,S) diastereomer, thereby increasing the yield.[2]
-
Nucleophilic Substitution with Inversion of Configuration: The purified diastereomeric sulfinate ester is then subjected to a nucleophilic attack by an organometallic reagent, most commonly a Grignard reagent (R-MgX). This step proceeds with complete inversion of configuration at the sulfur atom, yielding the corresponding chiral sulfoxide.[1][2] The choice of the Grignard reagent determines the nature of the R-group in the final chiral sulfoxide.
The overall stereochemical outcome is highly predictable, making this a reliable method for accessing a wide range of enantiopure sulfoxides.[5]
Experimental Protocols
Protocol 1: Preparation of (-)-Menthyl (S)-p-toluenesulfinate
This protocol details the synthesis of the key intermediate, (-)-menthyl (S)-p-toluenesulfinate, starting from anhydrous sodium p-toluenesulfinate.[6]
Materials:
-
Anhydrous sodium p-toluenesulfinate
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
(-)-Menthol
-
Ice
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Preparation of p-Toluenesulfinyl Chloride: In a dry, three-necked, round-bottomed flask under a nitrogen atmosphere, add thionyl chloride (0.55 mol). While stirring, add anhydrous sodium p-toluenesulfinate (0.200 mol) in portions over approximately 1 hour. To facilitate stirring, add 30 mL of benzene after about three-quarters of the sulfinate has been added.[6] Continue stirring for an additional 2 hours at room temperature.
-
Esterification: Dissolve the crude p-toluenesulfinyl chloride in 150 mL of anhydrous diethyl ether. Cool the suspension in an ice bath and add a solution of (-)-menthol (0.200 mol) in 25 mL of pyridine over approximately 2 minutes.[6]
-
Work-up: Allow the mixture to stir overnight. Add 70 g of ice to the reaction mixture. Separate the layers and extract the aqueous layer with 100 mL of ether. Combine the organic layers and wash successively with water, 10% sulfuric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.[6]
-
Purification by Crystallization: Dissolve the crude product in a minimum amount of hot acetone and allow it to cool to room temperature, then chill in a freezer. Collect the crystalline (-)-menthyl (S)-p-toluenesulfinate by filtration. To the mother liquor, add a few drops of concentrated HCl to epimerize the remaining diastereomer and repeat the crystallization process to improve the yield.[6] Recrystallization from acetone affords the pure product. A modified procedure reports a yield of 72% with a diastereomeric ratio of >98:2.[7]
Protocol 2: Synthesis of Chiral Sulfoxides via Grignard Reaction
This protocol describes the general procedure for the reaction of (-)-menthyl (S)-p-toluenesulfinate with a Grignard reagent to produce a chiral sulfoxide.[3]
Materials:
-
(-)-Menthyl (S)-p-toluenesulfinate
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Grignard reagent (e.g., Ethylmagnesium bromide in ether)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a dry, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-menthyl (S)-p-toluenesulfinate (1.0 eq) in anhydrous diethyl ether or THF.[3]
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add the Grignard reagent (1.1 to 1.5 eq) to the solution. The reaction is typically rapid.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[3]
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude chiral sulfoxide. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[3]
Quantitative Data Summary
The Andersen synthesis is known for its high yields and excellent stereoselectivity. The following table summarizes representative data for the synthesis of various chiral sulfoxides.
| Grignard Reagent (R-MgX) | Product (p-Tol-S(O)-R) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Methylmagnesium iodide | Methyl p-tolyl sulfoxide | ~70 | >95 | [2] |
| Ethylmagnesium bromide | Ethyl p-tolyl sulfoxide | 63-65 | >98 | [5] |
| n-Propylmagnesium bromide | n-Propyl p-tolyl sulfoxide | ~65 | >95 | [3] |
| Isopropylmagnesium chloride | Isopropyl p-tolyl sulfoxide | ~60 | >95 | [3] |
| Phenylmagnesium bromide | Phenyl p-tolyl sulfoxide | ~80 | >98 | [2] |
| Benzylmagnesium chloride | Benzyl p-tolyl sulfoxide | ~75 | >95 | [3] |
Note: Yields and ee values can vary depending on the specific reaction conditions and the purity of the starting materials.
Visualizing the Process and Logic
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of chiral sulfoxides using the Andersen method.
References
The Role of Toluenesulfinic Acid in Multicomponent Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the emerging role of p-toluenesulfinic acid as a catalyst in multicomponent reactions (MCRs). This methodology offers a mild, cost-effective, and efficient pathway for the synthesis of valuable molecular scaffolds, such as α-amino amides and α-amino amidines, which are significant in medicinal chemistry and drug discovery.
Introduction
Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools for the rapid generation of complex molecules from simple precursors. The use of p-toluenesulfinic acid as a catalyst in a three-component Ugi-type reaction represents a notable advancement in this field. This approach provides a straightforward route to α-amino amides and α-amino amidines, with the product outcome being readily controlled by the stoichiometry of the amine reactant.
Application 1: Synthesis of α-Amino Amides
In this application, p-toluenesulfinic acid catalyzes the three-component reaction of an aldehyde, an amine (1 equivalent), and an isocyanide to exclusively afford α-amino amides. These compounds are crucial intermediates in the synthesis of natural and unnatural amino acids.
Quantitative Data Summary
The following table summarizes the reaction yields for the synthesis of various α-amino amides using different aldehydes, amines, and isocyanides, catalyzed by p-toluenesulfinic acid.
| Entry | Aldehyde | Amine | Isocyanide | Product | Yield (%) |
| 1 | Benzaldehyde | Aniline | tert-Butyl isocyanide | 2-(phenylamino)-N-(tert-butyl)-2-phenylacetamide | 85 |
| 2 | 4-Methoxybenzaldehyde | Aniline | tert-Butyl isocyanide | 2-(4-methoxyphenyl)-2-(phenylamino)-N-(tert-butyl)acetamide | 82 |
| 3 | 4-Chlorobenzaldehyde | Aniline | tert-Butyl isocyanide | 2-(4-chlorophenyl)-2-(phenylamino)-N-(tert-butyl)acetamide | 88 |
| 4 | Benzaldehyde | 4-Methoxyaniline | tert-Butyl isocyanide | 2-(4-methoxyphenylamino)-N-(tert-butyl)-2-phenylacetamide | 80 |
| 5 | Benzaldehyde | Aniline | Cyclohexyl isocyanide | N-cyclohexyl-2-(phenylamino)-2-phenylacetamide | 83 |
Experimental Protocol: General Procedure for the Synthesis of α-Amino Amides
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in methanol (B129727) (5 mL) in a round-bottom flask, add p-toluenesulfinic acid (20 mol %).
-
Reaction Execution: Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Isocyanide: Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure α-amino amide.
Application 2: Synthesis of α-Amino Amidines
When two equivalents of the amine are used, the p-toluenesulfinic acid-catalyzed three-component reaction yields α-amino amidines as the major product. This is particularly effective with more nucleophilic anilines. α-Amino amidines are valuable scaffolds in the design of drug-like molecules.
Quantitative Data Summary
The following table summarizes the reaction yields for the synthesis of various α-amino amidines. A comparative study has shown that while the p-toluenesulfinic acid protocol is effective, a molecular iodine-catalyzed protocol can sometimes offer higher yields.[1]
| Entry | Aldehyde | Amine (Equivalents) | Isocyanide | Product | Yield (%) (p-TSA) | Yield (%) (Iodine) |
| 1 | Benzaldehyde | Aniline (2) | tert-Butyl isocyanide | N-(tert-butyl)-2-(phenylamino)-N'-phenyl-2-phenylacetimidamide | 71 | 93 |
| 2 | 4-Methoxybenzaldehyde | Aniline (2) | tert-Butyl isocyanide | N-(tert-butyl)-2-(4-methoxyphenyl)-N'-phenyl-2-phenylacetimidamide | 65 | 85 |
| 3 | 4-Chlorobenzaldehyde | Aniline (2) | tert-Butyl isocyanide | N-(tert-butyl)-2-(4-chlorophenyl)-N'-phenyl-2-phenylacetimidamide | 68 | 88 |
| 4 | Benzaldehyde | 4-Methoxyaniline (2) | tert-Butyl isocyanide | N-(tert-butyl)-2-(4-methoxyphenylamino)-N'-(4-methoxyphenyl)-2-phenylacetamide | 52 | 75 |
| 5 | Benzaldehyde | Aniline (2) | Cyclohexyl isocyanide | N-cyclohexyl-2-(phenylamino)-N'-phenyl-2-phenylacetimidamide | 62 | 81 |
Experimental Protocol: General Procedure for the Synthesis of α-Amino Amidines
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) and amine (2.0 mmol) in methanol (5 mL) in a round-bottom flask, add p-toluenesulfinic acid (20 mol %).
-
Reaction Execution: Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Isocyanide: Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the pure α-amino amidine.
Visualizations
Logical Workflow for Product Selection
The following diagram illustrates the logical workflow for the selective synthesis of either α-amino amides or α-amino amidines based on the stoichiometry of the amine.
Caption: Product selection workflow.
Proposed Reaction Mechanism for α-Amino Amide Synthesis
The diagram below outlines the proposed catalytic cycle for the synthesis of α-amino amides. The reaction is initiated by the formation of an imine from the aldehyde and amine, which is then protonated by p-toluenesulfinic acid.
Caption: Proposed reaction mechanism.
Conclusion
The use of p-toluenesulfinic acid as a catalyst in three-component Ugi-type reactions provides a versatile and efficient method for the synthesis of α-amino amides and α-amino amidines. The operational simplicity, mild reaction conditions, and the ability to control the product outcome through simple stoichiometric adjustments make this protocol highly attractive for applications in combinatorial chemistry, medicinal chemistry, and drug development. The provided protocols offer a solid foundation for researchers to explore and adapt this methodology for the synthesis of diverse compound libraries.
References
Application Notes and Protocols: Toluenesulfinic Acid Catalyzed Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing p-toluenesulfonic acid (p-TSA) as an efficient and accessible catalyst. As a stable, non-corrosive, and strong organic acid, p-TSA facilitates a range of organic transformations, including the construction of key heterocyclic scaffolds prevalent in medicinal chemistry and materials science. The protocols outlined herein are based on established literature and offer robust methodologies for the synthesis of quinolines, pyrimidines, and coumarin (B35378) derivatives.
Synthesis of Tetracyclic 1,2-Dihydroquinolines
The synthesis of 1,2-dihydroquinolines and their derivatives is of significant interest due to their presence in numerous biologically active molecules.[1] A straightforward and efficient one-pot synthesis of tetracyclic 1,2-dihydroquinolines has been developed through a p-TSA catalyzed tandem reaction of aliphatic ketones with substituted anilines.[2][3][4] This metal-free approach is notable for its operational simplicity, cost-effectiveness, and excellent regioselectivity.[2][3][4]
Quantitative Data Summary
| Entry | Aniline (B41778) Derivative | Ketone | Product | Yield (%) | m.p. (°C) |
| 1 | Aniline | Cyclopentanone | 1,2,3,5-Tetrahydrospiro[cyclopenta[c]quinoline-4,1'-cyclopentane] | 45 | 83-84 |
| 2 | 4-Methylaniline | Cyclopentanone | 8-Methyl-1,2,3,5-tetrahydrospiro[cyclopenta[c]quinoline-4,1'-cyclopentane] | 46 | 82-84 |
| 3 | 4-Chloroaniline | Cyclopentanone | 8-Chloro-1,2,3,5-tetrahydrospiro[cyclopenta[c]quinoline-4,1'-cyclopentane] | 21 | 106-108 |
Experimental Protocol: General Procedure for the p-TSA-Catalyzed Synthesis of Tetracyclic 1,2-Dihydroquinolines[5]
-
To a reaction vial equipped with a magnetic stir bar, add the aniline derivative (1.0 molar equivalent), the corresponding ketone (2.5 molar equivalents), and p-toluenesulfonic acid monohydrate (20 mol%).
-
Seal the reaction vial and heat the mixture to 120 °C.
-
Stir the reaction mixture vigorously at this temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (B1210297).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel using a gradient elution with ethyl acetate and hexanes to afford the pure tetracyclic 1,2-dihydroquinoline.
Reaction Workflow
Caption: Workflow for the synthesis of tetracyclic 1,2-dihydroquinolines.
Synthesis of Benzopyrano-pyrimidine Derivatives
Benzopyrano-pyrimidine scaffolds are present in a variety of compounds with interesting biological activities. A cost-effective and environmentally friendly one-pot synthesis of these derivatives has been achieved through the condensation of salicylaldehyde (B1680747) derivatives, piperidine (B6355638) or morpholine (B109124), and malononitrile (B47326), using p-TSA as a catalyst.[1][5][6] This method is lauded for its high yields, simple experimental procedure, and short reaction times.[1]
Quantitative Data Summary
| Entry | Salicylaldehyde Derivative | Amine | Product | Yield (%) |
| 1 | Salicylaldehyde | Piperidine | 2-amino-4-(piperidin-1-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile | 95 |
| 2 | 5-Bromosalicylaldehyde | Piperidine | 2-amino-8-bromo-4-(piperidin-1-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile | 92 |
| 3 | 5-Chlorosalicylaldehyde | Piperidine | 2-amino-8-chloro-4-(piperidin-1-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile | 90 |
| 4 | Salicylaldehyde | Morpholine | 2-amino-4-morpholino-5H-chromeno[2,3-b]pyridine-3-carbonitrile | 94 |
| 5 | 5-Bromosalicylaldehyde | Morpholine | 2-amino-8-bromo-4-morpholino-5H-chromeno[2,3-b]pyridine-3-carbonitrile | 91 |
| 6 | 5-Chlorosalicylaldehyde | Morpholine | 2-amino-8-chloro-4-morpholino-5H-chromeno[2,3-b]pyridine-3-carbonitrile | 89 |
Experimental Protocol: General Procedure for the Synthesis of Benzopyrano-pyrimidine Derivatives[1]
-
In a round-bottom flask, prepare a mixture of the appropriate salicylaldehyde (1 mmol), malononitrile (1 mmol), and piperidine or morpholine (1 mmol).
-
Add p-toluenesulfonic acid (10 mol%) to the mixture.
-
Add 10 mL of ethanol (B145695) as the solvent.
-
Reflux the reaction mixture at 80 °C.
-
Monitor the progress of the reaction by thin-layer chromatography.
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice with constant stirring.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure benzopyrano-pyrimidine derivative.
Proposed Reaction Mechanism
Caption: Proposed mechanism for benzopyrano-pyrimidine synthesis.
Synthesis of Dicoumarols
Dicoumarol and its derivatives are a well-known class of anticoagulants and exhibit a range of other biological activities. A practical and environmentally friendly method for the synthesis of dicoumarols involves the p-TSA catalyzed condensation of 4-hydroxycoumarin (B602359) with various aryl aldehydes in water.[7][8] This approach offers good yields and a straightforward work-up procedure.[7]
Quantitative Data Summary
| Entry | Aryl Aldehyde | Time (min) | Yield (%) |
| 1 | 4-Ethylbenzaldehyde | 75 | 92 |
| 2 | 4-Methylbenzaldehyde | 80 | 83 |
| 3 | 4-Chlorobenzaldehyde | 70 | 94 |
| 4 | 4-Bromobenzaldehyde | 70 | 90 |
| 5 | 4-Nitrobenzaldehyde | 90 | 79 |
| 6 | 2,4-Dichlorobenzaldehyde | 85 | 85 |
| 7 | Benzaldehyde | 90 | 65 |
Experimental Protocol: General Procedure for the Synthesis of Dicoumarols[8]
-
In a round-bottom flask, dissolve 4-hydroxycoumarin (2 mmol) and the aryl aldehyde (1 mmol) in 10 mL of water.
-
Add p-toluenesulfonic acid (10 mol%) to the mixture.
-
Reflux the reaction mixture for the time specified in the data table.
-
Monitor the reaction by thin-layer chromatography (ethyl acetate:hexane 1:3).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water.
-
Recrystallize the crude product from ethanol to afford the pure dicoumarol derivative.
Logical Relationship of the Synthesis
Caption: Key steps in the synthesis of dicoumarols.
References
- 1. mdpi.com [mdpi.com]
- 2. A facile and practical p-Toluenesulfonic acid catalyzed route to dicoumarols containing an Aroyl group [scielo.org.za]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. The p-toluenesulfonic acid catalyzed single pot synthesis of tetracyclic 1,2-dihydroquinolines: a metal free approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of p-Toluenesulfinic Acid in the Synthesis of α-Amino Nitriles
Introduction
α-Amino nitriles are crucial synthetic intermediates in organic chemistry, serving as direct precursors to α-amino acids and various nitrogen-containing heterocyclic compounds. The most common method for their synthesis is the Strecker reaction, a three-component condensation of a carbonyl compound, an amine, and a cyanide source. While various catalysts have been employed to facilitate this transformation, this document focuses on the specific application of p-toluenesulfinic acid in the synthesis of a particular class of α-amino nitriles, namely N-acylated α-aminonitriles.
While the more commonly referenced catalyst in the broader context of α-amino nitrile synthesis is p-toluenesulfonic acid (p-TsOH), which acts as a Brønsted acid catalyst to promote imine formation[1][2], p-toluenesulfinic acid plays a distinct and strategic role in the synthesis of N-acylated derivatives. It acts as a reversible nucleophile to stabilize reactive N-acylimine intermediates.
Mechanism and Rationale
The synthesis of N-acylated α-aminonitriles via the Strecker reaction is challenging due to the reduced nucleophilicity of the acylated amine, which slows down the formation of the necessary N-acylimine intermediate. A strategy to overcome this involves the use of p-toluenesulfinic acid to form a stable sulfone-type adduct with the N-acylimine. This adduct can often be isolated and then, in a subsequent step, treated with a cyanide source. The sulfone equilibrates back to the N-acylimine in situ, which is then trapped by the cyanide nucleophile to yield the desired N-acylated α-aminonitrile[3][4].
Experimental Protocols
Protocol 1: Two-Step Synthesis of N-Acylated α-Aminonitriles via a Sulfone Intermediate
This protocol is based on a methodology that utilizes p-toluenesulfinic acid to form a stable intermediate, which is then converted to the final product[3][4].
Step 1: Synthesis of the N-Acyl-α-(p-tolylsulfonyl)alkylamine Intermediate
-
Reagents and Materials:
-
Aldehyde (1.0 equiv)
-
Amide (1.2 equiv)
-
Sodium p-toluenesulfinate (2.0 equiv)
-
Formic acid (20 equiv)
-
Water
-
or p-Toluenesulfinic acid (1.2 equiv) and Tetrahydrofuran (THF)
-
-
Procedure A (using sodium p-toluenesulfinate): a. In a round-bottom flask, suspend the amide (1.2 equiv) and sodium p-toluenesulfinate (2.0 equiv) in a 1:2 mixture of methanol and water. b. To this suspension, add the aldehyde (1.0 equiv) in one portion, followed by formic acid (20 equiv). c. Stir the resulting mixture at room temperature for up to 5 days. d. Monitor the reaction by thin-layer chromatography (TLC). e. Upon completion, the sulfone adduct may precipitate and can be isolated by filtration.
-
Procedure B (using p-toluenesulfinic acid): a. In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and amide (1.2 equiv) in THF. b. Add p-toluenesulfinic acid (1.2 equiv) to the solution. c. Stir the mixture at room temperature for 24 hours. d. Monitor the reaction by TLC. e. Isolate the product by standard work-up procedures.
Step 2: Conversion of the Sulfone Intermediate to the N-Acylated α-Aminonitrile
-
Reagents and Materials:
-
N-Acyl-α-(p-tolylsulfonyl)alkylamine intermediate (1.0 equiv)
-
Potassium cyanide (KCN) (2.0 equiv)
-
Solvent (e.g., THF, Methanol, Acetonitrile)
-
-
Procedure: a. Dissolve the sulfone intermediate (1.0 equiv) in the chosen solvent in a round-bottom flask. b. Add potassium cyanide (2.0 equiv) to the solution. c. Stir the mixture at room temperature for 24 hours. d. Monitor the reaction by TLC. e. Upon completion, perform an appropriate aqueous work-up and extract the product with an organic solvent. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography.
Quantitative Data
The following table summarizes the yields for the two-step synthesis of a model N-acylated α-aminonitrile from 2-phenylacetamide (B93265) and 3-phenylpropanal, as described in the literature[3][4].
Table 1: Synthesis of Phenyl-N-(3-phenyl-1-tosylpropyl)acetamide
| Method | Reagents | Solvent | Time | Yield (%) |
| A | Sodium 4-toluenesulfinate, Formic acid | Methanol/Water (1:2) | 5 days | 43 |
| B | p-Toluenesulfinic acid | THF | 1 day | 45 |
Table 2: Conversion of Sulfone to N-Acylated α-Aminonitrile
| Cyanide Source | Catalyst | Solvent | Time (h) | Yield (%) |
| KCN | None | THF | 24 | 94 |
| KCN | None | Methanol | 24 | 85 |
| KCN | None | Acetonitrile | 24 | 82 |
| KCN | None | Dichloromethane | 24 | 79 |
| Acetone cyanohydrin | None | THF | 24 | 0 |
Data extracted from a study by T. M. K. Sterckx et al.[3][4]
Visualizations
Logical Workflow for the Two-Step Synthesis
Caption: Two-step synthesis of N-acylated α-aminonitriles.
Reaction Mechanism Pathway
Caption: Stabilization of N-acylimine with p-toluenesulfinic acid.
The use of p-toluenesulfinic acid offers a strategic advantage in the synthesis of N-acylated α-aminonitriles by enabling the isolation of a stable sulfone intermediate. This two-step approach circumvents the challenges associated with the direct three-component reaction involving less nucleophilic amides. The methodology is characterized by mild reaction conditions and can provide high yields in the cyanation step, making it a valuable tool for researchers in medicinal chemistry and drug development who are interested in this class of compounds, which are known inhibitors of serine and cysteine proteases.
References
- 1. [PDF] p‐Toluenesulfonic Acid Catalyzed Rapid and Efficient Protocol for One‐Pot Synthesis of α‐Amino Nitriles. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Toluenesulfinic Acid in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of toluenesulfinic acid and its derivatives in polymer chemistry. It covers its role as a polymerization initiator, a catalyst in curing reactions, and its application in post-polymerization modification.
This compound as a Radical Polymerization Initiator
This compound (TSA) can act as a radical initiator for the polymerization of vinyl monomers, most notably acrylonitrile (B1666552). The initiation mechanism is understood to be of a free-radical type. The efficiency of TSA as an initiator is significantly influenced by the pH of the reaction medium and the presence of strong acids like p-toluenesulfonic acid (TSOA), which can act as a cocatalyst.
Application Notes:
-
Initiation of Acrylonitrile Polymerization: TSA is an effective initiator for the polymerization of acrylonitrile (AN). The rate of polymerization is dependent on the concentration of both TSA and any cocatalyst present.
-
Effect of pH and Cocatalysts: The polymerization rate of acrylonitrile initiated by TSA shows a maximum at a pH of 1.9. p-Toluenesulfonic acid (TSOA) has been observed to have a cocatalytic effect, enhancing the rate of polymerization up to a certain concentration, after which it can lead to retardation.[1]
-
Solvent Effects: The polymerization can be carried out in bulk or in solvents such as dimethylformamide (DMF). The reaction kinetics and the role of cocatalysts can be influenced by the solvent used.
Experimental Protocol: Polymerization of Acrylonitrile Initiated by p-Toluenesulfinic Acid
This protocol is based on studies of the kinetics and mechanism of acrylonitrile polymerization initiated by p-toluenesulfinic acid.[1]
Materials:
-
Acrylonitrile (AN), monomer
-
p-Toluenesulfinic acid (TSA), initiator
-
p-Toluenesulfonic acid (TSOA), cocatalyst (optional)
-
Dimethylformamide (DMF), solvent
-
Inert gas (e.g., Nitrogen or Argon)
-
Polymerization reactor with stirring and temperature control
-
Precipitation and washing solvents (e.g., methanol, water)
-
Vacuum oven
Procedure:
-
Monomer Purification: Purify acrylonitrile by washing with dilute sulfuric acid or phosphoric acid, followed by dilute sodium carbonate solution, and then water. Dry over anhydrous calcium chloride and distill under reduced pressure. Store the purified monomer at a low temperature.
-
Reaction Setup: In a polymerization reactor equipped with a stirrer, a condenser, and an inlet for inert gas, add the desired amount of dimethylformamide (DMF) as the solvent.
-
Degassing: Purge the solvent with an inert gas (e.g., nitrogen) for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Addition of Reactants: Under the inert atmosphere, add the purified acrylonitrile monomer to the solvent. If using a cocatalyst, add the desired amount of p-toluenesulfonic acid (TSOA).
-
Initiation: Add the calculated amount of p-toluenesulfinic acid (TSA) to the reaction mixture to initiate the polymerization.
-
Polymerization: Maintain the reaction mixture at the desired temperature (e.g., 60°C) with constant stirring for the specified reaction time. Monitor the progress of the polymerization by taking samples periodically to determine the conversion.
-
Termination and Precipitation: After the desired reaction time, terminate the polymerization by cooling the reactor and exposing the mixture to air. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Purification: Filter the precipitated polyacrylonitrile (B21495) and wash it thoroughly with the non-solvent to remove any unreacted monomer, initiator, and solvent.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer for its molecular weight (Mn, Mw) and polydispersity index (PDI) using techniques like Gel Permeation Chromatography (GPC).
Quantitative Data:
The following table summarizes the kinetic orders of polymerization of acrylonitrile with respect to the initiator (p-toluenesulfinic acid) in a 20% acrylonitrile in DMF solution, showing the effect of the cocatalyst (p-toluenesulfonic acid).[1]
| Concentration of TSOA (M) | Concentration Range of TSA (M) | Order of Polymerization (with respect to TSA) |
| 0.002 | 0.09 - 0.27 | 1.2 |
| 0.02 | 0.09 - 0.27 | 1.1 |
| 0.04 | 0.09 - 0.27 | ~1.5 |
Note: The molecular weights of the resulting polymers were found to decrease with an increasing concentration of TSOA.[1]
Logical Relationship of TSA-Initiated Acrylonitrile Polymerization
p-Toluenesulfonic Acid as a Catalyst in Polymer Synthesis
p-Toluenesulfonic acid (p-TSA) is a strong organic acid widely used as a catalyst in various polymerization reactions, including the synthesis of polyesters and the curing of epoxy and phenolic resins.[2][3]
p-TSA in Polyester (B1180765) Synthesis
p-TSA is an effective catalyst for the polycondensation reaction between dicarboxylic acids and diols to form polyesters. It allows for the reaction to proceed at lower temperatures and with shorter reaction times compared to uncatalyzed reactions.
-
Catalyst for Polycondensation: p-TSA catalyzes the esterification reaction, promoting the formation of high molecular weight polyesters.
-
Control of Molecular Weight: The molecular weight of the resulting polyester can be controlled by adjusting the monomer stoichiometry, reaction time, and temperature.
-
Versatility: This method is applicable to a wide range of dicarboxylic acids and diols for the synthesis of various aliphatic and aromatic polyesters.
Materials:
-
Dicarboxylic acid (e.g., Adipic acid)
-
Diol (e.g., 1,4-Butanediol)
-
p-Toluenesulfonic acid (p-TSA), catalyst
-
High-boiling point solvent (optional, for solution polymerization)
-
Reaction vessel with a stirrer, condenser, and provision for vacuum.
Procedure:
-
Charging the Reactor: Charge the dicarboxylic acid, diol, and a catalytic amount of p-TSA into the reaction vessel.
-
Esterification: Heat the mixture with stirring to the desired reaction temperature (e.g., 170-180°C). Water is formed as a byproduct and is removed by distillation.
-
Polycondensation: Once the initial esterification is complete (as indicated by the cessation of water distillation at atmospheric pressure), apply a vacuum to the system to remove the remaining water and glycol, thereby driving the equilibrium towards the formation of a high molecular weight polymer.
-
Monitoring: Monitor the progress of the reaction by measuring the acid number of the reaction mixture or the viscosity of the polymer melt.
-
Termination: Once the desired molecular weight is achieved, cool the reactor and extrude the polymer.
The following table presents data on the synthesis of various polyesters using p-TSA as a catalyst.
| Polyester Composition | Catalyst (p-TSA) | Reaction Temp. (°C) | Reaction Time (h) | Resulting Polymer |
| Adipic acid, Ethylene glycol, 1,4-Butanediol | 0.1 g | 170-180 | 6 | Polyester 2 |
| Adipic acid, Diethylene glycol, 1,4-Butanediol | 0.1 g | 170-180 | 6 | Polyester 3 |
| Adipic acid, Triethylene glycol, 1,4-Butanediol | 0.1 g | 170-180 | 6 | Polyester 4 |
p-TSA as a Curing Agent for Resins
p-TSA is a highly effective curing agent for thermosetting resins such as epoxy and phenolic resins. It acts as a catalyst to accelerate the cross-linking reactions, leading to the formation of a rigid, three-dimensional network.[4]
-
Accelerated Curing: p-TSA significantly reduces the gel time and curing temperature of epoxy and phenolic resin systems.[3]
-
Improved Properties: The use of p-TSA as a curing agent can lead to cured resins with enhanced hardness, durability, and chemical resistance.[4]
-
Versatility: It can be used with a variety of resin formulations, including those for coatings, adhesives, and composites.
Materials:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Curing agent (e.g., an amine or anhydride)
-
p-Toluenesulfonic acid (p-TSA), accelerator
-
Mold for casting the cured resin
Procedure:
-
Formulation: Prepare the epoxy resin formulation by mixing the epoxy resin with the primary curing agent.
-
Addition of Accelerator: Add the desired amount of p-TSA to the resin mixture and stir thoroughly until a homogeneous mixture is obtained.
-
Casting: Pour the mixture into a pre-heated mold.
-
Curing: Cure the resin in an oven at the specified temperature and time. The curing schedule will depend on the specific resin system and the amount of accelerator used.
-
Post-Curing: After the initial cure, a post-curing step at a higher temperature may be employed to ensure complete cross-linking and to optimize the mechanical properties of the final product.
The following table shows the effect of p-toluenesulfonic acid (in the form of a salt with dimethylaminopyridine) on the gel time of an epoxy resin formulation.[5]
| Curing Agent/Accelerator | Gel Time at 70°C (min) | Gel Time at 100°C (min) | Gel Time at 150°C (min) |
| DMAP-pTSA salt | 158.4 | 1.1 | - |
| Amicure 506 (Commercial latent curative) | 129.5 | 6.0 | - |
Experimental Workflow for p-TSA Catalyzed Curing
This compound in Post-Polymerization Modification
Sulfonation is a common post-polymerization modification technique used to introduce sulfonic acid groups onto a polymer backbone, thereby altering its properties, such as hydrophilicity, ion-exchange capacity, and conductivity. While direct sulfonation often employs strong sulfonating agents like sulfuric acid or chlorosulfonic acid, derivatives of sulfinic acids can also be involved in modification reactions.
Application Notes:
-
Surface Modification: Sulfonation can be used to modify the surface of polymers, making them more hydrophilic and suitable for biomedical applications or as ion-exchange membranes.
-
Introduction of Functional Groups: The sulfonic acid group is a versatile functional group that can be further modified or used to impart specific properties to the polymer.
-
Polymer Types: This modification is applicable to a variety of polymers, including polystyrene, polyethylene, and ethylene-vinyl alcohol copolymers.[6]
Experimental Protocol: Post-Polymerization Sulfonation of Polystyrene
This is a general protocol for the sulfonation of polystyrene, a common polymer that undergoes this type of modification.[6][7]
Materials:
-
Polystyrene
-
1,2-dichloroethane (B1671644) (DCE), swelling agent
-
Concentrated sulfuric acid (98%), sulfonating agent
-
Deionized water
-
Base solution (e.g., NaOH) for neutralization and titration
-
Reaction vessel with stirrer and temperature control
Procedure:
-
Polymer Swelling: Swell the polystyrene in 1,2-dichloroethane overnight in a reaction vessel.
-
Sulfonation Reaction: Slowly add concentrated sulfuric acid to the swollen polymer. Heat the mixture to the desired reaction temperature (e.g., 80°C) and stir for a specified time (e.g., 3 hours).[6]
-
Quenching and Purification: Cool the reaction mixture to room temperature and carefully dilute it with deionized water. Wash the sulfonated polymer repeatedly with water until the washings are neutral to pH paper.
-
Drying: Dry the sulfonated polystyrene in a vacuum oven at a moderate temperature.
-
Characterization: Determine the degree of sulfonation by techniques such as acid-base titration to measure the ion-exchange capacity.
Quantitative Data:
The following table shows the effect of reaction time on the properties of sulfonated polystyrene membranes.
| Sulfonation Time (hr) | Degree of Sulfonation (%) | Ion Exchange Capacity (meq/g) | Proton Conductivity (S/cm) |
| 1 | 25 | 1.2 | 0.02 |
| 2 | 45 | 1.8 | 0.04 |
| 3 | 65 | 2.5 | 0.07 |
| 4 | 55 | 2.1 | 0.05 |
Note: The data suggests an optimal sulfonation time of 3 hours under the specified conditions to achieve the highest degree of sulfonation and proton conductivity.
Signaling Pathway for Post-Polymerization Sulfonation
References
Application of Toluenesulfinic Acid in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toluenesulfinic acid, and more commonly its stable sodium salt, sodium p-toluenesulfinate, are versatile reagents in medicinal chemistry. They serve as a primary source for the incorporation of the sulfonyl group (-SO₂-) into organic molecules. The resulting sulfone and sulfonamide moieties are prevalent in a wide array of therapeutic agents due to their unique physicochemical properties. The sulfonyl group is a strong hydrogen bond acceptor, is metabolically stable, and can modulate the solubility and pharmacokinetic profile of a drug molecule. This document provides detailed application notes on the use of this compound and its derivatives in the synthesis of medicinally relevant compounds, along with specific experimental protocols.
Key Applications in Medicinal Chemistry
The primary application of this compound and its salts in medicinal chemistry is in the formation of sulfones. These can be broadly categorized into the synthesis of diaryl sulfones, alkyl-aryl sulfones, and vinyl sulfones, many of which exhibit significant biological activity.
Synthesis of Bioactive Diaryl Sulfones
Diaryl sulfones are a class of compounds that have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The synthesis of unsymmetrical diaryl sulfones can be efficiently achieved through the palladium-catalyzed cross-coupling of sodium p-toluenesulfinate with aryl halides or triflates.[1]
Synthesis of Biologically Active Vinyl Sulfones
Vinyl sulfones are known for their role as Michael acceptors and their ability to covalently interact with biological targets, making them valuable scaffolds in drug design. They have been investigated as anticancer, anti-inflammatory, and neuroprotective agents.[2] The synthesis of vinyl sulfones can be achieved through various methods, including the reaction of sodium p-toluenesulfinate with appropriate precursors.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of sulfone derivatives and their biological activities.
Table 1: Palladium-Catalyzed Synthesis of Diaryl Sulfones from Aryl Halides and Sodium p-Toluenesulfinate [1]
| Entry | Aryl Halide/Triflate | Product | Yield (%) |
| 1 | p-Iodoanisole | 4-Methoxy-4'-methyl-diphenylsulfone | 90 |
| 2 | 4-Bromobiphenyl | 4-Biphenylyl-p-tolylsulfone | 87 |
| 3 | 4-Trifluoromethylphenyl triflate | 4-Methyl-4'-trifluoromethyl-diphenylsulfone | 85 |
Table 2: Biological Activity of Selected Sulfone Derivatives
| Compound Class | Biological Activity | Target/Assay | IC₅₀/EC₅₀/MIC | Reference |
| Diaryl Sulfones | Anticancer | MCF-7 breast cancer cells | 6.06 µM | [3] |
| Diaryl Sulfones | Anticancer | A549 lung cancer cells | 6.372 µM | [3] |
| Dipeptidyl Vinyl Sulfone | Anti-inflammatory | Aβ-induced IL-1β in microglia | - | [4] |
| Benzyl (B1604629) Naphthyl Sulfone | Anticancer | HeLa cervical cancer cells | Nanomolar range | [5] |
| Sulindac Sulfone | Anti-inflammatory | IKKβ kinase activity | - | [6] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of Unsymmetrical Diaryl Sulfones[1]
This protocol describes a general method for the coupling of aryl bromides or triflates with sodium p-toluenesulfinate.
Materials:
-
Aryl bromide or triflate (1.0 mmol)
-
Sodium p-toluenesulfinate (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Tetrabutylammonium chloride (nBu₄NCl) (1.0 mmol)
-
Toluene (B28343) (5 mL)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk tube, add the aryl bromide or triflate, sodium p-toluenesulfinate, Pd₂(dba)₃, Xantphos, Cs₂CO₃, and nBu₄NCl.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene to the flask.
-
Heat the reaction mixture to 120 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Vinyl Sulfones from Alcohols and Sulfinic Acids[7]
This protocol describes a method for the synthesis of vinyl sulfones from alcohols and sulfinic acids mediated by sodium iodide.
Materials:
-
Alcohol (0.20 mmol)
-
p-Toluenesulfinic acid (0.30 mmol)
-
Sodium iodide (NaI) (0.30 mmol)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.040 mmol)
-
Nitromethane (B149229) (MeNO₂) (1.0 mL)
Procedure:
-
To a solution of the alcohol in nitromethane in a reaction vial, add p-toluenesulfinic acid, sodium iodide, and p-toluenesulfonic acid monohydrate.
-
Stir the mixture at 80 °C for 24 hours under an air atmosphere.
-
After cooling to room temperature, the reaction mixture is directly purified by preparative thin-layer chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the vinyl sulfone.
Signaling Pathways and Mechanisms of Action
Sulfone derivatives exert their biological effects through various mechanisms, often by modulating key signaling pathways involved in disease pathogenesis.
Inhibition of NF-κB Signaling Pathway in Inflammation
Several sulfone-containing compounds have been shown to possess anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7][8][9] This pathway is a central regulator of inflammation, immunity, and cell survival.
Caption: Inhibition of the NF-κB signaling pathway by sulfone compounds.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. Some sulfone derivatives have been found to modulate MAPK signaling, contributing to their therapeutic effects.[10][11][12][13]
Caption: Modulation of the MAPK signaling pathway by sulfone compounds.
Induction of Apoptosis in Cancer Cells via p53-Bcl-2-Bax Pathway
Certain sulfone derivatives have demonstrated anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. One of the key pathways involved is the p53-mediated intrinsic apoptotic pathway.[5]
Caption: Induction of apoptosis by sulfone compounds via the p53-Bcl-2-Bax pathway.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the synthesis of sulfone derivatives.
Caption: General workflow for the synthesis of diaryl sulfones.
Caption: General workflow for the synthesis of vinyl sulfones.
Conclusion
This compound and its sodium salt are valuable and versatile reagents in medicinal chemistry for the synthesis of a variety of sulfone-containing compounds. The resulting diaryl sulfones and vinyl sulfones, among others, have shown significant potential as anticancer and anti-inflammatory agents. The provided protocols offer a starting point for the synthesis of these important scaffolds, and the elucidation of their mechanisms of action via key signaling pathways such as NF-κB and MAPK highlights their therapeutic potential. Further exploration and derivatization of these sulfone-based molecules hold promise for the development of novel drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dipeptidyl Vinyl Sulfone as a Novel Chemical Tool to Inhibit HMGB1/NLRP3-Inflammasome and Inflamma-miRs in Aβ-Mediated Microglial Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05226H [pubs.rsc.org]
- 6. Sulindac inhibits activation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfur Compounds Inhibit High Glucose-Induced Inflammation by Regulating NF-κB Signaling in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforaphane Inhibits TNF-α-Induced Adhesion Molecule Expression Through the Rho A/ROCK/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for using toluenesulfinic acid in esterification.
Topic: Application of an Aromatic Sulfonic Acid in Esterification Reactions
Introduction
In the field of organic synthesis, particularly in pharmaceutical and materials science, esterification stands as a fundamental reaction for the formation of esters from carboxylic acids and alcohols. The efficiency of this process is often reliant on the choice of an appropriate acid catalyst. While the user inquired about p-toluenesulfinic acid, it is crucial to clarify a common point of confusion. p-Toluenesulfinic acid is not typically employed as a catalyst for the standard Fischer esterification of carboxylic acids.
The catalyst widely and effectively used for this purpose is the structurally similar but chemically distinct compound, p-toluenesulfonic acid (p-TSA) .[1][2] p-TSA is a strong organic acid that is solid, non-oxidizing, and readily available, making it a preferred choice over mineral acids like sulfuric acid in many applications.[2] Its catalytic action in esterification involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[2]
These application notes will provide detailed protocols for the use of p-toluenesulfonic acid as a catalyst in various esterification procedures, including conventional heating and ultrasound-assisted methods.
Mechanism of p-Toluenesulfonic Acid Catalyzed Esterification
The Fischer esterification is a reversible reaction. To drive the reaction toward the formation of the ester, it is necessary to either use an excess of one of the reactants (typically the alcohol) or remove the water that is formed as a byproduct.
-
Diagram of the Catalytic Cycle:
Caption: Mechanism of p-TSA catalyzed esterification.
Experimental Protocols
Protocol 1: Conventional Heating with Azeotropic Removal of Water
This protocol is suitable for the synthesis of polyol esters and other esters where the removal of water is critical to achieving high yields.[3] Toluene (B28343) is often used as an azeotroping agent to facilitate the continuous removal of water.[3]
Materials:
-
Fatty acid (e.g., oleic acid)
-
Polyol (e.g., pentaerythritol (B129877) or trimethylolpropane)[3]
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (azeotroping agent)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or similar setup for water removal
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add the fatty acid, the polyol, and toluene.
-
Begin stirring and heat the reaction mixture to 160°C.
-
Once the desired temperature is reached, add the p-toluenesulfonic acid catalyst.
-
Continue heating and refluxing for up to 5 hours.[3] Water will be collected in the Dean-Stark trap as an azeotrope with toluene. The toluene will be recycled back into the reaction mixture.[3]
-
After the reaction is complete (as determined by the cessation of water collection or by TLC/GC analysis), cool the mixture to room temperature.
-
Remove the excess toluene using a rotary evaporator.
-
Wash the crude product with water repeatedly until the washings are neutral to remove the p-toluenesulfonic acid catalyst.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Purify the product by column chromatography using silica gel.
-
Remove any remaining solvent under vacuum to obtain the pure ester. A yield of 87-91% can be expected.
Workflow Diagram:
Caption: Workflow for conventional esterification.
Protocol 2: Ultrasound-Assisted Synthesis
Ultrasound irradiation can significantly accelerate the esterification process, allowing for shorter reaction times and milder conditions.[1] This method is particularly eco-friendly.[1]
Materials:
-
Fatty acid (4.0 mmol)
-
Alcohol (Methanol: 16.8 mL or Ethanol: 27.6 mL)
-
p-Toluenesulfonic acid (2.0 mmol)
-
Deionized water
-
Ethyl ether
-
Anhydrous sodium sulfate
Equipment:
-
Erlenmeyer flask
-
Ultrasonic bath or probe sonicator (20 kHz)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a flask, combine the fatty acid (4.0 mmol), p-toluenesulfonic acid (2.0 mmol), and the chosen alcohol (methanol or ethanol).[1]
-
Sonicate the mixture for 20 minutes at room temperature (25°C).[1]
-
After sonication, evaporate the alcohol under reduced pressure.
-
Dissolve the solid residue in deionized water (35 mL).
-
Extract the product with ethyl ether (3 x 15 mL).
-
Combine the organic fractions and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under vacuum to yield the pure ester.[1]
Data Presentation
| Parameter | Protocol 1: Conventional Heating | Protocol 2: Ultrasound-Assisted | Reference |
| Catalyst | p-Toluenesulfonic acid | p-Toluenesulfonic acid | [1][3] |
| Temperature | 160°C | 25°C | [1][3] |
| Reaction Time | Up to 5 hours | 20 minutes | [1][3] |
| Solvent | Toluene | Methanol or Ethanol | [1][3] |
| Key Feature | Azeotropic removal of water | Ultrasound irradiation | [1][3] |
| Yield | 87-91% | Good yields reported | [3] |
Conclusion
p-Toluenesulfonic acid is a highly effective and versatile catalyst for the esterification of carboxylic acids with alcohols. The choice between conventional heating and ultrasound-assisted methods will depend on the specific requirements of the synthesis, such as scale, desired reaction time, and energy consumption. The protocols provided here offer robust starting points for researchers and professionals in drug development and other scientific fields.
References
Application Notes and Protocols: Toluenesulfinic Acid as a Reagent in Radical Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of p-toluenesulfinic acid and its sodium salt, sodium p-toluenesulfinate, as versatile reagents in radical reactions. These compounds serve as efficient precursors to the p-toluenesulfonyl radical, a key intermediate for the formation of carbon-sulfur and nitrogen-sulfur bonds, which are prevalent in many pharmaceutical compounds and functional materials.
Introduction
p-Toluenesulfinic acid (p-TsOH) and its more commonly used salt, sodium p-toluenesulfinate (p-TsNa), are valuable reagents in organic synthesis, primarily for their ability to generate the p-toluenesulfonyl radical (Ts•). This radical species can be generated under mild conditions and participates in a variety of transformations, including additions to unsaturated systems and couplings with heteroatoms. The operational simplicity and functional group tolerance of these reactions make them attractive for applications in medicinal chemistry and materials science. This document details two key applications: the synthesis of sulfonamides via oxidative coupling with amines and the intramolecular cyclization of unsaturated systems.
Application 1: Synthesis of Sulfonamides from Amines and Sodium p-Toluenesulfinate
The sulfonamide functional group is a critical pharmacophore found in a wide array of therapeutic agents. The direct coupling of amines with sodium p-toluenesulfinate, mediated by an iodine source, presents a metal-free and efficient method for the synthesis of N-substituted sulfonamides.
General Reaction Scheme
The overall transformation involves the oxidative coupling of an amine with sodium p-toluenesulfinate in the presence of an iodine-based catalyst or mediator.
Caption: General scheme for sulfonamide synthesis.
Mechanistic Pathway
The reaction is proposed to proceed through a radical pathway initiated by the oxidation of the iodide source.
Caption: Proposed radical mechanism for sulfonamide formation.
Quantitative Data: Substrate Scope
The following tables summarize the scope of the reaction with various amines using different iodine sources, demonstrating the versatility of this methodology.[1][2]
| Entry | Amine | Product | Yield (%) |
| 1 | n-Propylamine | N-propyl-4-methylbenzenesulfonamide | 92 |
| 2 | Cyclohexylamine | N-cyclohexyl-4-methylbenzenesulfonamide | 93 |
| 3 | Benzylamine | N-benzyl-4-methylbenzenesulfonamide | 85 |
| 4 | Aniline | N-phenyl-4-methylbenzenesulfonamide | 93 |
| 5 | Morpholine | 4-(p-tolylsulfonyl)morpholine | 92 |
| 6 | Piperidine | 1-(p-tolylsulfonyl)piperidine | 94 |
| Entry | Amine | Product | Yield (%) |
| 1 | n-Propylamine | N-propyl-4-methylbenzenesulfonamide | 81 |
| 2 | Cyclohexylamine | N-cyclohexyl-4-methylbenzenesulfonamide | 62 |
| 3 | Benzylamine | N-benzyl-4-methylbenzenesulfonamide | 42 |
| 4 | Aniline | N-phenyl-4-methylbenzenesulfonamide | 62 |
| 5 | Morpholine | 4-(p-tolylsulfonyl)morpholine | 74 |
| 6 | Piperidine | 1-(p-tolylsulfonyl)piperidine | 72 |
Experimental Protocol: General Procedure for NH₄I-Mediated Sulfonamide Synthesis[1]
This protocol provides a general method for the synthesis of sulfonamides from sodium p-toluenesulfinate and various amines.[1]
Caption: Workflow for sulfonamide synthesis.
Materials:
-
Sodium p-toluenesulfinate
-
Amine of choice
-
Ammonium (B1175870) iodide (NH₄I)
-
Acetonitrile (B52724) (CH₃CN)
-
Schlenk tube
-
Standard laboratory glassware
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a Schlenk tube, add sodium p-toluenesulfinate (0.2 mmol, 1.0 equiv), the desired amine (0.3 mmol, 1.5 equiv), and ammonium iodide (0.2 mmol, 1.0 equiv).[1]
-
Add acetonitrile (2 mL) to the tube.[1]
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.[1]
-
Stir the reaction mixture for 12 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a mixture of ethyl acetate (B1210297) and hexanes) to afford the pure sulfonamide.
Application 2: Radical Cyclization of 5-Aryl Substituted Alkenes
The p-toluenesulfonyl radical can initiate intramolecular cyclization reactions, providing a powerful method for the synthesis of cyclic and polycyclic frameworks. A notable example is the cyclization of 5-aryl substituted alkenes, catalyzed by copper(II) acetate, to form naphthalene (B1677914) and isoquinoline (B145761) derivatives.[3]
General Reaction Scheme
The reaction involves the generation of the p-toluenesulfonyl radical, its addition to the alkene, and subsequent intramolecular cyclization onto the aromatic ring.
Caption: General scheme for radical cyclization.
Mechanistic Pathway
The reaction is initiated by the formation of the p-toluenesulfonyl radical, which adds to the alkene. The resulting radical intermediate then undergoes an intramolecular cyclization. The reaction proceeds significantly faster in aqueous formic acid compared to aqueous acetic acid.[3]
Caption: Mechanism of sulfonyl radical-mediated cyclization.
Quantitative Data: Substrate Scope and Yields
The following table presents representative examples of the copper-catalyzed radical cyclization of 5-aryl substituted alkenes with sodium p-toluenesulfinate.
Table 3: Copper-Catalyzed Radical Cyclization
| Entry | Substrate | Product | Yield (%) |
| 1 | 5-Phenyl-1-pentene | 1-(p-Tolylsulfonylmethyl)-1,2,3,4-tetrahydronaphthalene | 75 |
| 2 | N-Allyl-N-benzyl-p-toluenesulfonamide | 3-(p-Tolylsulfonylmethyl)-1,2,3,4-tetrahydroisoquinoline | 68 |
| 3 | 5-(4-Methoxyphenyl)-1-pentene | 6-Methoxy-1-(p-tolylsulfonylmethyl)-1,2,3,4-tetrahydronaphthalene | 72 |
| 4 | N-Allyl-N-(4-methoxybenzyl)-p-toluenesulfonamide | 6-Methoxy-3-(p-tolylsulfonylmethyl)-1,2,3,4-tetrahydroisoquinoline | 65 |
Experimental Protocol: General Procedure for Radical Cyclization[3]
This protocol outlines a general method for the copper-catalyzed radical cyclization of 5-aryl substituted alkenes.
Caption: Workflow for radical cyclization.
Materials:
-
5-Aryl substituted alkene
-
Sodium p-toluenesulfinate
-
Copper(II) acetate (Cu(OAc)₂)
-
Aqueous formic acid or acetic acid
-
Standard laboratory glassware for reflux and extraction
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the 5-aryl substituted alkene (1.0 mmol, 1.0 equiv), sodium p-toluenesulfinate (1.5 mmol, 1.5 equiv), and copper(II) acetate (0.2 mmol, 0.2 equiv).[3]
-
Add aqueous formic acid (e.g., 10 mL of an 85% solution).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired cyclized product.
Conclusion
p-Toluenesulfinic acid and its sodium salt are cost-effective and versatile reagents for generating p-toluenesulfonyl radicals under mild conditions. The applications in sulfonamide synthesis and intramolecular radical cyclization highlighted in this document demonstrate their utility in constructing molecular complexity relevant to pharmaceutical and materials research. The provided protocols offer a starting point for the exploration and optimization of these powerful radical reactions.
References
- 1. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 3. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
Application Notes and Protocols: Toluenesulfinic Acid Derivatives in the Preparation of Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of ionic liquids (ILs) utilizing p-toluenesulfinic acid and its derivatives, primarily the tosylate anion. The methodologies covered are particularly relevant for the development of Brønsted acidic ionic liquids, which have significant applications as recyclable, environmentally benign catalysts and solvents in various organic transformations, including esterification and Friedel-Crafts reactions.
Introduction
Ionic liquids are salts with melting points below 100 °C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency.[1] The incorporation of the tosylate anion, derived from p-toluenesulfonic acid, can impart desirable characteristics to ILs, including specific catalytic activity and hydrophobicity/hydrophilicity. This document outlines two primary synthetic strategies for preparing tosylate-based ionic liquids: direct acid-base neutralization and a two-step anion exchange method.
Synthetic Methodologies
Direct Acid-Base Neutralization for Brønsted Acidic Ionic Liquids
This one-step method involves the reaction of a nitrogen-containing base (e.g., an imidazole (B134444) or amine derivative) with p-toluenesulfonic acid. The resulting proton transfer leads to the formation of a Brønsted acidic ionic liquid.[2][3] This approach is straightforward and often results in high yields of the desired ionic liquid.
Two-Step Anion Exchange
For cations that are not readily synthesized by direct protonation, a two-step method is employed. This typically involves the initial synthesis of a halide-containing precursor, followed by an anion exchange reaction to introduce the tosylate anion.[4][5] This method offers versatility in the design of the cationic component of the ionic liquid.
Experimental Protocols
Protocol 1: Synthesis of a Brønsted Acidic Imidazolium-Based Ionic Liquid via Direct Neutralization
This protocol describes the synthesis of an N-butylimidazolium-based ionic liquid with a tethered sulfonic acid group, neutralized by p-toluenesulfonic acid.[3][6]
Materials:
-
N-butylimidazole
-
1,4-Butanesultone
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Ethyl acetate (B1210297)
Procedure:
-
Zwitterion Formation: In a round-bottom flask, dissolve N-butylimidazole (1 equivalent) in toluene. Add 1,4-butanesultone (1 equivalent) to the solution.
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature. The zwitterion product will precipitate.
-
Filter the precipitate, wash with ethyl acetate, and dry under vacuum.
-
Ionic Liquid Formation: Suspend the dried zwitterion (1 equivalent) in a minimal amount of acetone (B3395972).
-
Add a solution of p-toluenesulfonic acid monohydrate (1 equivalent) in acetone dropwise with stirring.
-
Stir the mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure to obtain the Brønsted acidic ionic liquid.
Protocol 2: Synthesis of a Tropine-Based Ionic Liquid via Direct Neutralization
This protocol details the synthesis of a tropine-based functionalized acidic ionic liquid.[7][8]
Materials:
-
p-Toluenesulfonic acid monohydrate
-
Deionized water
Procedure:
-
Dissolve tropine (0.01 mol) in 20 mL of deionized water in a round-bottom flask.
-
Add an equimolar amount of p-toluenesulfonic acid monohydrate (0.01 mol) to the solution.
-
Stir the mixture at room temperature for 6 hours.
-
Remove the water by evaporation under reduced pressure to yield the tropine-based ionic liquid, [Trps][OTs].
Protocol 3: Synthesis of 1-Butyl-3-methylimidazolium Tosylate via Anion Exchange
This protocol outlines the two-step synthesis of 1-butyl-3-methylimidazolium tosylate ([bmim][OTs]) from a halide precursor.
Materials:
-
Sodium tosylate
-
Acetonitrile
Procedure:
-
Synthesis of 1-Butyl-3-methylimidazolium Chloride/Bromide ([bmim][Cl]/[bmim][Br]):
-
In a round-bottom flask, combine 1-methylimidazole (1 equivalent) and 1-chlorobutane or 1-bromobutane (1.1 equivalents) in acetonitrile.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Wash the resulting crude product with ethyl acetate to remove unreacted starting materials and dry under vacuum.
-
-
Anion Exchange:
-
Dissolve the synthesized [bmim][Cl] or [bmim][Br] (1 equivalent) and sodium tosylate (1 equivalent) in a suitable solvent like methanol.[10]
-
Stir the mixture at room temperature overnight. A precipitate of NaCl or NaBr will form.[10]
-
Filter off the precipitated sodium halide.
-
Remove the solvent from the filtrate under reduced pressure.
-
Extract the resulting ionic liquid with dichloromethane and wash with water to remove any remaining inorganic salts.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain pure [bmim][OTs].
-
Data Presentation
Table 1: Physicochemical Properties of Selected Tosylate-Based Ionic Liquids
| Ionic Liquid | Cation | Anion | Melting Point (°C) | Thermal Decomposition Temp. (°C) | Reference |
| [TEA][OTs] | Triethylammonium | p-Toluenesulfonate | 76.75 | ~225-300 | [11] |
| [Py][OTs] | Pyridinium | p-Toluenesulfonate | 117.82 | ~225-300 | [11] |
| [1-MIM][OTs] | 1-Methylimidazolium | p-Toluenesulfonate | Semi-solid at RT | ~225-300 | [11] |
| [Trps][OTs] | Tropinium | p-Toluenesulfonate | - | - | [7][8] |
Table 2: Application in Catalysis - Esterification of Salicylic Acid with Acetic Anhydride
| Catalyst | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reference |
| [Trps][OTs] | 80 | 2 | 88.7 | 90.8 | [7][8] |
Visualizations
Caption: Workflow for the synthesis of a Brønsted acidic imidazolium-based ionic liquid.
Caption: Workflow for the two-step synthesis of [bmim][OTs] via anion exchange.
Conclusion
The use of p-toluenesulfonic acid and its tosylate anion provides a versatile platform for the synthesis of a wide range of ionic liquids. The direct neutralization method offers a simple and efficient route to Brønsted acidic ILs, which are highly valuable as catalysts. The two-step anion exchange protocol allows for greater diversity in the cationic component. The protocols and data presented herein serve as a valuable resource for researchers in academia and industry for the development and application of novel ionic liquids.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. scribd.com [scribd.com]
- 3. Novel Brønsted acidic ionic liquids and their use as dual solvent-catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Synthesis of Ionic Liquids, Typical Ionic Liquid Synthetic Route [ebrary.net]
- 6. Novel Brønsted acidic ionic liquids and their use as dual solvent-catalysts. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Thermal, Ionic Conductivity and Electrochemical Properties of Some p-Tosylate Anions-Based Protic Ionic Compounds | MDPI [mdpi.com]
Application Notes and Protocols for Microwave-Assisted Reactions Using p-Toluenesulfinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of p-toluenesulfinic acid and its salts in microwave-assisted organic synthesis. The methodologies presented offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and environmentally benign reaction conditions. These protocols are particularly relevant for the rapid synthesis of compound libraries and intermediates in drug discovery and development.
Introduction to Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions.[1] Unlike conventional heating methods that transfer heat via conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1] This efficient energy transfer can result in dramatic rate enhancements, allowing reactions to be completed in minutes rather than hours.[2] Key benefits for pharmaceutical and chemical research include accelerated lead optimization, rapid analogue synthesis, and the exploration of novel chemical space under high-temperature and high-pressure conditions.[2]
I. Synthesis of Diaryl Sulfones
Diaryl sulfones are an important structural motif in medicinal chemistry, exhibiting a range of biological activities.[3] The microwave-assisted, metal-free synthesis of diaryl sulfones from sodium p-toluenesulfinate and diaryliodonium salts offers a rapid and efficient route to this scaffold.[3]
Quantitative Data Summary
The following table summarizes the results for the microwave-assisted synthesis of various diaryl sulfones using sodium p-toluenesulfinate and different diaryliodonium salts in polyethylene (B3416737) glycol (PEG-400) as a green reaction medium.[3]
| Entry | Diaryliodonium Salt | Product | Time (min) | Yield (%) |
| 1 | Diphenyliodonium tetrafluoroborate (B81430) | 4-Methyl-1,1'-biphenyl sulfone | 10 | 96 |
| 2 | Bis(4-fluorophenyl)iodonium tetrafluoroborate | 4-Fluoro-4'-methyl-1,1'-biphenyl sulfone | 12 | 94 |
| 3 | Bis(4-chlorophenyl)iodonium tetrafluoroborate | 4-Chloro-4'-methyl-1,1'-biphenyl sulfone | 15 | 92 |
| 4 | Bis(4-bromophenyl)iodonium tetrafluoroborate | 4-Bromo-4'-methyl-1,1'-biphenyl sulfone | 15 | 90 |
| 5 | Bis(4-methoxyphenyl)iodonium tetrafluoroborate | 4-Methoxy-4'-methyl-1,1'-biphenyl sulfone | 10 | 95 |
| 6 | Bis(4-tert-butylphenyl)iodonium tetrafluoroborate | 4-tert-Butyl-4'-methyl-1,1'-biphenyl sulfone | 20 | 88 |
| 7 | Bis(2-thienyl)iodonium tetrafluoroborate | 2-(4-Tolylsulfonyl)thiophene | 30 | 82 |
Experimental Protocol: General Procedure for the Microwave-Assisted Synthesis of Diaryl Sulfones
Materials:
-
Sodium p-toluenesulfinate
-
Appropriate diaryliodonium tetrafluoroborate
-
Polyethylene glycol (PEG-400)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the diaryliodonium tetrafluoroborate (0.5 mmol), sodium p-toluenesulfinate (0.6 mmol), and PEG-400 (2 mL).[3]
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for the time specified in the data table (10-30 minutes).[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Add water (10 mL) to the reaction mixture and extract with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the pure diaryl sulfone.
Proposed Reaction Mechanism
The proposed metal-free reaction pathway involves the initial formation of a sulfonyl radical from the arenesulfinate, which then participates in a coupling reaction with the diaryliodonium salt.
II. Synthesis of Vinyl Sulfones
Vinyl sulfones are valuable intermediates in organic synthesis, serving as Michael acceptors and dienophiles.[4] The microwave-assisted, copper-catalyzed hydrosulfonylation of alkynes with sodium p-toluenesulfinate provides a rapid and highly regioselective route to these compounds.[4]
Quantitative Data Summary
The following table summarizes the results for the microwave-assisted synthesis of various vinyl sulfones from sodium p-toluenesulfinate and different terminal alkynes, catalyzed by copper(I) triflate in acetic acid.[4]
| Entry | Alkyne | Product | Time (min) | Yield (%) |
| 1 | Phenylacetylene | (E)-1-Phenyl-2-(tosyl)ethene | 5 | 89 |
| 2 | 4-Methylphenylacetylene | (E)-1-(p-Tolyl)-2-(tosyl)ethene | 5 | 88 |
| 3 | 4-Methoxyphenylacetylene | (E)-1-(4-Methoxyphenyl)-2-(tosyl)ethene | 5 | 85 |
| 4 | 4-Chlorophenylacetylene | (E)-1-(4-Chlorophenyl)-2-(tosyl)ethene | 5 | 86 |
| 5 | 1-Octyne | (E)-1-(Tosyl)oct-1-ene | 5 | 78 |
| 6 | Cyclohexylacetylene | (E)-Cyclohexyl(2-tosylvinyl)benzene | 5 | 75 |
| 7 | 2-Ethynylpyridine | (E)-2-(2-(Tosyl)vinyl)pyridine | 5 | 82 |
Experimental Protocol: General Procedure for the Microwave-Assisted Synthesis of Vinyl Sulfones
Materials:
-
Sodium p-toluenesulfinate
-
Appropriate terminal alkyne
-
Copper(I) triflate (Cu(OTf)₂)
-
Acetic acid
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the alkyne (1.0 mmol), sodium p-toluenesulfinate (1.2 mmol), and copper(I) triflate (2.5 mol%).[4]
-
Add acetic acid (2 mL) to the vial.[4]
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at 110 °C for 5 minutes.[4]
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL) and stir for 10 minutes.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol (B145695) to afford the pure vinyl sulfone.
Experimental Workflow and Proposed Mechanism
The reaction proceeds through a copper-catalyzed addition of the sulfinate to the alkyne, followed by protonation to yield the vinyl sulfone.
Safety Precautions
-
Microwave-assisted reactions should be carried out in a well-ventilated fume hood.
-
Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Microwave vials are designed for high pressures; however, care should be taken to ensure that reactions are not overheated, which could lead to vessel failure.
-
Consult the safety data sheets (SDS) for all chemicals before use.
References
- 1. Microwave Assisted Synthesis of Bridgehead Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-free synthesis of diaryl sulfones from arylsulfinic acid salts and diaryliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Metal-Free and Microwave-Assisted Efficient Synthesis of Diaryl Sulfones [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Toluenesulfinic Acid Catalyzed Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield of reactions catalyzed by p-toluenesulfinic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you overcome common challenges in your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during toluenesulfinic acid catalyzed reactions, providing potential causes and actionable solutions.
Q1: My reaction yield is low, or the reaction is not proceeding to completion. What are the common causes?
Low yields can stem from several factors, ranging from catalyst inactivity to unfavorable reaction conditions. Here are the primary aspects to investigate:
-
Catalyst Quality and Loading: The purity and concentration of p-toluenesulfinic acid are crucial. Ensure you are using a high-purity reagent and an optimal catalyst loading. For many reactions, a catalyst loading of 5-15 mol% is a good starting point.
-
Reaction Temperature: The temperature can significantly influence the reaction rate. If the reaction is sluggish, a moderate increase in temperature may improve the yield. However, excessively high temperatures can lead to side reactions and decomposition of the catalyst or products.
-
Solvent Choice: The polarity of the solvent can affect the stability of intermediates and the overall reaction rate. Protic solvents like ethanol (B145695) and methanol (B129727) can accelerate certain condensation reactions. It is often beneficial to screen a variety of solvents to find the optimal one for your specific reaction.
-
Presence of Water: While some reactions can be performed in water, the presence of excess water can sometimes hinder the reaction or promote unwanted side reactions. Ensure your reagents and solvents are appropriately dry if the reaction is sensitive to moisture.
Q2: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?
The most common side reaction associated with p-toluenesulfinic acid is disproportionation.
-
Disproportionation: p-Toluenesulfinic acid can disproportionate into p-toluenesulfonic acid and S-(p-tolyl) p-toluenethiosulfonate.[1] This reaction is often catalyzed by acid and can be a significant pathway that consumes the catalyst and reduces the yield of the desired product. To minimize disproportionation:
-
Carefully control the reaction temperature; lower temperatures are generally preferred.
-
Optimize the catalyst loading; using a large excess of the catalyst may not always be beneficial.
-
The presence of certain reagents, like iodide ions, can catalyze the disproportionation.[1] Be mindful of all components in your reaction mixture.
-
-
Oxidation to Sulfonic Acid: p-Toluenesulfinic acid can be oxidized to the corresponding sulfonic acid, especially in the presence of oxidizing agents or under harsh reaction conditions. This will deactivate the catalyst. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
Q3: How do I choose the optimal catalyst loading for my reaction?
The optimal catalyst loading is a balance between reaction rate and selectivity.
-
Initial Screening: Start with a catalyst loading in the range of 5-10 mol%.
-
Optimization: If the reaction is slow, you can incrementally increase the catalyst loading. Conversely, if you observe significant byproduct formation, reducing the catalyst loading might improve selectivity. Running a series of small-scale reactions with varying catalyst concentrations (e.g., 2.5, 5, 10, 15 mol%) can help identify the optimal amount for your specific transformation. In some cases, higher catalyst loadings do not significantly impact the yield or reaction rate.
Q4: What is the difference between p-toluenesulfinic acid and p-toluenesulfonic acid as a catalyst?
While both are acidic catalysts, they have different properties that make them suitable for different applications.
-
Acidity: p-Toluenesulfonic acid is a much stronger acid than p-toluenesulfinic acid. For reactions that require strong acid catalysis, p-toluenesulfonic acid is generally the better choice.
-
Mildness: p-Toluenesulfinic acid is considered a milder acid catalyst, which can be advantageous for reactions involving acid-sensitive functional groups where a strong acid might cause decomposition or side reactions.
-
Side Reactions: p-Toluenesulfonic acid is generally more stable and less prone to the disproportionation side reaction that affects p-toluenesulfinic acid.
Q5: Can I reuse the p-toluenesulfinic acid catalyst?
The reusability of homogeneous catalysts like p-toluenesulfinic acid can be challenging.
-
Homogeneous Nature: Being a homogeneous catalyst, it is soluble in the reaction mixture, making its separation from the product difficult.
-
Potential for Decomposition: The propensity of p-toluenesulfinic acid to undergo disproportionation or oxidation can lead to a decrease in its activity upon recovery and reuse.
-
Immobilization: To facilitate reuse, p-toluenesulfinic acid can be immobilized on a solid support to create a heterogeneous catalyst, which can be more easily separated from the reaction mixture.
Data Presentation: Effect of Reaction Conditions on Yield
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of different reactions.
Table 1: Synthesis of Dicoumarols Catalyzed by p-Toluenesulfonic Acid
| Entry | Catalyst Amount (mol%) | Solvent | Time (min) | Yield (%) |
| 1 | 10 | MeOH | 50 | 78 |
| 2 | 10 | EtOH | 45 | 80 |
| 3 | 10 | H₂O | 75 | 90+ |
| 4 | 5 | H₂O | 90 | 85 |
| 5 | 15 | H₂O | 75 | 90+ |
| 6 | 0 | H₂O | 120 | No reaction |
Data adapted from a study on the synthesis of dicoumarols, demonstrating the effect of solvent and catalyst loading. Higher catalyst loadings did not show a marked improvement in yield. Protic solvents, especially water, were found to be effective.
Table 2: Synthesis of α-Ketoacetals using p-Toluenesulfonic Acid and Selenium Dioxide
| Substrate | Product Yield (%) |
| Aryl methyl ketones | 60-90 |
| Alkyl methyl ketones | 60-90 |
| Substituted benzylidine acetones | 82-92 |
Data from a study on the p-toluenesulfonic acid catalyzed reaction of ketones with alcohols in the presence of selenium dioxide.[2]
Table 3: Synthesis of Allylic Sulfones from 1,3-Dienes and Sulfinic Acids
| Diene | Sulfinic Acid | Yield (%) |
| 1-(buta-1,3-dien-1-yl)-4-methoxybenzene | 4-methylbenzenesulfinic acid | 94 |
| 1-(buta-1,3-dien-1-yl)-4-methoxybenzene | Phenylsulfinic acid | 90 |
| 1-(buta-1,3-dien-1-yl)-4-methoxybenzene | 4-chlorophenylsulfinic acid | 76 |
| 1-(buta-1,3-dien-1-yl)-4-methoxybenzene | 4-bromophenylsulfinic acid | 94 |
This data demonstrates a catalyst-free approach for the synthesis of allylic sulfones, where p-toluenesulfinic acid acts as a reagent rather than a catalyst, achieving high yields.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments involving sulfinic acids.
Protocol 1: General Procedure for the Synthesis of Allylic Sulfones
This protocol describes the synthesis of allylic sulfones from 1,3-dienes and sulfinic acids.[3]
-
Reaction Setup: To a screw-capped vial, add the 1,3-diene (1.0 equiv) and the corresponding sulfinic acid (1.2 equiv).
-
Solvent Addition: Add dichloromethane (B109758) (DCM) as the solvent (concentration of the diene at 0.2 M).
-
Reaction Execution: Stir the reaction mixture at room temperature (25 °C) for 8 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired allylic sulfone.
Protocol 2: General Procedure for Catalyst Screening to Optimize Yield
This protocol outlines a general method for screening different catalyst loadings to determine the optimal concentration for a given reaction.
-
Preparation: In a series of identical reaction vessels, place the substrate (1.0 equiv) and any other reactants.
-
Solvent Addition: Add the chosen solvent to each vessel to achieve the desired concentration.
-
Catalyst Addition: To each vessel, add a different amount of p-toluenesulfinic acid (e.g., 2.5 mol%, 5 mol%, 10 mol%, 15 mol%). Include a control reaction with no catalyst.
-
Reaction Conditions: Stir all reactions at the desired temperature for a set period.
-
Analysis: At regular intervals, take aliquots from each reaction and analyze them by a suitable method (e.g., TLC, GC, LC-MS) to determine the conversion and yield.
-
Evaluation: Compare the results from the different catalyst loadings to identify the optimal concentration that provides the best balance of reaction rate and yield, with minimal byproduct formation.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound catalyzed reactions.
References
Technical Support Center: Toluenesulfinic Acid in Organic Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing p-toluenesulfinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low yield of the desired product and formation of insoluble byproducts.
Question: My reaction with p-toluenesulfinic acid is giving low yields, and I'm observing a sticky or oily precipitate. What is happening and how can I fix it?
Answer: This is a classic sign of the disproportionation of p-toluenesulfinic acid. Under thermal or acidic conditions, it can break down into p-toluenesulfonic acid and p-tolyl p-toluenethiosulfonate.[1][2] The thiosulfonate is often insoluble in aqueous media and can appear as an oil or precipitate.[1]
Troubleshooting Steps:
-
Temperature Control: Avoid prolonged exposure to high temperatures (e.g., >80°C), as this accelerates thermal disproportionation.[3] If heating is necessary, use the lowest effective temperature for the shortest possible time.
-
pH Management: The disproportionation is often catalyzed by acid.[1] If your reaction conditions are highly acidic (pH < 2), consider if the acidity can be moderated without compromising your primary reaction.[3] Conversely, strongly basic conditions (pH > 10) can lead to rapid oxidation to the sulfonic acid.[3]
-
Solvent Choice: Disproportionation is observed in both polar and non-polar media.[1][3] However, in a non-polar solvent like diethyl ether, the reaction can be very slow.[1] Consider solvent effects on both your desired reaction and this side reaction.
-
Moisture Control: p-Toluenesulfinic acid is hygroscopic.[4][5] The presence of water can facilitate decomposition pathways. Ensure you are using a dry acid and anhydrous solvents, especially if the reaction is sensitive to water. Partial conversion to p-toluenesulfonic acid frequently accompanies the drying of the free acid.[6][7]
-
Reagent Purity: Use freshly prepared or properly stored p-toluenesulfinic acid. Store it in a cool, dry place, tightly sealed, and away from strong oxidizing agents.[4][6]
Issue 2: The formation of p-toluenesulfonic acid as a major byproduct.
Question: My final product is contaminated with a significant amount of p-toluenesulfonic acid. What are the likely causes?
Answer: p-Toluenesulfonic acid is a common byproduct that can arise from two main pathways: disproportionation and oxidation.
-
Disproportionation: As mentioned in Issue 1, three molecules of p-toluenesulfinic acid can disproportionate to form one molecule of p-toluenesulfonic acid and one molecule of p-tolyl p-toluenethiosulfonate.[1]
-
Oxidation: p-Toluenesulfinic acid is sensitive to oxidation, especially under basic conditions or in the presence of oxidizing agents.[3][4] Atmospheric oxygen can also contribute to this over time.
Mitigation Strategies:
-
Inert Atmosphere: If oxidation is suspected, particularly under basic conditions, running the reaction under an inert atmosphere (e.g., argon or nitrogen) can help minimize the formation of p-toluenesulfonic acid.[3]
-
Avoid Strong Bases: If possible, avoid strongly basic conditions (pH > 10) where oxidation is more rapid.[3]
-
Purification: p-Toluenesulfonic acid is highly water-soluble and a strong acid. It can often be removed by an aqueous workup with a mild base (e.g., sodium bicarbonate solution) or by chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of p-toluenesulfinic acid?
A1: The most well-documented side reaction is its thermal disproportionation.[1] The overall stoichiometry of this reaction is: 3 ArSO₂H → ArSO₂SAr + ArSO₃H + H₂O[1] This reaction is second-order with respect to the sulfinic acid.[1][8]
Q2: How does pH affect the stability of p-toluenesulfinic acid?
A2: Both acidic and basic conditions can promote side reactions.
-
Basic (pH > 10): Promotes rapid oxidation to p-toluenesulfonic acid.[3]
Q3: What are the best storage conditions for p-toluenesulfinic acid?
A3: It should be stored in a tightly closed container in a cool, dry place away from heat, moisture, and strong oxidizing agents to minimize decomposition and disproportionation.[4][6][9]
Q4: Can p-toluenesulfinic acid itself act as a catalyst?
A4: Yes, p-toluenesulfinic acid is a mild acid catalyst and is used in various organic transformations, such as in the preparation of alkyl, vinyl, and allyl sulfones.[6][10]
Q5: Are there any known incompatible materials?
A5: Yes, avoid contact with strong oxidizing agents, strong bases, and some metals.[4][5] Decomposition can produce carbon monoxide, carbon dioxide, and oxides of sulfur.[4]
Data on Side Reactions
The following table summarizes key quantitative data related to the disproportionation side reaction.
| Parameter | Observation | Conditions | Reference |
| Reaction Order | Second order in sulfinic acid. | Aqueous solution | [1][8] |
| pH Influence | Rate is approximately first order in H⁺ ion at low pH. | Aqueous solution | [1] |
| Catalysis | Iodide ion can serve as a catalyst to increase the reaction rate. | Aqueous solution | [1] |
| Temperature | Higher temperatures significantly increase the rate of disproportionation. | General | [3] |
Visualizing Reaction Pathways
The following diagrams illustrate the key side reaction pathway and a general troubleshooting workflow.
Caption: Disproportionation of p-toluenesulfinic acid.
Caption: Troubleshooting workflow for side reactions.
Key Experimental Protocols
Protocol 1: Preparation of Sodium p-Toluenesulfinate
This protocol is adapted from a standard procedure for reducing p-toluenesulfonyl chloride.[7] The resulting sodium salt is often more stable than the free acid and can be used directly or carefully acidified to generate the acid in situ.
Materials:
-
p-Toluenesulfonyl chloride
-
Zinc dust
-
Sodium carbonate
-
12 N Sodium hydroxide (B78521) solution
-
Water
Procedure:
-
In a large vessel equipped with an efficient stirrer, create a slurry of zinc dust in water.
-
Slowly add p-toluenesulfonyl chloride in small portions. The temperature will rise to approximately 80°C. Continue stirring for 10 minutes after the addition is complete.[7]
-
Heat the mixture with steam to 90°C. Be cautious of bumping.[7]
-
Add 12 N NaOH solution, followed by powdered sodium carbonate in portions until the mixture is strongly alkaline. This may cause frothing.[7]
-
Filter the hot mixture by suction. The filtrate contains the sodium p-toluenesulfinate.
-
The salt can be isolated by concentrating the solution and salting out with sodium chloride.
Note: To prepare the free sulfinic acid, dissolve the sodium salt in cold water and carefully acidify with an acid like HCl. An excess of acid should be avoided as it can dissolve the product.[7] Drying the free acid is difficult and can lead to partial conversion into the sulfonic acid and thiosulfonate ester.[7]
Protocol 2: General Guidance for Minimizing Side Reactions
-
Reagent Handling: Use p-toluenesulfinic acid from a freshly opened container or one that has been stored under inert gas in a cool, dry environment.
-
Reaction Setup: Assemble the reaction glassware and dry it thoroughly under vacuum or with a heat gun. Allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Temperature Control: Set up the reaction in a cooling bath (e.g., ice-water) to maintain a low temperature during the addition of reagents, especially if the reaction is exothermic. Only heat the reaction if necessary, using a well-controlled oil bath, and monitor the reaction progress closely (e.g., by TLC) to avoid prolonged heating.
-
Workup: Upon completion, cool the reaction mixture promptly. Perform an aqueous workup to remove acidic byproducts. A wash with a saturated solution of sodium bicarbonate can help remove both p-toluenesulfinic acid and the p-toluenesulfonic acid byproduct.
-
Purification: If byproducts like p-tolyl p-toluenethiosulfonate have formed, they will need to be removed, typically by column chromatography. The difference in polarity between the desired product and the non-polar thiosulfonate often allows for good separation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. P-Toluenesulfinic acid | 536-57-2 | Benchchem [benchchem.com]
- 4. capitalresin.com [capitalresin.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. P-TOLUENESULFINIC ACID | 536-57-2 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 9. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 10. preprints.org [preprints.org]
Technical Support Center: Purification of Crude p-Toluenesulfinic Acid
Welcome to the technical support center for the purification of crude p-toluenesulfinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude p-toluenesulfinic acid?
A1: Crude p-toluenesulfinic acid can contain several impurities, primarily arising from its synthesis, which is often the reduction of p-toluenesulfonyl chloride. Common impurities include:
-
p-Toluenesulfonic acid: This is a major impurity, often formed by the oxidation of p-toluenesulfinic acid. This process can be accelerated by heat, acidic or basic conditions, and the presence of oxidizing agents.[1]
-
Unreacted p-toluenesulfonyl chloride: The starting material for many synthetic routes may not have fully reacted.
-
Sodium p-toluenesulfinate: If the purification involves the sodium salt, residual salt may remain.[1]
-
Zinc salts: If zinc dust is used as the reducing agent in the synthesis, inorganic zinc salts may be present.[2]
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Disproportionation products: p-Toluenesulfinic acid can undergo thermal disproportionation.[3]
Q2: What is the most common method for purifying crude p-toluenesulfinic acid?
A2: The most prevalent method for purifying p-toluenesulfinic acid is through the preparation and subsequent recrystallization of its more stable sodium salt, sodium p-toluenesulfinate. The purified salt is then carefully acidified to regenerate the p-toluenesulfinic acid.[1][3] Direct recrystallization of the free acid is also possible, but care must be taken to avoid decomposition.
Q3: How can I generate the free p-toluenesulfinic acid from its sodium salt?
A3: To obtain the free sulfinic acid, dissolve the purified sodium p-toluenesulfinate in cold water and carefully acidify the solution with an acid like hydrochloric acid. It is crucial to avoid an excess of acid, as this can increase the solubility of the p-toluenesulfinic acid and lead to lower yields.[1]
Q4: What are the best practices for handling and storing purified p-toluenesulfinic acid?
A4: p-Toluenesulfinic acid is sensitive to heat and oxidation. For handling, it is recommended to use a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] For storage, keep the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[1] Storing under an inert atmosphere can also help prevent oxidation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crystals During Recrystallization | 1. Excessive solvent used: Too much solvent was added, preventing the solution from becoming saturated upon cooling. 2. Premature crystallization: Crystals formed during hot filtration. 3. Incomplete crystallization: The cooling period was too short or the final temperature was not low enough. 4. Washing with warm solvent: The crystals were washed with solvent that was not ice-cold, causing some of the product to redissolve. | 1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent to reach the saturation point, then allow it to cool again. 2. Preheat filtration apparatus: Ensure the funnel and receiving flask are pre-heated to prevent a sudden drop in temperature. Add a small amount of extra hot solvent before filtration to keep the compound dissolved. 3. Extend cooling time: Allow the solution to cool to room temperature slowly, then place it in an ice bath for at least 20-30 minutes to maximize crystal formation. 4. Use ice-cold solvent for washing: Always use a minimal amount of ice-cold solvent to wash the collected crystals. |
| "Oiling Out" Instead of Crystal Formation | 1. High concentration of impurities: Impurities can lower the melting point of the mixture. 2. Solution cooled too quickly: Rapid cooling can cause the compound to separate as a supercooled liquid. 3. Inappropriate solvent: The boiling point of the solvent may be higher than the melting point of the solute. | 1. Redissolve and add more solvent: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly. 2. Slow cooling: Ensure the solution cools gradually and without disturbance. 3. Consider a different solvent system: If oiling out persists, a different solvent or a mixed solvent system may be necessary. |
| No Crystal Formation Upon Cooling | 1. Solution is not saturated: Too much solvent was used. 2. Supersaturated solution: The solution is supersaturated, but nucleation has not been initiated. | 1. Concentrate the solution: Gently heat the solution to evaporate some of the solvent. 2. Induce crystallization: Try scratching the inside of the flask at the meniscus with a glass rod to create nucleation sites. Alternatively, add a "seed" crystal of pure p-toluenesulfinic acid. |
| Purified Product is Discolored (e.g., pinkish tint) | 1. Presence of colored impurities: These may be carried over from the synthesis or formed during storage. | 1. Use activated charcoal: During the recrystallization process, after dissolving the crude product in the hot solvent, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before cooling to crystallize. |
| Product Decomposes During Purification | 1. Overheating: p-Toluenesulfinic acid is thermally unstable and can disproportionate or oxidize at elevated temperatures. 2. Presence of strong acids or bases: These can catalyze decomposition. | 1. Avoid excessive heating: Do not heat the solution for an extended period. Use the minimum temperature necessary to dissolve the solid. 2. Maintain neutral pH: When working with the free acid, avoid strongly acidic or basic conditions. |
Experimental Protocols
Protocol 1: Purification via Recrystallization of the Sodium Salt
This protocol involves the conversion of crude p-toluenesulfinic acid to its more stable sodium salt, followed by recrystallization.
1. Formation of Sodium p-Toluenesulfinate:
-
Dissolve the crude p-toluenesulfinic acid in a minimal amount of water.
-
Carefully add a solution of sodium hydroxide (B78521) or sodium carbonate portion-wise until the solution is strongly alkaline. Be cautious as this may be exothermic and cause frothing.[2]
2. Recrystallization of Sodium p-Toluenesulfinate:
-
Concentrate the alkaline solution by heating until a crust begins to form around the edges.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Large, transparent crystals should form.[2]
-
Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold water.
-
Air-dry the crystals.
3. Regeneration of p-Toluenesulfinic Acid:
-
Dissolve the purified sodium p-toluenesulfinate dihydrate in a minimal amount of cold water.
-
Carefully add dilute hydrochloric acid dropwise with stirring until the solution is just acidic. Avoid adding excess acid.
-
The p-toluenesulfinic acid will precipitate as a white solid.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry carefully at a low temperature, preferably under vacuum.
Protocol 2: Direct Recrystallization of p-Toluenesulfinic Acid
This is a general protocol for the direct recrystallization of p-toluenesulfinic acid. The choice of solvent and specific volumes may require optimization. Water is a commonly used solvent.
1. Solvent Selection:
-
Perform solubility tests to confirm a suitable solvent. An ideal solvent will dissolve the crude p-toluenesulfinic acid when hot but not at room temperature. Water is a good starting point.
2. Dissolution:
-
Place the crude p-toluenesulfinic acid in an Erlenmeyer flask.
-
Add a minimal amount of hot solvent (e.g., near-boiling water) and heat the mixture while swirling until the solid just dissolves. Add the hot solvent in small portions to avoid using an excess.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal and swirl.
-
Heat the mixture back to a gentle boil for a few minutes.
4. Hot Gravity Filtration (if charcoal or insoluble impurities are present):
-
Preheat a funnel and a receiving flask.
-
Filter the hot solution through a fluted filter paper to remove the activated charcoal and any other insoluble impurities.
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry thoroughly on the filter paper with the vacuum on for a few minutes. For final drying, transfer the crystals to a watch glass and allow them to air dry or dry in a vacuum oven at a low temperature.
Data Presentation
Table 1: Solvent Selection for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |
| Water | Sparingly soluble | Soluble | Good |
| Ethanol | Soluble | Very Soluble | May require a co-solvent |
| Diethyl Ether | Soluble | Very Soluble | Generally unsuitable for single-solvent recrystallization |
| Benzene | Sparingly soluble | Soluble (hot) | Potentially suitable, but safety concerns with benzene |
Note: This table is based on general solubility properties. Experimental verification is recommended.
Table 2: Purity Analysis Parameters (HPLC Method Example for a Related Compound)
| Parameter | Condition |
| Column | ODS (Octadecyl-silica) |
| Mobile Phase | Acetonitrile:Water (e.g., 1.5:1 v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 254 nm |
| Sample Preparation | Neutralized with ammonia (B1221849) (pH 7-8) |
This is an example method for p-toluenesulfonic acid and may need to be adapted for p-toluenesulfinic acid.[6]
Visualizations
Caption: Workflow for the direct recrystallization of p-toluenesulfinic acid.
Caption: Troubleshooting decision tree for failure of crystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Toluenesulfinic Acid in Non-Polar Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with p-toluenesulfinic acid in non-polar solvents.
Troubleshooting Guide
Issue 1: p-Toluenesulfinic acid does not dissolve in my non-polar reaction solvent (e.g., toluene (B28343), hexane, dichloromethane).
Root Cause: p-Toluenesulfinic acid possesses a polar sulfinic acid group (-SO₂H) and a non-polar toluene ring. While the toluene moiety provides some lipophilicity, the polarity of the sulfinic acid group dominates, leading to poor solubility in non-polar solvents.
Solutions:
-
Chemical Derivatization (Esterification): Convert the highly polar sulfinic acid into a less polar sulfinate ester. Esters of p-toluenesulfinic acid exhibit significantly improved solubility in non-polar organic solvents.
-
Use of a Co-solvent: Introduce a small amount of a polar aprotic solvent (e.g., THF, dioxane) to the non-polar solvent to increase the overall polarity of the solvent system. This should be done judiciously as it can affect the reaction conditions.
-
Phase-Transfer Catalysis (PTC): If the reaction involves the sulfinate anion, convert the p-toluenesulfinic acid to its salt (e.g., sodium p-toluenesulfinate) and employ a phase-transfer catalyst. The catalyst will transport the sulfinate anion from a solid or aqueous phase into the non-polar organic phase where the reaction can proceed.
Issue 2: My reaction is sluggish or does not proceed, likely due to the low concentration of dissolved p-toluenesulfinic acid.
Root Cause: The low solubility of p-toluenesulfinic acid in the non-polar solvent limits the availability of the reagent, leading to a slow or stalled reaction.
Solutions:
-
Increase Temperature: Gently heating the reaction mixture can increase the solubility of p-toluenesulfinic acid. However, be mindful of the thermal stability of your reactants and products.
-
Employ Phase-Transfer Catalysis: For reactions utilizing the sulfinate anion, PTC is an effective method to overcome solubility limitations and accelerate the reaction rate.[1][2]
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Convert to a Soluble Derivative: As mentioned previously, converting p-toluenesulfinic acid to a more soluble sulfinate ester derivative prior to the reaction is a robust strategy.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of p-toluenesulfinic acid in common non-polar solvents?
Solubility of Related Compounds (for reference):
| Compound | Solvent | Temperature (°C) | Solubility |
| p-Toluenesulfonic acid | Hot Benzene | Reflux | Slightly Soluble |
| p-Toluenesulfonamide | Dichloromethane (B109758) | 25 | Low |
Note: This data is for related compounds and should be used as a qualitative guide only.
Q2: How can I synthesize a more soluble derivative of p-toluenesulfinic acid?
A2: The most common method is to convert it into a sulfinate ester. For example, reacting p-toluenesulfinic acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of an acid catalyst will yield the corresponding ester, which will have significantly better solubility in non-polar solvents.
Q3: What type of phase-transfer catalyst should I use for reactions with sodium p-toluenesulfinate?
A3: Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride, are commonly used and effective phase-transfer catalysts.[2] These catalysts form an ion pair with the sulfinate anion, which is then soluble in the organic phase, allowing it to react with the substrate.[1][2]
Q4: Will converting p-toluenesulfinic acid to its sodium salt improve its solubility in non-polar solvents?
A4: No, converting p-toluenesulfinic acid to its sodium salt will make it even less soluble in non-polar solvents. Salts are ionic and therefore highly polar, favoring dissolution in polar solvents like water. This strategy is only effective when used in conjunction with a phase-transfer catalyst.
Experimental Protocols
Protocol 1: Esterification of p-Toluenesulfinic Acid with Methanol
This protocol describes the synthesis of methyl p-toluenesulfinate, a more soluble derivative of p-toluenesulfinic acid.
Materials:
-
p-Toluenesulfinic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
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Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluenesulfinic acid in a 20-fold molar excess of anhydrous methanol.[5][6]
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl p-toluenesulfinate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient if necessary.
Expected Outcome:
The resulting methyl p-toluenesulfinate will be an oil or low-melting solid with significantly improved solubility in non-polar solvents compared to the starting p-toluenesulfinic acid.
Protocol 2: Phase-Transfer Catalyzed Alkylation of Sodium p-Toluenesulfinate
This protocol provides a general method for reacting the sodium salt of p-toluenesulfinic acid with an alkyl halide in a biphasic system using a phase-transfer catalyst.
Materials:
-
Sodium p-toluenesulfinate
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Toluene (or another suitable non-polar solvent)
-
Tetrabutylammonium bromide (TBAB)
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium p-toluenesulfinate in a minimal amount of water.
-
Add the non-polar solvent (e.g., toluene) to the flask.
-
Add the alkyl halide (1.0 equivalent) and the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, ~5 mol%).
-
Heat the biphasic mixture to a moderate temperature (e.g., 50-70°C) and stir vigorously to ensure efficient mixing of the two phases.
-
Monitor the reaction progress by TLC or GC/MS. The reaction time will vary depending on the reactivity of the alkyl halide.
-
Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
References
Technical Support Center: Handling and Reactions of Toluenesulfinic Acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of p-toluenesulfinic acid during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of p-toluenesulfinic acid, focusing on the prevention of its oxidation and disproportionation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction yields are consistently low, and analysis shows the presence of p-toluenesulfonic acid. | Oxidation of p-toluenesulfinic acid to p-toluenesulfonic acid. This can be caused by exposure to air (oxygen), oxidizing agents, or basic conditions (pH > 10). | - Handle solid p-toluenesulfinic acid and prepare solutions under an inert atmosphere (e.g., nitrogen or argon). - Use deoxygenated solvents for reactions. - Avoid strong bases and oxidizing agents in the reaction mixture unless they are part of the intended reaction and used under controlled conditions. |
| Formation of an unexpected, less polar byproduct, identified as a thiolsulfonate. | Disproportionation of p-toluenesulfinic acid. This side reaction is often catalyzed by acidic conditions and proceeds more readily in non-polar, anhydrous solvents. | - Minimize the use of strong acid catalysts where possible. - The presence of a small amount of water can retard the rate of disproportionation. However, the effect on the desired reaction should be considered. |
| The solid p-toluenesulfinic acid has a yellowish or brownish tint and a faint, sharp odor. | Decomposition of the material over time due to improper storage. Exposure to heat, light, and air can accelerate this process. | - Store p-toluenesulfinic acid in a tightly sealed container in a cool, dark, and dry place, preferably in a desiccator under an inert atmosphere. - For long-term storage, refrigeration is recommended. |
| Inconsistent reaction outcomes when using p-toluenesulfinic acid from different batches or suppliers. | Purity of the p-toluenesulfinic acid may vary. Impurities can catalyze decomposition or interfere with the desired reaction. | - If possible, purify the p-toluenesulfinic acid before use, for example, by recrystallization. - Always use fresh, high-purity p-toluenesulfinic acid for sensitive reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for p-toluenesulfinic acid?
A1: The main degradation pathway for p-toluenesulfinic acid is disproportionation, a self-redox reaction where two molecules of the sulfinic acid react to form one molecule of p-toluenesulfonic acid (the oxidation product) and one molecule of a thiolsulfonate (the reduction/condensation product). This process is often accelerated by heat and acidic conditions.
Q2: How can I minimize the oxidation of p-toluenesulfinic acid when preparing a solution?
A2: To minimize oxidation when preparing a solution of p-toluenesulfinic acid, it is crucial to use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for 15-30 minutes before use. The dissolution process itself should also be carried out under an inert atmosphere.
Q3: Are there any additives that can help stabilize p-toluenesulfinic acid in a reaction?
A3: While specific stabilizers for p-toluenesulfinic acid are not widely documented for general use in reactions, the addition of radical scavengers or antioxidants could potentially reduce oxidation by atmospheric oxygen. However, the compatibility of such additives with the desired reaction chemistry must be carefully evaluated. The most reliable method of stabilization is the rigorous exclusion of air.
Q4: What is the impact of pH on the stability of p-toluenesulfinic acid?
A4: The pH of the reaction medium has a significant impact on the stability of p-toluenesulfinic acid. Acidic conditions can catalyze its disproportionation. Conversely, basic conditions (pH > 10) can lead to its rapid oxidation to the corresponding sulfonic acid.[1] Therefore, maintaining a neutral or near-neutral pH is generally advisable, unless the reaction conditions necessitate otherwise.
Q5: How should I properly store p-toluenesulfinic acid to ensure its longevity?
A5: Proper storage is critical for maintaining the integrity of p-toluenesulfinic acid. It should be stored in a cool, dry, and dark environment, away from strong oxidizing agents.[2] The container should be tightly sealed to prevent exposure to moisture and air. For optimal stability, storage under an inert atmosphere (nitrogen or argon) is recommended.
Experimental Protocols
Protocol 1: General Handling and Preparation of a Standard Solution of p-Toluenesulfinic Acid
This protocol outlines the best practices for handling solid p-toluenesulfinic acid and preparing a solution with minimal risk of oxidation.
-
Preparation of Inert Atmosphere:
-
Place the required amount of solid p-toluenesulfinic acid in a clean, dry Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a septum and connect it to a Schlenk line.
-
Evacuate the flask and backfill with a high-purity inert gas (nitrogen or argon). Repeat this cycle three times to ensure a completely inert atmosphere.
-
-
Solvent Deoxygenation:
-
In a separate flask, deoxygenate the required volume of the desired solvent by bubbling with an inert gas for at least 30 minutes.
-
-
Solution Preparation:
-
Using a cannula or a gas-tight syringe, transfer the deoxygenated solvent to the Schlenk flask containing the solid p-toluenesulfinic acid.
-
Stir the mixture under a positive pressure of the inert gas until the solid is completely dissolved.
-
The resulting solution should be used immediately for the best results. If short-term storage is necessary, keep the flask sealed under a positive pressure of inert gas and in a cool, dark place.
-
Protocol 2: Sulfonamide Synthesis with Minimized Oxidation of p-Toluenesulfinic Acid
This protocol is adapted for the synthesis of sulfonamides from sulfonyl chlorides and amines, where p-toluenesulfinic acid is used as a precursor to the sulfonyl chloride, with steps to minimize its oxidation.
-
Reaction Setup:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a positive pressure of nitrogen.
-
Dissolve the amine in a suitable deoxygenated solvent and add it to the reaction flask.
-
-
In Situ Generation of Sulfonyl Chloride:
-
In a separate Schlenk flask, prepare a solution of p-toluenesulfinic acid in a deoxygenated solvent as described in Protocol 1.
-
Cool this solution to 0 °C.
-
Slowly add a chlorinating agent (e.g., N-chlorosuccinimide) to the p-toluenesulfinic acid solution under an inert atmosphere. The reaction should be monitored by TLC to confirm the formation of p-toluenesulfonyl chloride.
-
-
Sulfonamide Formation:
-
Transfer the freshly prepared p-toluenesulfonyl chloride solution to the dropping funnel on the main reaction setup using a cannula.
-
Add the p-toluenesulfonyl chloride solution dropwise to the amine solution at a controlled temperature (typically 0 °C to room temperature).
-
After the addition is complete, allow the reaction to proceed until completion, as monitored by TLC.
-
-
Work-up and Purification:
-
Perform the reaction work-up under conditions that avoid strongly basic or oxidizing environments where possible.
-
Purify the resulting sulfonamide using standard techniques such as crystallization or column chromatography.
-
Visualizations
References
Technical Support Center: Optimizing Catalyst Loading of p-Toluenesulfinic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the catalyst loading of p-toluenesulfinic acid in chemical reactions. Due to the limited specific literature on the optimization of p-toluenesulfinic acid as a catalyst, this guide also incorporates principles from its close structural analog, p-toluenesulfonic acid (p-TSA), and general organic acid catalysis.
Troubleshooting Guide
This guide addresses common issues encountered during reactions catalyzed by p-toluenesulfinic acid.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Insufficient Catalyst Loading: The amount of p-toluenesulfinic acid may be too low to effectively drive the reaction. | Incrementally increase the catalyst loading (e.g., in 1-2 mol% increments) to find the optimal concentration. |
| Catalyst Deactivation: p-Toluenesulfinic acid can be sensitive to atmospheric oxygen and may undergo disproportionation, especially at elevated temperatures.[1] | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use freshly sourced or properly stored catalyst. | |
| Poor Catalyst Solubility: The catalyst may not be fully dissolved in the reaction solvent, limiting its availability. | Select a solvent in which p-toluenesulfinic acid is more soluble. Gentle heating may improve solubility, but monitor for potential catalyst degradation. | |
| Formation of Multiple Byproducts / Low Selectivity | Excessive Catalyst Loading: Too much catalyst can lead to side reactions or product degradation. | Systematically decrease the catalyst loading. A lower catalyst concentration can sometimes significantly improve selectivity. |
| Reaction Temperature Too High: High temperatures in combination with the catalyst can promote undesired reaction pathways. | Consider running the reaction at a lower temperature, even if it requires a longer reaction time. | |
| Catalyst Instability: p-Toluenesulfinic acid can be converted to p-toluenesulfonic acid and a thiosulfonate ester, which may catalyze different side reactions.[2] | Monitor the reaction for the formation of these byproducts. Using the sodium salt of p-toluenesulfinic acid and generating the free acid in situ can sometimes mitigate stability issues.[1][2] | |
| Inconsistent Reaction Rates or Stalled Reactions | Gradual Catalyst Deactivation: Trace amounts of water or impurities in the reagents or solvents can deactivate the catalyst over time. | Use anhydrous solvents and ensure all reagents are of high purity. |
| Product Inhibition: The product of the reaction may be coordinating with the catalyst, reducing its activity. | If feasible, consider experimental setups where the product is removed from the reaction mixture as it is formed. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for p-toluenesulfinic acid?
A1: For a new reaction, a good starting point for catalyst loading with an organic acid like p-toluenesulfinic acid is typically in the range of 1-10 mol%. The optimal amount will be highly dependent on the specific substrates, solvent, and reaction temperature.
Q2: How does the purity and stability of p-toluenesulfinic acid affect the reaction?
A2: The purity is critical. Impurities can act as inhibitors or promote side reactions. p-Toluenesulfinic acid can be unstable and is known to disproportionate, particularly when heated or not stored properly.[1] It is advisable to use a fresh batch of the catalyst or one that has been stored under an inert atmosphere and protected from light. The sodium salt is more stable and can be a better storage form.[1][2]
Q3: What solvents are compatible with p-toluenesulfinic acid?
A3: p-Toluenesulfinic acid is soluble in polar organic solvents like alcohols and ether, and sparingly soluble in water and hot benzene.[1] The choice of solvent should be made based on the solubility of the reactants and the compatibility with the reaction conditions. Protic solvents may participate in the reaction, so their use should be considered carefully.
Q4: Can p-toluenesulfinic acid be recovered and reused?
A4: As a homogeneous catalyst, recovery can be challenging. It is often consumed or degraded during the reaction. If the catalyst remains unchanged, it might be possible to recover it through extraction or crystallization, but its activity may be diminished.
Q5: How does p-toluenesulfinic acid compare to p-toluenesulfonic acid as a catalyst?
A5: p-Toluenesulfonic acid (p-TSA) is a much stronger acid than p-toluenesulfinic acid and is a non-oxidizing strong acid.[3] p-Toluenesulfinic acid is considered a mild acid catalyst.[4] The choice between them depends on the specific requirements of the reaction. A stronger acid like p-TSA may be more effective for reactions requiring strong protonation, while a milder acid like p-toluenesulfinic acid might offer better selectivity and avoid degradation of sensitive substrates.
Experimental Protocols
General Protocol for Optimizing Catalyst Loading
This protocol outlines a systematic approach to determine the optimal catalyst loading for a given reaction.
-
Reaction Setup:
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All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents and high-purity reagents to minimize catalyst deactivation.
-
-
Screening Reactions:
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Set up a series of parallel reactions in identical flasks.
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To each flask, add the solvent, substrate(s), and any other reagents.
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Add varying amounts of p-toluenesulfinic acid to each flask (e.g., 1 mol%, 2.5 mol%, 5 mol%, 7.5 mol%, 10 mol%).
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Stir the reactions at the desired temperature.
-
-
Monitoring and Analysis:
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Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, GC, LC-MS, or NMR).
-
Once the reactions are complete or after a predetermined time, quench the reactions appropriately.
-
Perform a consistent work-up procedure for all reactions to isolate the crude product.
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Analyze the crude product to determine the conversion of the starting material and the yield of the desired product for each catalyst loading.
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Data Presentation
The results of the catalyst loading optimization can be summarized in a table for easy comparison.
Table 1: Example of Catalyst Loading Optimization Data
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Product Yield (%) | Selectivity (%) |
| 1 | 1.0 | 24 | 35 | 30 | 86 |
| 2 | 2.5 | 18 | 65 | 60 | 92 |
| 3 | 5.0 | 12 | 95 | 88 | 93 |
| 4 | 7.5 | 10 | 98 | 90 | 92 |
| 5 | 10.0 | 8 | 99 | 85 | 86 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for optimizing p-toluenesulfinic acid catalyst loading.
Caption: Troubleshooting decision tree for catalysis issues.
References
Troubleshooting low conversion rates in toluenesulfinic acid reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving toluenesulfinic acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and use of p-toluenesulfinic acid, primarily focusing on its preparation by the reduction of p-toluenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing p-toluenesulfinic acid?
A1: p-Toluenesulfinic acid and its salts are typically prepared by the reduction of p-toluenesulfonyl chloride. Common reducing agents include zinc dust in water or alcohol, sodium sulfite, sodium amalgam, sodium sulfide, and sodium arsenite.[1] Another route involves the reaction of p-tolylmagnesium bromide with sulfur dioxide.[2]
Q2: Why is my isolated yield of free p-toluenesulfinic acid so low, even when the reaction appears to go to completion?
A2: Free p-toluenesulfinic acid is known to be unstable. It can undergo thermal disproportionation, especially during drying, into p-toluenesulfonic acid and S-p-tolyl-p-toluenethiosulfonate.[1] To minimize this decomposition, it is advisable to first isolate the more stable sodium salt, which can then be carefully acidified to produce the free acid.[1]
Q3: My reaction mixture turned dark or produced a tar-like substance. What could be the cause?
A3: The formation of dark-colored byproducts or tars can be due to impurities in the starting materials, particularly the toluene (B28343) used in the preparation of p-toluenesulfonyl chloride.[3] Using undistilled or low-purity toluene can lead to side reactions and decomposition under the strong acidic conditions of sulfonation.[3]
Troubleshooting Low Conversion Rates
Q4: I am observing a low yield in the reduction of p-toluenesulfonyl chloride. Could the quality of my starting material be the issue?
A4: Yes, the purity of p-toluenesulfonyl chloride is crucial. A common impurity is p-toluenesulfonic acid, which can form during storage or from hydrolysis. The presence of p-toluenesulfonic acid can lead to the formation of unwanted byproducts. It is recommended to use freshly purified p-toluenesulfonyl chloride for the best results.
Q5: How can I purify my p-toluenesulfonyl chloride before the reaction?
A5: Old samples of p-toluenesulfonyl chloride can be purified by washing with cold water to remove any sulfonic acid, followed by immediate drying in a vacuum desiccator over sulfuric acid. Recrystallization from a mixture of benzene (B151609) and petroleum ether is another effective purification method.
Q6: My yield is still low after using pure starting materials. What reaction conditions should I check?
A6: Temperature control is critical. During the addition of p-toluenesulfonyl chloride to the reducing agent (e.g., zinc dust), the temperature should be carefully monitored. An excessive temperature increase can lead to side reactions. For the zinc dust reduction, the temperature should be maintained around 80-90°C.[1] Also, ensure vigorous stirring to maintain a homogeneous reaction mixture.
Q7: I am trying to isolate the free acid by acidifying the sodium salt solution, but my yields are poor. What could be going wrong?
A7: Over-acidification can lead to lower yields, as an excess of strong acid can cause the p-toluenesulfinic acid to dissolve in the aqueous solution.[1] It is important to add the acid carefully and monitor the pH to ensure complete precipitation of the product without adding a large excess.
Data Presentation
The following table summarizes the reported yield for a common method of preparing sodium p-toluenesulfinate. Comparative data for different methods is limited in the literature.
| Starting Material | Reducing Agent | Solvent | Temperature | Product | Yield |
| p-Toluenesulfonyl chloride | Zinc dust | Water | 70-90°C | Sodium p-toluenesulfinate dihydrate | 64%[1] |
Experimental Protocols
Preparation of Sodium p-Toluenesulfinate via Zinc Dust Reduction
This protocol is adapted from Organic Syntheses.[1]
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Preparation: In a large reaction vessel equipped with a mechanical stirrer and a means to heat with steam, add 3 liters of water.
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Heating: Pass dry steam into the water until the temperature reaches 70°C.
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Addition of Zinc: Turn off the steam and add 400 g of zinc dust (90-100% pure).
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Addition of Sulfonyl Chloride: While stirring, add 500 g of ground, technical-grade p-toluenesulfonyl chloride in small portions over approximately 10 minutes. The temperature will rise to about 80°C.
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Reaction: Continue stirring for 10 minutes after the addition is complete. Then, pass steam into the mixture to raise the temperature to 90°C. Avoid heating above this temperature to prevent bumping.
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Basification: Turn off the steam and add 250 mL of 12 N sodium hydroxide (B78521) solution. Then, add powdered sodium carbonate in portions until the mixture is strongly alkaline.
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Filtration: Filter the hot mixture by suction to remove zinc compounds and unreacted zinc.
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Workup of Zinc Cake: Transfer the filter cake to a separate vessel, add 750 mL of water, stir, and heat with steam until frothing begins. Stir for an additional 10 minutes without steam and filter. Combine this filtrate with the main filtrate.
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Crystallization: Evaporate the combined filtrates over a burner until the volume is about 1 liter or until a crust begins to form. Cool the solution to induce crystallization.
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Isolation: Collect the crystals of sodium p-toluenesulfinate dihydrate by suction filtration and air-dry them until efflorescence just begins.
Preparation of Free p-Toluenesulfinic Acid
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Dissolution: Dissolve the prepared sodium p-toluenesulfinate in cold water.
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Acidification: Carefully add dilute hydrochloric acid to the solution until the p-toluenesulfinic acid precipitates. Avoid adding an excess of hydrochloric acid.
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Isolation: Collect the precipitated p-toluenesulfinic acid by filtration.
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Drying: Dry the product carefully, for example, by pressing between sheets of filter paper. Be aware that prolonged or aggressive drying can cause decomposition.[1]
Visualizations
Caption: Experimental workflow for the synthesis of p-toluenesulfinic acid.
Caption: Reaction pathway for the synthesis and decomposition of p-toluenesulfinic acid.
References
Technical Support Center: Removal of p-Toluenesulfinic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of p-toluenesulfinic acid from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is p-toluenesulfinic acid and why is it present in my reaction mixture?
A1: p-Toluenesulfinic acid (C₇H₈O₂S) is an organosulfur compound that can appear in a reaction mixture for several reasons. It can be a byproduct of reactions involving p-toluenesulfonyl chloride, especially under reducing conditions. It may also be a degradation product of other tosyl-containing compounds or used as a mild acid catalyst itself. Its sodium salt is a common, stable precursor that might be used in a synthesis, with the free acid being generated in situ or during an acidic workup.[1][2]
Q2: What are the primary methods for removing p-toluenesulfinic acid?
A2: The most common removal methods leverage the acidic nature and solubility profile of p-toluenesulfinic acid. These methods include:
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Aqueous Extraction: Washing the organic reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate, sodium carbonate) to deprotonate the acid, rendering it water-soluble.
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Crystallization: Exploiting differences in solubility between the desired product and p-toluenesulfinic acid in a given solvent system to selectively crystallize the product.
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Chromatography: Using techniques like flash column chromatography on silica (B1680970) gel to separate the polar sulfinic acid from less polar products.
Q3: How do I choose the best removal method for my specific product?
A3: The choice depends on the properties of your desired compound.
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For base-stable products: An aqueous basic wash is the simplest and most efficient method.
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For acid- or base-sensitive products: Chromatography is the preferred method to avoid potentially harsh pH conditions.
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For solid products: Recrystallization can be highly effective if a suitable solvent system is found where the solubility of your product and the sulfinic acid differ significantly.
Use the decision workflow below to guide your choice.
Q4: What are the key stability concerns when handling p-toluenesulfinic acid during workup?
A4: p-Toluenesulfinic acid has two main stability concerns. Firstly, it can undergo thermal disproportionation.[1] Secondly, it is susceptible to oxidation, especially under basic conditions (pH > 10), where it can be converted to the more highly oxidized p-toluenesulfonic acid.[1] If performing a basic extraction, use mild bases like sodium bicarbonate and avoid prolonged exposure or excessive heating.
Data Presentation
Table 1: Solubility Profile of p-Toluenesulfinic Acid
| Solvent | Solubility | Notes |
| Water | Soluble | Solubility is pH-dependent.[3][4] |
| Alcohols (e.g., Ethanol) | Soluble | Generally soluble in polar organic solvents.[5] |
| Ethers (e.g., Diethyl Ether, TBME) | Soluble | A procedure notes its extraction into TBME.[6] |
| Toluene | Slightly Soluble/Soluble | Often used in its synthesis; solubility can be manipulated with co-solvents.[5][6] |
| Heptane/Hexane | Sparingly Soluble/Insoluble | Can be used as an anti-solvent for precipitation.[6] |
| Acetonitrile | Soluble | Can be used as a reaction solvent.[7] |
Note: This table provides qualitative data based on available literature. Empirical testing is recommended for specific applications.
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides
Problem: My aqueous basic extraction is not removing the p-toluenesulfinic acid effectively.
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Possible Cause 1: Insufficient Base. The amount of base used may be inadequate to neutralize all the acidic species in the reaction mixture.
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Solution: Ensure you are using at least a stoichiometric equivalent of base relative to the expected amount of p-toluenesulfinic acid. Using a saturated solution of a weak base like sodium bicarbonate is often a good starting point.
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Possible Cause 2: Poor Partitioning. If your organic solvent is highly polar (e.g., ethyl acetate), the sodium salt of the sulfinic acid may retain some solubility in the organic layer.
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Solution: Perform multiple washes (3 or more) with the basic solution. After the basic washes, a final wash with brine can help remove residual water-soluble species from the organic layer.
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Problem: I see a new, more polar impurity after performing a basic wash.
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Possible Cause: Oxidation. p-Toluenesulfinic acid can be oxidized to p-toluenesulfonic acid, especially under strongly basic conditions or in the presence of air over long periods.[1] p-Toluenesulfonic acid is significantly more polar and water-soluble.
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Solution: Use a milder base (e.g., saturated sodium bicarbonate instead of sodium hydroxide). Avoid vigorous stirring with air and do not let the biphasic mixture sit for extended periods. If possible, conduct the extraction under an inert atmosphere (e.g., Nitrogen, Argon).
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Problem: My product is co-crystallizing with p-toluenesulfinic acid.
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Possible Cause: Unsuitable Solvent System. The chosen recrystallization solvent(s) may have similar solubility profiles for both your product and the impurity at high and low temperatures.
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Solution 1 (Solvent Screening): Experiment with different solvent systems. A good system will fully dissolve both compounds when hot but show high solubility for the sulfinic acid and low solubility for your product when cold. Consider solvent pairs like toluene/heptane.[6][8]
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Solution 2 (Pre-Purification): Perform a quick aqueous basic wash to remove the bulk of the sulfinic acid before proceeding with recrystallization. This often solves the co-crystallization problem.
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Experimental Protocols
Protocol 1: Removal by Aqueous Basic Extraction
This protocol is suitable for water-immiscible organic solvents and base-stable products.
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Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or TBME).
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First Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
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Extraction: Stopper the funnel, invert it, and vent frequently to release any CO₂ gas that evolves. Shake gently for 1-2 minutes.
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Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
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Repeat: Repeat the wash with fresh NaHCO₃ solution (steps 2-4) one or two more times to ensure complete removal.
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Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.
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Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Caption: Workflow for removal by aqueous basic extraction.
Protocol 2: Removal by Flash Column Chromatography
This protocol is ideal for products that are sensitive to acid or base, or when extraction fails to provide sufficient purity.
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Sample Preparation: Concentrate the crude reaction mixture in vacuo. Adsorb the residue onto a small amount of silica gel.
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Column Packing: Prepare a silica gel column using a non-polar solvent system (e.g., hexane/ethyl acetate). The exact solvent system should be determined beforehand by TLC analysis.
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Loading: Carefully load the silica with the adsorbed sample onto the top of the packed column.
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Elution: Elute the column with the chosen solvent system. p-Toluenesulfinic acid is a relatively polar compound and will typically have a lower Rf than many non-polar to moderately polar organic products.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- 1. P-Toluenesulfinic acid | 536-57-2 | Benchchem [benchchem.com]
- 2. P-TOLUENESULFINIC ACID | 536-57-2 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CAS 536-57-2: p-Toluenesulfinic acid | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. orgsyn.org [orgsyn.org]
- 7. academic.oup.com [academic.oup.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Stability of toluenesulfinic acid in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of p-toluenesulfinic acid in various solvent systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with p-toluenesulfinic acid?
A1: The main stability issue with p-toluenesulfinic acid is its propensity to undergo disproportionation. This is a chemical reaction where the sulfinic acid reacts with itself to form two different products: p-toluenesulfonic acid and S-p-tolyl p-toluenethiosulfonate. This reaction is particularly relevant in solution and can be influenced by factors such as the solvent, temperature, and the presence of acid or water. Free p-toluenesulfinic acid can be difficult to dry and store without partial conversion to these products.
Q2: What are the typical degradation products of p-toluenesulfinic acid?
A2: The primary degradation products from the disproportionation of p-toluenesulfinic acid are:
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p-Toluenesulfonic acid: A stronger and more stable sulfonic acid.
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S-p-tolyl p-toluenethiosulfonate: A thiosulfonate ester.
The overall stoichiometry of the disproportionation reaction is: 3 ArSO₂H → ArSO₃H + ArSO₂SAr + H₂O (where Ar = p-tolyl group)
Oxidative degradation to p-toluenesulfonic acid can also occur, especially in the presence of oxidizing agents.
Q3: How does the solvent system affect the stability of p-toluenesulfinic acid?
A3: The choice of solvent significantly impacts the stability of p-toluenesulfinic acid. While specific quantitative data for a wide range of organic solvents is limited in publicly available literature, general trends can be summarized as follows:
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Aqueous Solutions: p-Toluenesulfinic acid is known to be unstable in aqueous solutions, where it readily disproportionates. The rate of this reaction is influenced by pH.
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Protic Solvents (e.g., alcohols, acetic acid): The presence of protic solvents can facilitate disproportionation. For instance, studies have been conducted on its disproportionation in acetic acid-water solutions.
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Aprotic Solvents (e.g., THF, DCM, acetonitrile (B52724), DMF, DMSO): Aprotic solvents are generally preferred for handling p-toluenesulfinic acid to minimize disproportionation. However, the inherent instability of the compound means that degradation can still occur over time, especially at elevated temperatures. Non-polar aprotic solvents may offer better stability by reducing the ionization of the sulfinic acid.
Q4: Are there more stable alternatives to using p-toluenesulfinic acid directly?
A4: Yes. Due to the instability of the free acid, it is common practice to use its more stable salt form, sodium p-toluenesulfinate . This salt is a stable, commercially available solid that can be stored for extended periods under appropriate conditions. The free acid can then be generated in situ by acidification of an aqueous solution of the sodium salt, followed by extraction into an organic solvent for immediate use. This approach minimizes the handling and storage of the less stable free acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or appearance of unexpected byproducts. | Degradation of p-toluenesulfinic acid during the reaction. | Use freshly prepared p-toluenesulfinic acid or generate it in situ from its stable sodium salt.Choose a dry, aprotic solvent for the reaction if compatible with the chemistry.Run the reaction at the lowest effective temperature to minimize thermal degradation.Ensure all reagents and solvents are anhydrous. |
| Solid p-toluenesulfinic acid appears discolored or has a strong odor. | Degradation of the solid material over time. | It is advisable to use a fresh bottle of the reagent.Consider using the more stable sodium p-toluenesulfinate salt.Store solid p-toluenesulfinic acid in a cool, dry place under an inert atmosphere. |
| Difficulty in isolating and purifying the free p-toluenesulfinic acid. | The compound is known to be difficult to dry without partial conversion to its disproportionation products. | Avoid prolonged drying or heating.If possible, use the crude, freshly prepared acid immediately in the next step.Consider if the sodium salt can be used directly in your reaction or if in situ generation is feasible. |
Experimental Protocols
Protocol 1: In Situ Generation of p-Toluenesulfinic Acid from Sodium p-Toluenesulfinate
This protocol describes the preparation of a fresh solution of p-toluenesulfinic acid for immediate use in a reaction.
Materials:
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Sodium p-toluenesulfinate
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Deionized water
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An appropriate organic solvent for extraction (e.g., diethyl ether, dichloromethane)
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Dilute hydrochloric acid (e.g., 1 M HCl)
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Separatory funnel
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Standard laboratory glassware
Procedure:
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Dissolve the required amount of sodium p-toluenesulfinate in a minimal amount of cold deionized water in a flask.
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Cool the solution in an ice bath.
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Slowly add dilute hydrochloric acid dropwise with stirring until the solution becomes acidic (test with pH paper). An excess of strong acid should be avoided as it may increase the solubility of the sulfinic acid in the aqueous layer.
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Transfer the acidified solution to a separatory funnel.
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Extract the aqueous solution with the chosen organic solvent. Perform multiple extractions (e.g., 3 times) to maximize the recovery of the p-toluenesulfinic acid.
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Combine the organic extracts.
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Dry the combined organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
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Filter off the drying agent.
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The resulting solution contains p-toluenesulfinic acid and should be used immediately. It is not recommended to concentrate the solution to dryness due to the instability of the solid acid.
Protocol 2: Stability-Indicating HPLC Method for p-Toluenesulfinic Acid
This protocol provides a general framework for developing a stability-indicating HPLC method to monitor the degradation of p-toluenesulfinic acid. This method aims to separate the parent compound from its primary degradation products, p-toluenesulfonic acid and S-p-tolyl p-toluenethiosulfonate. Note: This is a starting point and may require optimization for specific instrumentation and sample matrices.
Chromatographic Conditions (Suggested Starting Point):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is recommended. A potential starting gradient could be: - 0-5 min: 20% Acetonitrile - 5-20 min: Gradient to 80% Acetonitrile - 20-25 min: 80% Acetonitrile - 25-30 min: Return to 20% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Sample Preparation:
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Prepare a stock solution of p-toluenesulfinic acid in the solvent system being studied (e.g., THF, DCM, acetonitrile, DMF, DMSO) at a known concentration.
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At specified time points, withdraw an aliquot of the solution.
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Dilute the aliquot with the initial mobile phase to a suitable concentration for HPLC analysis.
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Inject the prepared sample onto the HPLC system.
Data Analysis:
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Identify the peaks corresponding to p-toluenesulfinic acid and its degradation products by comparing retention times with authentic standards, if available.
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Monitor the decrease in the peak area of p-toluenesulfinic acid and the increase in the peak areas of the degradation products over time.
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Calculate the percentage of p-toluenesulfinic acid remaining at each time point to determine its stability in the tested solvent system.
Visualizations
Caption: Disproportionation pathway of p-toluenesulfinic acid.
Caption: Workflow for assessing the stability of p-toluenesulfinic acid.
Technical Support Center: Commercial p-Toluenesulfinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of commercial p-toluenesulfinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial p-toluenesulfinic acid?
A1: Commercial p-toluenesulfinic acid can contain several impurities that may affect experimental outcomes. The most prevalent impurities include:
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p-Toluenesulfonic acid (PTSA): The primary impurity, formed by the oxidation of p-toluenesulfinic acid, especially during drying or improper storage.[1][2]
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Sodium p-toluenesulfinate: If the acid is generated from its sodium salt, residual salt may be present.
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Inorganic Salts: Impurities such as sodium sulfate (B86663) and sodium chloride can be remnants from the manufacturing process. A patented method exists to reduce sulfate content in the related p-toluenesulfonic acid, indicating its commonality.[3]
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Water: The presence of moisture is common, and the related p-toluenesulfonic acid is known to form a stable monohydrate.
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Unreacted Starting Materials: Depending on the synthetic route, trace amounts of starting materials like toluene (B28343) or p-toluenesulfonyl chloride may be present.[1]
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Disproportionation Products: p-Toluenesulfinic acid can undergo disproportionation to form p-toluenesulfonic acid and S-p-tolyl p-toluenethiosulfonate.
Q2: How can I assess the purity of my p-toluenesulfinic acid?
A2: The most common and effective method for determining the purity of p-toluenesulfinic acid and quantifying its impurities is High-Performance Liquid Chromatography (HPLC).[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying and quantifying organic impurities.
Q3: How does the presence of p-toluenesulfonic acid affect my reactions?
A3: p-Toluenesulfonic acid is a much stronger acid than p-toluenesulfinic acid.[7] Its presence can alter the pH of the reaction mixture more than anticipated, potentially leading to unwanted side reactions, catalysis of undesired pathways, or decomposition of sensitive reagents. In reactions where p-toluenesulfinic acid is used as a mild acid catalyst, the presence of a strong acid impurity can dramatically change the reaction's course and yield.
Q4: What is the cause of color in my p-toluenesulfinic acid?
A4: Pure p-toluenesulfinic acid is a white solid. A pink or yellowish discoloration can indicate the presence of impurities or degradation products. This can be due to oxidation or the presence of trace metallic impurities from the manufacturing process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using commercial p-toluenesulfinic acid.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent reaction rates or yields | Presence of varying amounts of p-toluenesulfonic acid (a stronger acid catalyst). | 1. Analyze Purity: Use HPLC to determine the concentration of p-toluenesulfonic acid in your batch of p-toluenesulfinic acid. 2. Purify the Reagent: If the p-toluenesulfonic acid content is high, consider purifying the p-toluenesulfinic acid (see Experimental Protocols). 3. Adjust Reaction Conditions: If purification is not feasible, adjust the amount of catalyst or other reagents based on the actual purity of the p-toluenesulfinic acid. |
| Formation of unexpected byproducts | Contamination with unreacted starting materials or other organic impurities. | 1. Characterize Impurities: Use techniques like GC-MS or LC-MS to identify the unknown byproducts in your reaction and compare them with potential impurities in the starting material. 2. Source a Higher Purity Reagent: Obtain p-toluenesulfinic acid from a different supplier with a higher purity specification. |
| Poor solubility in non-polar organic solvents | Presence of inorganic salts (e.g., sodium sulfate). | 1. Purification: Recrystallize the p-toluenesulfinic acid from a suitable solvent system to remove insoluble inorganic impurities. 2. Filtration: Dissolve the reagent in a minimal amount of a slightly polar solvent in which the inorganic salts are insoluble, and filter the solution before use. |
| Reagent appears discolored (not white) | Oxidation or presence of trace metal impurities. | 1. Assess Impact: Run a small-scale control reaction to determine if the discoloration affects the outcome. 2. Decolorize: Attempt to decolorize the reagent by recrystallization with the addition of a small amount of activated carbon. |
Quantitative Data on Impurities
While specific impurity profiles vary between manufacturers and batches, the following table provides a general overview of potential impurity levels in commercial p-toluenesulfinic acid.
| Impurity | Typical Concentration Range | Potential Impact |
| p-Toluenesulfonic acid | 0.1 - 5% | Altered reaction acidity, leading to side reactions and inconsistent yields. |
| Inorganic Salts (e.g., Na₂SO₄) | < 0.5% | Reduced solubility in organic solvents, potential for interfering with metal-catalyzed reactions. |
| Water | < 1% | Can affect reactions sensitive to moisture. |
| Unreacted Organics | < 0.5% | May lead to the formation of unexpected byproducts. |
Experimental Protocols
Protocol 1: HPLC Analysis of p-Toluenesulfinic Acid Purity
This protocol provides a general method for the analysis of p-toluenesulfinic acid and the detection of p-toluenesulfonic acid as an impurity.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of p-toluenesulfinic acid and dissolve it in 10 mL of the initial mobile phase composition (90:10 A:B). Filter through a 0.45 µm syringe filter before injection.
-
Analysis: p-Toluenesulfinic acid will have a characteristic retention time. p-Toluenesulfonic acid, being more polar, will typically elute earlier. Quantify the impurity by comparing the peak area to a standard of known concentration.
Protocol 2: Purification of p-Toluenesulfinic Acid by Recrystallization
This protocol can be used to remove p-toluenesulfonic acid and some inorganic impurities.
-
Dissolution: In a fume hood, dissolve the commercial p-toluenesulfinic acid in a minimal amount of hot water (e.g., 80 °C).
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization. p-Toluenesulfinic acid is less soluble in cold water than p-toluenesulfonic acid.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a low temperature (e.g., < 40 °C) to minimize oxidation to p-toluenesulfonic acid. Caution: Over-drying or drying at elevated temperatures can promote the formation of p-toluenesulfonic acid.[1][2]
Visualizations
Caption: Workflow for the analysis and purification of commercial p-toluenesulfinic acid.
Caption: A decision tree for troubleshooting common issues in reactions involving p-toluenesulfinic acid.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. P-TOLUENESULFINIC ACID | 536-57-2 [chemicalbook.com]
- 3. CN106588712A - Purification method capable of reducing sulfate content of p-toluenesulfonic acid - Google Patents [patents.google.com]
- 4. caod.oriprobe.com [caod.oriprobe.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. p-Toluenesulfonic Acid Monohydrate Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Technical Support Center: p-Toluenesulfonic Acid Catalysis and Temperature Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with p-toluenesulfonic acid (p-TSA) catalyzed reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the influence of temperature on your experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your p-TSA catalyzed reactions, with a focus on temperature-related effects.
Issue 1: Low or No Conversion of Starting Material
Question: My reaction is showing very low or no conversion to the desired product. How can I troubleshoot this?
Answer: Low or no conversion in a p-TSA catalyzed reaction can stem from several factors, many of which are temperature-dependent. Follow these steps to diagnose the issue:
-
Verify Reaction Temperature:
-
Ensure your reaction setup is reaching and maintaining the target temperature. Use a calibrated thermometer placed directly in the reaction mixture if possible.
-
Inconsistent heating can lead to sluggish or stalled reactions.
-
-
Consult Optimal Temperature Ranges:
-
Different reaction types have different optimal temperature ranges when catalyzed by p-TSA. Refer to the table below for general guidance. Your specific substrates may require further optimization.
-
-
Consider Catalyst Activity:
-
p-TSA is a strong acid, but its catalytic activity is temperature-dependent. At temperatures that are too low, the reaction kinetics may be extremely slow.[1]
-
Gradually increase the reaction temperature in increments of 5-10 °C to see if the conversion rate improves.
-
-
Check for Catalyst Deactivation:
-
While p-TSA is thermally stable to a certain degree, prolonged exposure to very high temperatures can lead to decomposition.
-
Ensure the presence of water, as p-TSA often exists as a stable monohydrate (p-TSA·H₂O), which is an active form of the catalyst. Anhydrous conditions at high temperatures might affect its stability and catalytic activity.
-
Issue 2: Formation of Multiple Byproducts and Low Selectivity
Question: My reaction is producing a mixture of products with low selectivity for the desired compound. What role could temperature be playing?
Answer: Poor selectivity is a common issue when reaction temperatures are not optimized. Here’s how to approach this problem:
-
Excessively High Temperature: High temperatures can provide enough activation energy for undesired side reactions to occur, such as polymerization, rearrangement, or decomposition of starting materials or products.[2] Carefully lowering the reaction temperature may improve selectivity.
-
Competing Reaction Pathways: Many organic reactions have competing pathways that can be influenced by temperature. For example, in the dehydration of alcohols, lower temperatures might favor the formation of an ether, while higher temperatures favor alkene formation. A thorough understanding of your specific reaction mechanism is crucial.
-
Equilibrium Considerations: For reversible reactions, temperature affects the equilibrium position. If the desired reaction is exothermic, lower temperatures will favor product formation at equilibrium, although the reaction rate will be slower. Conversely, for endothermic reactions, higher temperatures will favor the product.
Issue 3: Reaction Stalls or Proceeds to a Certain Point and Stops
Question: The reaction starts as expected, but then it slows down and stops before reaching completion. What could be the cause?
Answer: A stalled reaction can be frustrating. Here are some temperature-related factors to investigate:
-
Catalyst Decomposition: p-Toluenesulfonic acid can decompose at very high temperatures.[3] If your reaction requires prolonged heating at elevated temperatures, the catalyst concentration may be decreasing over time, leading to a drop in the reaction rate. Consider adding the catalyst in portions if the reaction time is extensive.
-
Product Inhibition: In some cases, the product of the reaction can inhibit the catalyst. This effect can sometimes be exacerbated at certain temperatures.
-
Reversibility of the Reaction: Many p-TSA catalyzed reactions, such as esterification, are reversible. As products are formed, the reverse reaction rate increases until equilibrium is reached. If water is a byproduct, its removal (e.g., using a Dean-Stark apparatus) can drive the reaction to completion. The efficiency of water removal is directly related to the reaction temperature and the boiling point of the azeotrope.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for p-TSA catalyzed reactions?
A1: The optimal temperature for a p-TSA catalyzed reaction is highly dependent on the specific transformation being carried out. However, some general ranges have been reported in the literature. For instance, in the synthesis of ethylene (B1197577) glycol butyl ether acetate, a reflux temperature of 80-95 °C was found to be optimal.[4] For the esterification of caffeic acid with methanol (B129727), the highest yield was achieved at 65 °C.[5][6] In the dehydration of xylose to furfural (B47365), a moderate temperature of 120 °C gave a high yield, while temperatures above this led to a decrease in yield due to side reactions.[7] It is always recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific substrates and reaction conditions.
Q2: How does temperature affect the rate of a p-TSA catalyzed reaction?
A2: Generally, increasing the reaction temperature increases the reaction rate. This is because higher temperatures provide more kinetic energy to the reacting molecules, leading to more frequent and energetic collisions, which in turn increases the likelihood of a successful reaction. For the p-TSA catalyzed esterification of caffeic acid, the reaction rate and equilibrium constant were observed to increase with temperature up to 65 °C.[5]
Q3: Can p-TSA decompose at high temperatures?
A3: Yes, p-toluenesulfonic acid has limited thermal stability. While it is stable under many reaction conditions, it can decompose at elevated temperatures. Some sources indicate that the decomposition of certain p-toluenesulfonate salts begins at temperatures around 213-286 °C.[8] The anhydrous form of p-TSA is reported to decompose at its boiling point.[9] It is crucial to be aware of the thermal limits of the catalyst to avoid deactivation and potential side reactions. A novel heterogeneous catalyst derived from p-TSA showed high thermal stability up to 200 °C.[10]
Q4: How can I control the temperature of my p-TSA catalyzed reaction effectively?
A4: Precise temperature control is critical for achieving reproducible results and high yields. Here are some recommendations:
-
Use a reliable heating mantle or oil bath with a temperature controller and a magnetic stirrer for uniform heating.
-
For reactions sensitive to small temperature fluctuations, consider using a jacketed reactor with a circulating fluid bath.
-
Monitor the internal reaction temperature with a calibrated thermometer or thermocouple. Do not rely solely on the setpoint of the heating device.
-
For exothermic reactions, ensure adequate cooling capacity to prevent thermal runaways.
Q5: Does the physical state of p-TSA (anhydrous vs. monohydrate) matter with respect to reaction temperature?
A5: Yes, the form of p-TSA can be important. p-Toluenesulfonic acid is often sold as the monohydrate (p-TSA·H₂O), which is a stable, crystalline solid. The water molecule can play a role in the catalytic cycle. Using anhydrous p-TSA might be necessary for strictly water-sensitive reactions. However, the monohydrate is often used successfully, and the water can be removed during the reaction (e.g., by azeotropic distillation). The choice between the anhydrous and monohydrate form should be considered in the context of the specific reaction and its sensitivity to water at the chosen temperature.
Data Presentation
Table 1: Optimal Temperatures for Various p-TSA Catalyzed Reactions
| Reaction Type | Substrates | Optimal Temperature (°C) | Yield (%) | Reference |
| Esterification | Ethylene glycol butyl ether and acetic acid | 80-95 | 98.81 | [4] |
| Esterification | Caffeic acid and methanol | 65 | 84.0 | [5][6] |
| Esterification | Oleic acid and trimethylolpropane | 105-120 | - | [11] |
| Dehydration | Xylose to furfural | 120 | 53.10 | [7] |
| Hydrolysis | Polyethylene (B3416737) terephthalate (B1205515) (PET) | 150 | 96.2 (of terephthalic acid) |
Table 2: Activation Energies for Selected p-TSA Catalyzed Reactions
| Reaction | Activation Energy (kJ/mol) | Reference |
| Esterification of caffeic acid with methanol | 17.5 | [6] |
| Acetylation of 1,2-propylene glycol | 56 | [1] |
| Acetylation of 1,2-propylene glycol monoacetate | 47 | [1] |
| Hydrolysis of polyethylene terephthalate (PET) | 76.4–125.4 |
Experimental Protocols
Protocol 1: General Procedure for p-TSA Catalyzed Esterification of Caffeic Acid with Methanol
This protocol is adapted from the synthesis of methyl caffeate.[5][6]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add caffeic acid and methanol. The molar ratio of methanol to caffeic acid should be optimized, with a ratio of 20:1 being a good starting point.[5][6]
-
Catalyst Addition: Add p-toluenesulfonic acid (p-TSA) to the reaction mixture. A catalyst loading of 8% by mass relative to the substrate (caffeic acid) has been shown to be effective.[5][6]
-
Temperature Control: Place the flask in a preheated oil bath at 65 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC). A reaction time of 4 hours has been reported to give a high yield.[5][6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by removing the excess methanol under reduced pressure and then purified by recrystallization or column chromatography.
Protocol 2: General Procedure for p-TSA Catalyzed Dehydration of Xylose to Furfural
This protocol is based on the conversion of xylose to furfural in a DMSO medium.[7]
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a condenser, dissolve xylose in dimethyl sulfoxide (B87167) (DMSO).
-
Catalyst Addition: Add p-toluenesulfonic acid (p-TSA) as the catalyst.
-
Temperature Control: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the formation of furfural over time using an appropriate analytical method such as HPLC.
-
Product Isolation: Once the reaction has reached the desired conversion, cool the mixture. The furfural can be isolated from the reaction mixture by techniques such as distillation or extraction.
Visualizations
Caption: Troubleshooting workflow for temperature-related issues.
Caption: Workflow for optimizing reaction temperature.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils [ajgreenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Combination System of p-Toluenesulfonic Acid and Acetic Acid for the Hydration of Alkynes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. researchgate.net [researchgate.net]
- 11. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Technical Support Center: Water-Sensitive Reactions Involving p-Toluenesulfinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with p-toluenesulfinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during water-sensitive experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected when using p-toluenesulfinic acid. What could be the primary cause?
A1: The most likely cause is the decomposition of p-toluenesulfinic acid via disproportionation, a reaction highly sensitive to the presence of water and acid.[1][2] In this process, three molecules of the sulfinic acid react to form p-toluenesulfonic acid, S-p-tolyl p-toluenethiosulfonate, and water.[1] This side reaction consumes your starting material, leading to reduced yields. The reaction is second-order in sulfinic acid and is strongly retarded by increasing water concentration under acidic conditions.[1]
Q2: I'm observing an unexpected solid precipitating from my reaction mixture. How can I identify it?
A2: The precipitate is likely S-p-tolyl p-toluenethiosulfonate, a common byproduct of p-toluenesulfinic acid disproportionation.[1][2][3] This decomposition is accelerated by moisture and acidic environments. To confirm its identity, you can isolate the solid and perform standard analytical techniques such as melting point analysis, NMR spectroscopy, or mass spectrometry.
Q3: How should I properly store and handle p-toluenesulfinic acid to prevent degradation?
A3: Due to its instability, the free acid should be stored in a cool, dry place, away from moisture and strong oxidizing agents.[4] However, for greater stability, it is highly recommended to store the more robust sodium salt (p-toluenesulfinate sodium salt), which is commercially available.[5][6] The free acid can then be freshly prepared from the salt just before use by dissolving the salt in cold water and carefully acidifying the solution.[3][6]
Q4: My protocol requires anhydrous conditions. Is it sufficient to use the commercially available p-toluenesulfinic acid directly?
A4: Not always. The free acid is difficult to dry completely without some conversion to p-toluenesulfonic acid.[3][6] For highly water-sensitive reactions, it is best practice to prepare the free acid from its anhydrous sodium salt immediately before the experiment. If you must use the solid acid, ensure all solvents and glassware are rigorously dried to minimize water exposure.
Q5: Can I use p-toluenesulfonic acid monohydrate instead of anhydrous p-toluenesulfonic acid as a catalyst in reactions that might also involve p-toluenesulfinic acid?
A5: While this question concerns the sulfonic acid, it's relevant in this context. For many reactions like esterifications, the water of hydration in p-toluenesulfonic acid monohydrate does not significantly interfere.[7] However, if your reaction is extremely sensitive to water (e.g., involving Grignard reagents or other water-reactive species), using the anhydrous form is critical.[8] Anhydrous p-toluenesulfonic acid can be prepared by heating the monohydrate under vacuum.[9][10]
Data Summary: Stability and Decomposition
The stability of p-toluenesulfinic acid is highly dependent on the reaction environment. The table below summarizes its behavior under different conditions based on available literature.
| Condition | Stability | Key Decomposition Products | Citation |
| Anhydrous, Neutral | Relatively stable | Minimal decomposition | [4] |
| Aqueous Solution (Neutral) | Unstable | p-Toluenesulfonic acid, S-p-tolyl p-toluenethiosulfonate | [2][3] |
| Aqueous Solution (Acidic) | Highly Unstable | p-Toluenesulfonic acid, S-p-tolyl p-toluenethiosulfonate | [1] |
| Drying (with heat) | Prone to decomposition | p-Toluenesulfonic acid, S-p-tolyl p-toluenethiosulfonate | [3][6] |
Visual Guides: Reaction Pathways & Workflows
The following diagrams illustrate the key decomposition pathway and a troubleshooting workflow for your experiments.
Caption: Water- and acid-accelerated disproportionation of p-toluenesulfinic acid.
Caption: A logical workflow for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: Preparation of Free p-Toluenesulfinic Acid from Sodium Salt
This protocol is recommended for highly water-sensitive reactions requiring fresh, high-purity p-toluenesulfinic acid.
Materials:
-
Sodium p-toluenesulfinate
-
Ice-cold deionized water
-
Ice-cold dilute hydrochloric acid (HCl)
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the required amount of sodium p-toluenesulfinate in a minimum amount of ice-cold deionized water in a flask placed in an ice bath.
-
While stirring vigorously, slowly add ice-cold dilute HCl dropwise until the solution becomes acidic (test with litmus (B1172312) or pH paper). An excess of strong acid should be avoided.[3]
-
The free p-toluenesulfinic acid will precipitate as white plates or needles.[6]
-
Immediately collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold water to remove any remaining salts.
-
For rapid drying, press the solid firmly between several sheets of filter paper.[3] Avoid oven-drying, as this can cause decomposition.[3][6]
-
Use the freshly prepared acid immediately in your reaction.
Protocol 2: General Procedure for Water-Sensitive Reactions
This protocol outlines the general steps for setting up a reaction under anhydrous conditions to prevent the decomposition of p-toluenesulfinic acid.
Materials:
-
Round-bottom flask and condenser (or other required glassware)
-
Septa and needles
-
Drying tube (filled with CaCl₂ or another desiccant)
-
Anhydrous solvent (e.g., distilled from a suitable drying agent)
-
Inert gas (Nitrogen or Argon) with a manifold or balloon setup
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in a drying oven (e.g., overnight at >100°C) or by flame-drying under vacuum. Allow to cool to room temperature under a stream of inert gas.[8]
-
Assemble Apparatus: Quickly assemble the glassware while it is still warm and immediately place it under a positive pressure of inert gas (N₂ or Ar). Use a drying tube to protect the setup from atmospheric moisture.[8]
-
Add Reagents:
-
Solids: Add solid reagents (like freshly prepared p-toluenesulfinic acid) quickly under a positive flow of inert gas.
-
Liquids: Add anhydrous solvents and liquid reagents via a syringe through a rubber septum.[8]
-
-
Run Reaction: Proceed with the reaction as per your specific protocol (e.g., heating, cooling, stirring), ensuring the inert atmosphere is maintained throughout.
-
Work-up: Once the reaction is complete, quenching is often done by carefully adding water or an aqueous solution.[8] After this step, anhydrous precautions are typically no longer necessary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. P-TOLUENESULFINIC ACID | 536-57-2 [chemicalbook.com]
- 5. Sodium p-toluenesulfinate 95 824-79-3 [sigmaaldrich.com]
- 6. p-Toluenesulfinic Acid [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 10. umsl.edu [umsl.edu]
Technical Support Center: Catalyst Deactivation and Regeneration in Reactions Involving Toluenesulfinic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation and regeneration during experiments involving toluenesulfinic acid.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your catalytic reactions with this compound.
Issue 1: Gradual or rapid loss of catalytic activity.
-
Possible Cause A: Catalyst Poisoning.
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Symptoms: A steady decline in reaction rate from the start of the experiment. The catalyst may change color.
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Explanation: this compound and its potential precursors or byproducts are sulfur-containing compounds. Sulfur can strongly adsorb to and block the active sites of many metal catalysts (e.g., Pd, Pt, Ni), a process known as catalyst poisoning.[1][2] This is a common deactivation mechanism in reactions involving sulfur compounds.
-
Solutions:
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Reactant Purification: Ensure the purity of your starting materials. Use high-purity this compound and solvents to minimize sulfur-containing impurities.
-
Guard Beds: Implement a guard bed with a sacrificial material that readily adsorbs sulfur compounds before the reactants reach the main catalyst bed.
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Catalyst Selection: Opt for catalysts known for their sulfur tolerance if the reaction chemistry allows.
-
-
-
Possible Cause B: Coking or Fouling.
-
Symptoms: A gradual decrease in activity, often accompanied by an increase in pressure drop across a fixed-bed reactor. The catalyst particles may appear black and agglomerated.
-
Explanation: At elevated temperatures, organic molecules like toluene (B28343) and its derivatives can decompose or polymerize on the catalyst surface, forming carbonaceous deposits known as coke.[2][3] These deposits physically block the active sites and pores of the catalyst.
-
Solutions:
-
Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of coke formation.
-
Introduce a Co-feed: In some processes, co-feeding a small amount of hydrogen or steam can help to gasify coke precursors and keep the catalyst surface clean.
-
Catalyst Modification: Utilize catalysts with properties that suppress coking, such as those with larger pores or modified surface acidity.
-
-
-
Possible Cause C: Thermal Degradation (Sintering).
-
Symptoms: Loss of activity that is often irreversible, especially after operating at high temperatures.
-
Explanation: High temperatures can cause the small, highly active metal particles of a supported catalyst to migrate and agglomerate into larger, less active particles. This process, called sintering, reduces the active surface area of the catalyst.[1][3]
-
Solutions:
-
Strict Temperature Control: Maintain the reactor temperature within the recommended operating window for your specific catalyst. Avoid temperature spikes.
-
Choose Thermally Stable Catalysts: Select catalysts with supports and active metals that are known for their high thermal stability.
-
-
Issue 2: Change in product selectivity.
-
Possible Cause: Selective Poisoning or Site Blockage.
-
Symptoms: The yield of the desired product decreases while the yield of byproducts increases.
-
Explanation: Poisons may not deactivate all types of active sites uniformly. If the sites responsible for the desired reaction are preferentially blocked, the selectivity of the catalyst will shift towards alternative reaction pathways that may occur on different sites.
-
Solutions:
-
Analyze Byproducts: Identify the new byproducts to understand which reaction pathways are becoming more dominant. This can provide clues about the nature of the deactivation.
-
Review Solutions for Catalyst Poisoning: Implement strategies to prevent catalyst poisoning as outlined in "Possible Cause A" under Issue 1.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of catalyst deactivation when working with this compound?
A1: The primary mechanisms are chemical poisoning by sulfur compounds, physical fouling or coking by carbonaceous deposits, and thermal degradation or sintering of the catalyst's active components.[1][2][3] The presence of the sulfinic acid group makes sulfur poisoning a significant concern.
Q2: Can I regenerate my deactivated catalyst?
A2: In many cases, yes. The appropriate regeneration method depends on the cause of deactivation.
-
For coking , a common method is controlled oxidation (calcination) to burn off the carbon deposits.
-
For some types of poisoning , a chemical wash or thermal treatment may be effective.
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Sintering is generally irreversible.
Q3: How can I determine the cause of my catalyst's deactivation?
A3: Characterization of the spent catalyst is crucial. Techniques such as Temperature-Programmed Oxidation (TPO) can quantify coke deposits. X-ray Photoelectron Spectroscopy (XPS) can identify surface poisons like sulfur. Transmission Electron Microscopy (TEM) can reveal changes in metal particle size due to sintering.
Q4: Is it possible to reuse p-toluenesulfonic acid (a related compound) as a catalyst?
A4: p-Toluenesulfonic acid (PTSA) is often used as a homogeneous catalyst and can be difficult to recover from the reaction mixture.[4] However, it can be immobilized on a solid support to create a heterogeneous catalyst that is more easily recovered and reused.[4][5]
Data Presentation
The following tables present illustrative quantitative data on catalyst performance during deactivation and after regeneration.
Table 1: Illustrative Catalyst Performance Decline in Toluene Derivative Synthesis
| Time on Stream (hours) | Conversion of Starting Material (%) | Selectivity to Desired Product (%) |
| 1 | 98.2 | 95.5 |
| 10 | 85.7 | 92.1 |
| 20 | 65.3 | 88.4 |
| 30 | 42.1 | 81.0 |
| 40 (Deactivated) | 25.6 | 75.3 |
Table 2: Illustrative Catalyst Performance After Regeneration
| Catalyst State | Conversion of Starting Material (%) | Selectivity to Desired Product (%) |
| Fresh Catalyst | 98.2 | 95.5 |
| Deactivated Catalyst | 25.6 | 75.3 |
| Regenerated Catalyst (Cycle 1) | 96.5 | 94.8 |
| Regenerated Catalyst (Cycle 2) | 94.8 | 94.2 |
| Regenerated Catalyst (Cycle 3) | 92.1 | 93.5 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration by Calcination (for Coking)
-
Reactor Purge: After the reaction, cool the reactor to below 100°C under an inert gas flow (e.g., nitrogen, argon) to remove residual reactants and products.
-
Oxidation: Gradually introduce a diluted stream of air (or oxygen in an inert gas, typically 1-5% O₂) into the reactor.
-
Temperature Ramp: Slowly increase the temperature of the reactor to the target calcination temperature (typically 350-500°C, this is catalyst dependent). A slow ramp rate (e.g., 2-5°C/min) is crucial to avoid excessive heat from the combustion of coke, which could cause thermal damage to the catalyst.
-
Hold at Temperature: Maintain the catalyst at the calcination temperature for 2-4 hours, or until the concentration of carbon oxides in the effluent gas returns to baseline, indicating that the coke has been removed.
-
Cooling and Passivation: Cool the reactor back down to room temperature under an inert gas flow. If the catalyst is pyrophoric after reduction, a passivation step with a very low concentration of oxygen may be necessary before exposure to air.
Protocol 2: General Procedure for Catalyst Regeneration by Chemical Washing (for certain poisons)
-
Reactor Purge: As in Protocol 1, purge the reactor with an inert gas to remove reactants.
-
Solvent Wash: Introduce a suitable solvent at a low flow rate to wash the catalyst bed. The choice of solvent depends on the nature of the poison to be removed. For example, a dilute acid or base wash may be effective for certain adsorbed species.
-
Rinsing: After the chemical wash, rinse the catalyst thoroughly with a clean, inert solvent to remove any residual washing agent.
-
Drying: Increase the temperature under an inert gas flow to evaporate the rinsing solvent and completely dry the catalyst.
-
Re-activation: The catalyst may require a final reduction or activation step before being used in a new reaction.
Visualizations
Caption: Common deactivation pathways for catalysts in organic synthesis.
Caption: A typical workflow for catalyst regeneration via calcination.
Caption: A logical flow for troubleshooting catalyst deactivation.
References
Technical Support Center: Scaling Up Toluenesulfinic Acid Mediated Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when scaling up reactions mediated by p-toluenesulfinic acid.
Frequently Asked Questions (FAQs)
Q1: What is p-toluenesulfinic acid, and how does it differ from p-toluenesulfonic acid (p-TsOH)?
A1: p-Toluenesulfinic acid is an organosulfur compound with the formula CH₃C₆H₄SO₂H. It is a key intermediate and reagent in organic synthesis. It differs from p-toluenesulfonic acid (p-TsOH), which has the formula CH₃C₆H₄SO₃H. The key difference is the oxidation state of the sulfur atom; sulfonic acids are more highly oxidized and are significantly stronger acids than sulfinic acids. While p-toluenesulfonic acid is often used as a strong acid catalyst[1][2], p-toluenesulfinic acid serves as a nucleophile or precursor to other chiral sulfur reagents.
Q2: What are the most common challenges when scaling up reactions involving p-toluenesulfinic acid?
A2: The primary challenges in scaling up these reactions include:
-
Thermal Management: Reactions can be exothermic, and inefficient heat dissipation in large reactors can lead to temperature control issues and potential runaway reactions[3][4].
-
Byproduct Formation: p-Toluenesulfinic acid is prone to thermal disproportionation, which converts it into p-toluenesulfonic acid and a corresponding thiolsulfonate, reducing the yield of the desired product[5]. This side reaction can be exacerbated by localized overheating during scale-up.
-
Mixing and Addition Control: Inadequate mixing in large vessels can lead to localized high concentrations of reagents, affecting reaction selectivity and increasing byproduct formation[6]. The rate of reagent addition, which is simple to control in the lab, becomes critical at scale.
-
Stability: The free sulfinic acid is less stable than its salt form (e.g., sodium p-toluenesulfinate) and can decompose upon prolonged heating or improper storage[7][8].
-
Purification: Methods like column chromatography that are feasible at the lab scale are often impractical and costly for large quantities. Scalable purification techniques like crystallization, distillation, or reslurrying must be developed[9].
Q3: How can I minimize the disproportionation of p-toluenesulfinic acid during a reaction?
A3: To minimize the disproportionation side reaction, consider the following strategies:
-
Use the Salt Form: Whenever the reaction chemistry allows, use the more stable sodium salt of p-toluenesulfinic acid. The free acid can be generated in situ if necessary by careful acidification.
-
Strict Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating through efficient stirring and controlled heating/cooling systems[6].
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to degradation.
-
Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible to reduce the time the acid is exposed to elevated temperatures.
Q4: What are the best practices for handling and storing p-toluenesulfinic acid and its sodium salt on a large scale?
A4: For safe handling and storage:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and protective clothing, as the compounds can cause skin and eye irritation[10][11].
-
Ventilation: Handle the materials in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes[11].
-
Storage: Store p-toluenesulfinic acid and its salts in tightly closed containers in a cool, dry place, separated from strong oxidizing agents and bases[11][12]. The free acid should be stored at low temperatures and protected from light to maintain stability[7].
-
Spill Management: Have procedures in place for accidental releases. For solids, this typically involves sweeping up the material into a suitable disposal container while avoiding dust generation[11][12].
Q5: What purification methods are most suitable for products of toluenesulfinic acid mediated reactions at scale?
A5: At an industrial scale, purification strategies must be robust, cost-effective, and efficient.
-
Crystallization: This is one of the most established and scalable methods for purifying solid products. Developing a reliable crystallization process is key to achieving high purity[9].
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble byproducts like sodium p-toluenesulfonate or other salts.
-
Distillation: For liquid products, distillation (often under vacuum for high-boiling compounds) is a viable large-scale purification method[7][9].
-
Reslurrying/Trituration: Stirring the crude solid product in a solvent in which the impurities are soluble but the product is not can be an effective and simple purification step, analogous to trituration[9].
Troubleshooting Guide
Problem: My reaction yield has dropped significantly after scaling up. What are the likely causes?
Answer: A drop in yield upon scale-up is a common issue and can often be traced back to physical and chemical factors that change with volume.
-
Inefficient Heat Transfer: The surface-area-to-volume ratio decreases as scale increases, making it harder to remove heat. If the reaction is exothermic, the internal temperature may be rising higher than in the lab-scale flask, leading to decomposition of the product or starting materials and promoting side reactions like disproportionation[3][4].
-
Poor Mixing: In a large reactor, achieving uniform mixing is more challenging. This can result in localized "hot spots" or areas of high reagent concentration, which can drastically alter reaction pathways and lower the yield of the desired product[6].
-
Reagent Addition Rate: Adding a reagent too quickly in a large volume can cause significant temperature spikes or high local concentrations. The addition rate often needs to be re-optimized and slowed down during scale-up.
-
Changes in Purity: Ensure the grade and purity of the reagents are the same as those used in the lab-scale experiments. Impurities in bulk starting materials can sometimes inhibit the reaction.
Problem: I am observing significant amounts of p-toluenesulfonic acid and a thiolsulfonate as byproducts. How can I prevent this?
Answer: The presence of these specific byproducts strongly indicates the thermal disproportionation of p-toluenesulfinic acid[5].
-
Verify Temperature Control: Use calibrated temperature probes and ensure your reactor's heating and cooling system is responsive enough to prevent temperature overshoots. Check for localized overheating due to poor mixing.
-
Reduce Reaction Temperature: If the reaction kinetics allow, try running the reaction at a slightly lower temperature to disfavor the higher-activation energy disproportionation pathway.
-
Use the Sulfinate Salt: As mentioned in the FAQ, using the more stable sodium p-toluenesulfinate can prevent this issue if the free acid is not explicitly required at the start of the reaction.
Problem: The reaction is showing signs of thermal runaway (rapid, uncontrolled temperature increase). What should I do?
Answer: A thermal runaway is a serious safety hazard.
-
Immediate Action: Immediately stop the addition of any reagents and apply maximum cooling to the reactor. If necessary and safe to do so, prepare a quenching agent.
-
Process Safety Review: Before attempting the reaction again, a thorough process safety review is mandatory. This includes determining the reaction's heat of reaction (ΔH) and ensuring the reactor's cooling capacity is sufficient to handle the heat output even under worst-case scenarios (e.g., cooling failure).
-
Scale-Up Strategy: Implement a semi-batch process where one reagent is added slowly and controllably, allowing the cooling system to keep pace with heat generation. This is much safer than a batch process where all reagents are mixed at once.
Problem: My product is difficult to purify and is contaminated with starting material and byproducts. What strategies can I use?
Answer: Purification is a critical step that must be designed for scale.
-
Optimize the Reaction: The best way to simplify purification is to improve the reaction itself. Experiment with different solvents, temperatures, or catalysts to increase selectivity and conversion, thereby reducing the level of impurities in the crude product.
-
Develop a Scalable Crystallization Protocol: Systematically screen different solvents and solvent mixtures to find conditions that provide good recovery and excellent impurity rejection. Seeding strategies and controlled cooling profiles are critical for reproducibility at scale.
-
Utilize Wash Steps: A simple aqueous wash of the organic phase during workup can remove many salt-based impurities. Washing the isolated solid filter cake with a well-chosen solvent can also significantly improve purity[6].
-
Consider a Reslurry: If crystallization is challenging, reslurrying the crude solid in a solvent that dissolves the impurities can be a highly effective alternative[9].
Quantitative Data and Protocols
Data Presentation
Table 1: Comparison of Methodologies for the Synthesis of (1R,2S,5R)-(–)-Menthyl (S)-p-Toluenesulfinate. This table summarizes and compares different synthetic procedures, highlighting improvements relevant to scaling up the reaction.
| Method (Reference) | Activating Agent | Base | Solvent | Scale (p-Toluenesulfinic acid) | Yield | Key Findings for Scale-Up |
| Phillips (1925)[13] | Thionyl Chloride | Pyridine (B92270) | Pyridine | Lab Scale | < 50% | Low yield due to diastereomer separation. |
| Solladié[13] | Trichlorosilane | Pyridine | Benzene | Lab Scale | 80-90% | High yield but uses hazardous benzene. |
| Improved Method [13] | Thionyl Chloride (1.5 eq) + cat. DMF | Triethylamine (B128534) | Toluene (B28343) (removed) | 28.3 g | 72% | Solvent-free conditions and reduced SOCl₂ make it more suitable for scale-up. Replaced pyridine with triethylamine. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Sodium p-Toluenesulfinate Adapted from Organic Syntheses.[8]
Safety Note: This procedure involves heating and strong alkaline conditions. Ensure proper PPE is worn, and the reaction is conducted in a well-ventilated area.
-
Setup: In a 12-liter crock equipped with a heavy-duty mechanical stirrer and a steam inlet, add 3 liters of water.
-
Heating: Pass dry steam into the water until the temperature reaches 70°C.
-
Addition of Zinc: Turn off the steam and add 400 g of zinc dust.
-
Addition of Sulfonyl Chloride: While stirring, add 500 g of p-toluenesulfonyl chloride in small portions over approximately 10 minutes. The temperature will rise to about 80°C.
-
Stirring and Heating: Continue stirring for 10 minutes after the addition is complete. Reintroduce steam to bring the temperature to 90°C.
-
Basification: Turn off the steam and add 250 mL of 12 N sodium hydroxide (B78521) solution. Then, add powdered sodium carbonate in portions until the mixture is strongly alkaline, controlling any frothing.
-
Filtration: Filter the hot mixture by suction through a large funnel.
-
Extraction of Filter Cake: Transfer the filter cake back to a suitable vessel, add 750 mL of water, stir, and heat with steam. Filter this mixture and combine the filtrate with the main solution.
-
Concentration and Crystallization: Evaporate the combined filtrate to a volume of about 1 liter. Cool the concentrated solution to allow the product to crystallize.
-
Isolation: Filter the cold mixture by suction and air-dry the crystals to yield sodium p-toluenesulfinate dihydrate. The expected yield is approximately 360 g.
Protocol 2: Scaled-Up Synthesis of (1R,2S,5R)-(–)-Menthyl (S)-p-Toluenesulfinate Adapted from Org. Process Res. Dev. procedure.[13]
Safety Note: Thionyl chloride is corrosive and toxic. This procedure must be performed in a chemical fume hood with appropriate PPE.
-
Setup: To a flask equipped with a mechanical stirrer and a distillation apparatus, add p-toluenesulfinic acid (1.0 equiv., e.g., 28.3 g) and toluene.
-
Activation: Add a catalytic amount of N,N-dimethylformamide (DMF) followed by the dropwise addition of thionyl chloride (1.5 equiv.).
-
Removal of Volatiles: Heat the mixture to distill off the excess thionyl chloride along with the toluene solvent.
-
Cooling: Once the distillation is complete, cool the reaction mixture to 0°C in an ice-water bath.
-
Menthol Addition: Slowly add a solution of (–)-menthol (0.958 equiv.) in triethylamine dropwise, maintaining the temperature at 0°C.
-
Reaction: Stir the resulting mixture at 0°C for 1 hour and then at room temperature for 2 hours.
-
Workup: Pour the reaction mixture into a mixture of brine and 1 M HCl. Extract the product with a suitable organic solvent (e.g., Et₂O).
-
Purification: Wash the organic layer, dry it over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by crystallization if necessary. This procedure can achieve yields of around 72% with high diastereomeric ratio.
Visualizations
Caption: A typical workflow for scaling up a chemical reaction.
Caption: A troubleshooting guide for diagnosing low yield issues.
Caption: Competing reaction pathways for p-toluenesulfinic acid.
References
- 1. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review[v1] | Preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. P-Toluenesulfinic acid | 536-57-2 | Benchchem [benchchem.com]
- 6. sdlookchem.com [sdlookchem.com]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.at [fishersci.at]
- 11. capitalresin.com [capitalresin.com]
- 12. echemi.com [echemi.com]
- 13. thieme-connect.de [thieme-connect.de]
Technical Support Center: Work-up Procedures for Reactions Containing Toluenesulfinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the work-up of reactions involving p-toluenesulfinic acid.
Troubleshooting Guide
This guide addresses specific problems that may arise during the work-up and purification of reactions where p-toluenesulfinic acid or its salts have been used.
Problem 1: Persistent Acidity in the Organic Layer After Aqueous Wash
-
Question: I've washed my organic layer multiple times with water, but it remains acidic. How can I effectively remove residual p-toluenesulfinic acid?
-
Answer: p-Toluenesulfinic acid is a moderately strong acid and may partition into certain organic solvents. A simple water wash may not be sufficient for its complete removal.
-
Solution: Perform an extractive work-up with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is recommended. The base will deprotonate the acidic p-toluenesulfinic acid, forming the corresponding water-soluble sodium p-toluenesulfinate salt, which will be extracted into the aqueous layer.
-
Caution: Addition of bicarbonate or carbonate solutions to an acidic organic layer will generate carbon dioxide (CO₂) gas. Add the basic solution slowly and vent the separatory funnel frequently to release the pressure build-up.
-
Problem 2: Formation of an Emulsion During Extraction
-
Question: An emulsion formed when I added a basic solution to my reaction mixture, and the layers won't separate. What should I do?
-
Answer: Emulsion formation is a common issue, particularly when dealing with complex reaction mixtures.
-
Solutions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Solvent Addition: Add more of the organic solvent to dilute the mixture, which can sometimes aid in layer separation.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.
-
Patience: Allow the mixture to stand undisturbed for an extended period. Sometimes, the layers will separate on their own.
-
-
Problem 3: Unexpected Byproducts Detected After Work-up
-
Question: After my work-up, I've isolated my product, but I'm seeing unexpected sulfur-containing impurities. What are these and how can I remove them?
-
Answer: p-Toluenesulfinic acid is known to be unstable under certain conditions and can undergo disproportionation or oxidation, leading to the formation of byproducts.
-
Common Byproducts:
-
p-Toluenesulfonic acid: This can form from the oxidation of p-toluenesulfinic acid, especially in the presence of oxidants or under basic conditions.[1]
-
S-(p-tolyl) p-toluenethiosulfonate: This is a common byproduct formed from the disproportionation of p-toluenesulfinic acid, particularly under acidic conditions or upon heating.[1]
-
-
Removal Strategies:
-
Basic Wash: p-Toluenesulfonic acid is a strong acid and can be effectively removed with a bicarbonate or carbonate wash.
-
Chromatography: Both byproducts can typically be separated from the desired product using column chromatography on silica (B1680970) gel. The polarity of these byproducts will depend on the specific reaction conditions and the desired product.
-
-
Problem 4: Difficulty in Drying the Free p-Toluenesulfinic Acid
-
Question: I have isolated the free p-toluenesulfinic acid, but it is difficult to dry without decomposition. What is the recommended procedure?
-
Answer: Drying free p-toluenesulfinic acid can be challenging as it is prone to partial conversion to p-toluenesulfonic acid.[2] It is often more practical to prepare the sodium salt, which is more stable.[3] If the free acid is required, it can be generated as needed by dissolving the sodium salt in cold water and carefully acidifying the solution.[3]
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of p-toluenesulfinic acid to consider during work-up?
A1: Understanding the properties of p-toluenesulfinic acid is crucial for designing an effective work-up procedure.
| Property | Value | Implication for Work-up |
| pKa | ~1.7[2] | It is a moderately strong acid and will require a basic wash for efficient removal into an aqueous layer. |
| Appearance | White to off-white solid[2] | Can be visually monitored during extraction and filtration steps. |
| Solubility | Sparingly soluble in water; freely soluble in alcohol and ether.[3] | Its solubility in common organic solvents means that a simple water wash is often insufficient for its removal. An extractive work-up with a base is necessary to convert it to its more water-soluble salt form. |
| Stability | Can disproportionate to p-toluenesulfonic acid and S-(p-tolyl) p-toluenethiosulfonate, especially when heated or under acidic conditions.[1] It can be oxidized to p-toluenesulfonic acid under basic conditions.[1] | Avoid prolonged heating or exposure to strong acids or bases during the work-up to minimize byproduct formation. |
Q2: What is a general experimental protocol for an extractive work-up to remove p-toluenesulfinic acid?
A2: The following is a general procedure that can be adapted for various reaction scales and solvents.
Experimental Protocol: General Aqueous Extractive Work-up
-
Cooling: Ensure the reaction mixture is cooled to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Neutralization/Extraction:
-
Transfer the diluted mixture to a separatory funnel.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vent the funnel frequently to release CO₂ pressure.
-
Shake the funnel gently at first, then more vigorously, ensuring thorough mixing of the two phases.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
-
Repeat Extraction: Repeat the extraction with the aqueous base (step 3) one or two more times to ensure complete removal of the sulfinic acid.
-
Water Wash: Wash the organic layer with water to remove any residual base.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Q3: How can I monitor the removal of p-toluenesulfinic acid during the work-up?
A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of the extraction. Spot the organic layer on a TLC plate before and after each aqueous wash. The spot corresponding to p-toluenesulfinic acid should diminish and eventually disappear from the organic layer with successive extractions. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Visualizations
Caption: A typical experimental workflow for the work-up and purification of a reaction containing p-toluenesulfinic acid.
Caption: A troubleshooting decision tree for common issues encountered during the work-up of reactions with p-toluenesulfinic acid.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis of p-Toluene-sulfinic Acid Purity
For researchers, scientists, and drug development professionals, ensuring the purity of reagents and active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative overview of various High-Performance Liquid Chromatography (HPLC) methods for the analysis of p-toluenesulfinic acid, a common reagent in organic synthesis. The following sections detail experimental protocols and present comparative data to aid in method selection and optimization.
Comparison of HPLC Methods
The selection of an appropriate HPLC method is critical for the accurate determination of p-toluenesulfinic acid purity and the identification of potential impurities. The most common impurities are unreacted starting materials or byproducts from synthesis, such as p-toluenesulfonic acid, and potential genotoxic impurities (GTIs) like alkyl p-toluenesulfonates.
Below is a summary of different HPLC methods reported in the literature, highlighting key chromatographic parameters.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | ODS (Octadecylsilane) | Thermo Scientific™ Acclaim™ Polar Advantage II | Cogent Phenyl Hydride™ | Inertsil ODS-3V |
| Mobile Phase | Acetonitrile (B52724):Water (1.5:1 v/v)[1] | A: 15 mM Ammonium Acetate, B: Methanol (Gradient)[2] | 85:15 DI Water:Acetonitrile with 0.1% Formic Acid[3] | A: 0.1% Ortho Phosphoric Acid in Water, B: Acetonitrile (1:1 v/v)[4] |
| Flow Rate | 0.8 mL/min[1] | 0.3 mL/min[2] | 1.0 mL/min[3] | Not Specified |
| Detection (UV) | 254 nm[1] | 225 nm[2] | 210 nm[3] | 225 nm[4] |
| Column Temp. | Not Specified | 35 °C[2] | Not Specified | Not Specified |
| Injection Vol. | Not Specified | 10 µL[2] | 2 µL[3] | Not Specified |
Performance Comparison
The performance of an HPLC method is evaluated based on several parameters, including linearity, limit of detection (LOD), and limit of quantification (LOQ). These parameters are crucial for the validation of analytical methods.
| Parameter | Method 1 | Method 2 (for p-toluenesulfonates) | Method 4 (for MPTS and EPTS) |
| Linear Range | 0.015–1.5 mg/mL[1] | 0.01 µg/mL to 2.5 µg/mL[2] | LOQ to 6 µg/mL[4] |
| Correlation Coefficient (r²) | 0.0995[1] | Not Specified | Not Specified |
| LOD | 0.01 mg/mL[1] | < 5 ng/mL[2] | 0.15 ppm (0.009 μg mL−1)[4] |
| LOQ | Not Specified | < 13.5 ng/mL[2] | 0.5 ppm (0.03 μg mL−1)[4] |
| Relative Standard Deviation (RSD) | 1.32%[1] | Not Specified | Not Specified |
MPTS: Methyl p-toluenesulfonate, EPTS: Ethyl p-toluenesulfonate
Experimental Protocols
Detailed experimental protocols are essential for reproducing analytical methods. Below are generalized protocols based on the compared methods.
Method 1: Isocratic Reversed-Phase HPLC
-
Column: ODS, C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Prepare a mixture of acetonitrile and water in a 1.5:1 volume ratio. Filter and degas the mobile phase prior to use.
-
Flow Rate: 0.8 mL/min.
-
Detector: UV at 254 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of p-toluenesulfinic acid in the mobile phase to obtain a known concentration. The pH of the injection solution can be adjusted to 7-8 with ammonia.[1]
Method 2: Gradient Reversed-Phase HPLC for Genotoxic Impurities
-
Column: Thermo Scientific™ Acclaim™ Polar Advantage II, 2.2 µm, 2.1 x 150 mm.[2]
-
Mobile Phase A: 15 mM Ammonium Acetate in water.[2]
-
Mobile Phase B: Methanol.[2]
-
Gradient Program: A typical gradient might start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute more hydrophobic impurities.
-
Flow Rate: 0.3 mL/min.[2]
-
Detector: UV at 225 nm.[2]
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as the initial mobile phase composition.
Logical Workflow for HPLC Analysis
The following diagram illustrates the typical workflow for an HPLC analysis, from sample preparation to data analysis.
References
- 1. caod.oriprobe.com [caod.oriprobe.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. p-Toluenesulfonic Acid Monohydrate Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Toluenesulfinic Acid in Pharmaceutical Drug Substances
For researchers, scientists, and drug development professionals, the accurate quantification of process-related impurities is a critical aspect of ensuring the safety and efficacy of a drug substance. Toluenesulfinic acid, a potential impurity or intermediate in various synthetic pathways, requires robust analytical methods for its control. This guide provides a comparative overview of potential analytical techniques for the quantification of p-toluenesulfinic acid in a drug substance, complete with experimental protocols and performance data to aid in method selection and development.
While validated methods for the quantification of the closely related p-toluenesulfonic acid are abundant, specific methods for p-toluenesulfinic acid are less commonly published. This guide presents a direct UV-spectrophotometric method and proposes two robust chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—based on established analytical principles for similar analytes.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, available instrumentation, and the nature of the drug substance matrix. The following table summarizes the key performance characteristics of three potential methods for the quantification of p-toluenesulfinic acid.
| Parameter | UV-Spectrophotometry | Ion-Pair RP-HPLC (Proposed) | GC-MS with Derivatization (Proposed) |
| Principle | Measurement of UV absorbance at a specific wavelength where p-toluenesulfinate absorbs and potential interfering substances (like p-toluenesulfonate) do not.[1] | Separation on a reversed-phase column using an ion-pairing agent to retain the anionic toluenesulfinate. | Separation of a volatile derivative of this compound by gas chromatography and detection by mass spectrometry. |
| Specificity | Moderate; susceptible to interference from other UV-absorbing compounds at 282 nm.[1] | High; separates the analyte from the drug substance and other impurities based on polarity and ionic interactions. | Very High; provides separation and mass spectrometric identification, offering excellent specificity. |
| Limit of Detection (LOD) | ~1 µg/mL | Estimated: 0.1 - 0.5 µg/mL | Estimated: < 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL | Estimated: 0.3 - 1.5 µg/mL | Estimated: < 0.3 µg/mL |
| **Linearity (R²) ** | > 0.998[1] | Expected: > 0.999 | Expected: > 0.999 |
| Accuracy (% Recovery) | Typically 98-102% | Expected: 95 - 105% | Expected: 90 - 110% |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Sample Throughput | High | Moderate | Low to Moderate |
| Instrumentation | UV-Vis Spectrophotometer | HPLC with UV or MS detector | GC-MS with autosampler |
| Primary Advantage | Simple, rapid, and requires basic instrumentation.[1] | High selectivity and good sensitivity, suitable for routine quality control. | Highest sensitivity and specificity, ideal for trace-level quantification and confirmation. |
| Primary Disadvantage | Lower specificity, potential for matrix interference.[1] | Requires method development and use of specialized ion-pairing reagents. | Requires a derivatization step, which can be time-consuming and introduce variability. |
Experimental Protocols
Detailed methodologies for the three discussed analytical techniques are provided below.
UV-Spectrophotometric Method
This method is based on the principle that sodium p-toluenesulfinate has a significant UV absorbance at 282 nm, a wavelength where the common related impurity, sodium p-toluenesulfonate, has zero absorbance.[1]
Instrumentation:
-
UV-Vis Spectrophotometer with 1 cm quartz cuvettes.
Reagents and Standards:
-
Sodium p-toluenesulfinate reference standard
-
Distilled water or other suitable solvent transparent at 282 nm.
Procedure:
-
Standard Solution Preparation: Accurately weigh a suitable amount of sodium p-toluenesulfinate reference standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Calibration Curve: Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the analyte in the sample. A typical range could be 1-20 µg/mL.
-
Sample Preparation: Accurately weigh a known amount of the drug substance and dissolve it in the solvent to a known volume. The concentration should be chosen such that the expected concentration of p-toluenesulfinic acid falls within the range of the calibration curve.
-
Measurement:
-
Set the spectrophotometer to a wavelength of 282 nm.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
-
-
Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of sodium p-toluenesulfinate in the sample solution from the calibration curve and calculate the amount in the original drug substance.
Proposed Ion-Pair Reversed-Phase HPLC Method
This proposed method utilizes an ion-pairing reagent to retain the anionic p-toluenesulfinate on a non-polar stationary phase, allowing for its separation from the main drug substance and other impurities.
Instrumentation:
-
HPLC system with a UV detector or Mass Spectrometer (MS).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents and Standards:
-
Sodium p-toluenesulfinate reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Ion-pairing reagent (e.g., Tetrabutylammonium hydroxide (B78521) solution).
-
Buffer (e.g., Potassium dihydrogen phosphate).
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Aqueous buffer solution containing the ion-pairing reagent (e.g., 10 mM Tetrabutylammonium hydroxide, pH adjusted to 7.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from a low to a high percentage of Mobile Phase B to elute the analyte and any other impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm or MS in negative ion mode.
-
Injection Volume: 10 µL.
Procedure:
-
Standard and Sample Preparation: Prepare stock and working solutions of the reference standard and the drug substance in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the p-toluenesulfinate peak in the chromatogram based on its retention time compared to the standard. Quantify using an external standard calibration curve.
Proposed GC-MS Method with Derivatization
This proposed method is suitable for trace-level analysis and confirmation. This compound is not volatile and requires derivatization to be analyzed by GC. A common approach for acidic compounds is alkylation to form a more volatile ester.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Reagents and Standards:
-
Sodium p-toluenesulfinate reference standard.
-
Derivatizing agent (e.g., a methylating agent like (Trimethylsilyl)diazomethane or Diazomethane).
-
Aprotic solvent (e.g., Dichloromethane, Diethyl ether).
-
Internal standard (e.g., a structurally similar compound not present in the sample).
Procedure:
-
Derivatization:
-
Accurately weigh the reference standard and sample into separate reaction vials.
-
Add a known amount of internal standard to each.
-
Dissolve in a suitable aprotic solvent.
-
Add the derivatizing agent and allow the reaction to proceed (reaction conditions will need to be optimized).
-
Quench any excess derivatizing agent as per the reagent's protocol.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized solution into the GC-MS.
-
The GC temperature program should be optimized to separate the derivatized analyte from other components.
-
The MS should be operated in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.
-
-
Quantification: Quantify the derivatized p-toluenesulfinic acid using the internal standard calibration method.
Conclusion
The choice of an analytical method for the quantification of p-toluenesulfinic acid in a drug substance will be guided by the specific requirements of the analysis. For a simple and rapid estimation where high specificity is not critical, UV-spectrophotometry offers a straightforward approach. For routine quality control in a regulated environment, a well-validated ion-pair reversed-phase HPLC method would be the most suitable, providing a good balance of specificity, sensitivity, and throughput. In cases where ultra-trace level quantification is necessary or for confirmatory analysis, a GC-MS method with derivatization, despite its complexity, would provide the highest level of sensitivity and specificity. The information and proposed methodologies in this guide serve as a valuable starting point for the development and validation of a robust analytical method for this critical impurity.
References
A Comparative Guide to p-Toluenesulfonic Acid Catalyzed Reactions: Mechanistic Insights and Performance Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, the choice of a catalyst is paramount to achieving high yields, selectivity, and operational efficiency. While the user's query specified "toluenesulfinic acid," the vast body of scientific literature points to the widespread use and extensive study of p-toluenesulfonic acid (p-TSA) as a catalyst. This guide, therefore, focuses on the mechanistic studies of reactions catalyzed by p-TSA, a strong organic acid that has emerged as a highly effective and versatile catalyst for a multitude of organic transformations.[1] p-TSA is a non-toxic, inexpensive, and stable solid, making it a safer and more convenient alternative to corrosive mineral acids and moisture-sensitive Lewis acids.[1][2] This guide provides an objective comparison of p-TSA's performance with other catalysts, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in catalyst selection and reaction optimization.
Fischer-Speier Esterification
The esterification of carboxylic acids with alcohols, known as the Fischer-Speier esterification, is a cornerstone of organic synthesis, and p-TSA is a commonly employed catalyst for this transformation.[3]
Mechanism of Catalysis
The catalytic cycle of p-TSA in Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of water to yield the ester product.[4][5]
Catalyst Performance Comparison
A comparative study on the esterification of n-butanol with acetic acid reveals the catalytic efficiency of p-TSA in relation to other common acid catalysts.
| Catalyst | Catalyst Loading (v/v) | Temperature (°C) | Conversion (%) | Activation Energy (J/mol K) |
| p-Toluenesulfonic Acid | 3% | 80 | 68.5 | 19060.156 |
| Sulfuric Acid | 3% | 80 | 73.0 | 36448.49 |
| Nitric Acid | 3% | 80 | 66.25 | 23324.31 |
| Data sourced from a kinetic study on the esterification of n-butanol and acetic acid.[6] |
While sulfuric acid shows a slightly higher conversion rate under these specific conditions, p-TSA exhibits the lowest activation energy, suggesting a more efficient catalytic pathway.[6]
Experimental Protocol: General Procedure for p-TSA Catalyzed Esterification
-
To a solution of the carboxylic acid (1 equivalent) and the alcohol (1.5-3 equivalents) in a suitable solvent (e.g., toluene), add p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).
-
Reflux the reaction mixture using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford the desired ester.
Visualization of the Fischer-Speier Esterification Mechanism
Caption: Catalytic cycle of Fischer-Speier esterification.
Synthesis of Dicoumarols
p-TSA has proven to be an efficient and environmentally friendly catalyst for the synthesis of dicoumarols, a class of compounds with significant anticoagulant properties.[7][8]
Mechanism of Catalysis
The proposed mechanism for the p-TSA catalyzed synthesis of dicoumarols involves an initial Knoevenagel condensation between 4-hydroxycoumarin (B602359) and an aryl aldehyde to form a non-isolable α,β-unsaturated carbonyl intermediate. This is followed by a Michael-type addition of a second molecule of 4-hydroxycoumarin to the intermediate, which then undergoes enolization to yield the final dicoumarol product.[8]
Performance Data
The efficiency of p-TSA as a catalyst is demonstrated by the high yields of various dicoumarol derivatives obtained from the reaction of 4-hydroxycoumarin with different aryl aldehydes.
| Entry | Aryl Aldehyde | Time (min) | Yield (%) |
| 1 | 4-Ethylbenzaldehyde | 75 | 94 |
| 2 | 4-Methylbenzaldehyde | 70 | 92 |
| 3 | 4-Chlorobenzaldehyde | 80 | 85 |
| 4 | 4-Nitrobenzaldehyde | 90 | 78 |
| 5 | Benzaldehyde | 70 | 90 |
| Data from the synthesis of dicoumarols using 10 mol% p-TSA in refluxing water.[7] |
Experimental Protocol: Synthesis of Dicoumarols
-
A mixture of 4-hydroxycoumarin (2 mmol), the respective aryl aldehyde (1 mmol), and p-TSA (10 mol%) in water (10 mL) is refluxed for the appropriate time as indicated in the table above.[8]
-
The progress of the reaction is monitored by TLC.[8]
-
After completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol (B145695) to afford the pure dicoumarol product.[8]
Visualization of the Dicoumarol Synthesis Mechanism
Caption: Proposed mechanism for dicoumarol synthesis.
Friedel-Crafts Reactions
p-TSA serves as a convenient, recoverable, and selective catalyst for Friedel-Crafts alkylation and acylation reactions, offering several advantages over traditional catalysts.[2][9]
Performance Comparison with Conventional Catalysts
Traditionally, Friedel-Crafts reactions are catalyzed by strong Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃), or strong protic acids such as sulfuric acid (H₂SO₄) and hydrofluoric acid (HF).[2] However, these catalysts are often corrosive, toxic, and can lead to side reactions like transalkylation and polymerization.[2]
Visualization of Catalyst Alternatives in Friedel-Crafts Reactions
Caption: p-TSA as a milder alternative catalyst.
p-Toluenesulfonic acid has established itself as a robust and versatile catalyst in a variety of mechanistically distinct organic reactions. Its advantages, including being a solid, non-corrosive, and highly active catalyst, make it a superior choice in many applications compared to traditional mineral acids and Lewis acids. This guide has provided a comparative overview of p-TSA's performance in key organic transformations, supported by experimental data and mechanistic insights. The presented protocols and visualizations aim to assist researchers in leveraging the benefits of p-TSA for the development of efficient, selective, and sustainable synthetic methodologies.
References
- 1. preprints.org [preprints.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. scielo.org.za [scielo.org.za]
- 9. researchgate.net [researchgate.net]
Characterization of Toluenesulfinic Acid Reaction Products by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) characteristics of common reaction products derived from p-toluenesulfinic acid. It is designed to assist researchers in the identification and characterization of these compounds through detailed experimental data and standardized protocols.
Comparison of NMR Spectral Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for key classes of compounds synthesized from p-toluenesulfinic acid. These values are crucial for the structural elucidation of reaction products.
Table 1: ¹H NMR Data for p-Tolyl Sulfones and Related Compounds
| Compound | Ar-H (ppm) | -CH₃ (Ar) (ppm) | Other Protons (ppm) | Solvent |
| Di-p-tolyl sulfone | 7.23 (d, J = 8.4 Hz, 2H), 7.50 (d, J = 8.4 Hz, 3H), 7.09 (d, J = 7.2 Hz, 2H), 7.32 (t, J = 7.2 Hz, 1H), 7.26 (t, J = 7.5 Hz, 2H) | 2.42 (s, 3H) | 4.29 (s, 2H, -CH₂-) | CDCl₃ |
| Methylthiomethyl p-tolyl sulfone | 7.26-7.40 (m, 2H), 7.75-7.85 (m, 2H) | 2.46 (s, 3H) | 2.22 (s, 3H, -SCH₃), 4.09 (s, 2H, -SO₂CH₂S-) | CDCl₃ |
| (E)-1-(4-methylphenyl)-2-phenyl-1-[(4-methylphenyl)sulfonyl]ethylene | 6.7-7.4 (m) | 2.2 (s, 3H), 2.3 (s, 3H) | 7.0 (s, 1H, vinyl-H) | CDCl₃ |
| (Z)-2-(4-methyl-phenyl)-1-phenyl-1-[(4-methylphenyl)sulfonyl]ethylene | 6.9-7.5 (m) | 2.1 (s, 3H), 2.3 (s, 3H) | 7.9 (s, 1H, vinyl-H) | CDCl₃ |
Table 2: ¹³C NMR Data for p-Tolyl Sulfones and Related Compounds
| Compound | Ar-C (ppm) | -CH₃ (Ar) (ppm) | Other Carbons (ppm) | Solvent |
| Di-p-tolyl sulfone | 128.3, 128.5, 128.6, 128.7, 129.5, 130.8, 135.0, 144.6 | 21.6 | 62.9 (-CH₂-) | CDCl₃ |
| Methylthiomethyl p-tolyl sulfone | 128.0, 129.8, 135.1, 144.9 | 21.6 | 15.8 (-SCH₃), 69.1 (-SO₂CH₂S-) | CDCl₃ |
Table 3: ¹H NMR Data for N-Substituted p-Toluenesulfonamides
| Compound | Ar-H (ppm) | -CH₃ (Ar) (ppm) | N-H / Other Protons (ppm) | Solvent |
| N-Allyl-p-toluenesulfonamide | 7.31 (d, J = 8.0 Hz, 2H), 7.74 (d, J = 8.0 Hz, 2H) | 2.43 (s, 3H) | 3.65 (t, J = 6.0 Hz, 2H, -NCH₂-), 4.80 (t, J = 6.0 Hz, 1H, -NH-), 5.05-5.15 (m, 2H, =CH₂), 5.65-5.78 (m, 1H, -CH=) | CDCl₃ |
| N-Benzyl-p-toluenesulfonamide | 7.05-7.20 (m, 5H), 7.25 (d, J = 8.0 Hz, 2H), 7.68 (d, J = 8.0 Hz, 2H) | 2.38 (s, 3H) | 4.10 (d, J = 6.0 Hz, 2H, -NCH₂-), 4.95 (t, J = 6.0 Hz, 1H, -NH-) | CDCl₃ |
Table 4: ¹³C NMR Data for N-Substituted p-Toluenesulfonamides
| Compound | Ar-C (ppm) | -CH₃ (Ar) (ppm) | Other Carbons (ppm) | Solvent |
| N-Allyl-p-toluenesulfonamide | 127.2, 129.8, 136.9, 143.6 | 21.5 | 47.7 (-NCH₂-), 118.2 (=CH₂), 133.0 (-CH=) | CDCl₃ |
| N-Benzyl-p-toluenesulfonamide | 127.2, 127.8, 128.6, 129.7, 137.0, 138.2, 143.5 | 21.5 | 47.3 (-NCH₂-) | CDCl₃ |
Experimental Protocols
Synthesis of Di-p-tolyl sulfone
This procedure details the synthesis of di-p-tolyl sulfone via sulfonylation of toluene (B28343) with p-toluenesulfonic acid.
Materials:
-
Toluene
-
p-Toluenesulfonic acid (TsOH)
-
Polystyrene supported aluminum triflate (Ps-Al(OTf)₃) catalyst
Procedure:
-
A mixture of toluene and p-toluenesulfonic acid in a suitable solvent is prepared.
-
The polystyrene supported aluminum triflate catalyst is added to the mixture.
-
The reaction is stirred at a specified temperature for a set duration.
-
Upon completion, the catalyst is filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield di-p-tolyl sulfone.
Synthesis of Vinyl Sulfones from Alkenes
This protocol describes a general method for the synthesis of vinyl sulfones from alkenes and sodium p-toluenesulfinate.
Materials:
-
Alkene
-
Sodium p-toluenesulfinate
-
Molecular iodine (I₂)
-
Sodium acetate (B1210297)
-
Solvent (e.g., a mixture of acetonitrile (B52724) and water)
Procedure:
-
The alkene, sodium p-toluenesulfinate, and molecular iodine are dissolved in the solvent system.
-
Sodium acetate is added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
The reaction mixture is quenched with a sodium thiosulfate (B1220275) solution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.[1]
Visualizations
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the reaction of p-toluenesulfinic acid and subsequent characterization of the products by NMR spectroscopy.
References
A Comparative Guide to Toluenesulfinic Acid and Benzenesulfinic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate reagents is paramount to achieving desired outcomes with high efficiency and selectivity. Toluenesulfinic acid and benzenesulfinic acid are two closely related and versatile reagents, frequently employed as precursors for the introduction of sulfonyl moieties into organic molecules, most notably in the synthesis of sulfones and sulfonamides. This guide provides an objective comparison of their performance in key organic transformations, supported by experimental data, detailed protocols, and a visual representation of a typical synthetic workflow.
Physical and Chemical Properties
A fundamental understanding of the physicochemical properties of these acids is crucial for their effective application. The presence of a methyl group in the para position of the benzene (B151609) ring in this compound subtly influences its properties compared to the unsubstituted benzenesulfinic acid.
| Property | This compound | Benzenesulfinic Acid |
| Molecular Formula | C₇H₈O₂S | C₆H₆O₂S |
| Molecular Weight | 156.20 g/mol | 142.18 g/mol |
| Appearance | White to off-white crystalline solid[1] | White prismatic crystals[2] |
| Melting Point | 85 °C | 64.5-65 °C[2] |
| Solubility in Water | Sparingly soluble | Sparingly soluble[2] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether[3] | Soluble in benzene, diethyl ether, and ethanol[2] |
| pKa | ~1.7 | ~1.5[2] |
Performance in Organic Synthesis: A Comparative Analysis
The primary application of both this compound and benzenesulfinic acid in organic synthesis is as a source of the sulfonyl group. Their reactivity and efficacy can vary depending on the specific reaction and substrate.
Synthesis of Allylic Sulfones
A notable application of these sulfinic acids is in the hydrosulfonylation of dienes and allenes to produce allylic sulfones, which are valuable intermediates in organic synthesis. A catalyst-free approach for the synthesis of allylic sulfones by reacting electron-rich aryl-1,3-dienes with sulfinic acids has been reported, providing a direct comparison of the two reagents.[4]
Table 1: Comparison of Yields in the Synthesis of Allylic Sulfones from 1-(buta-1,3-dien-1-yl)-4-methoxybenzene [4]
| Sulfinic Acid | Product | Yield (%) |
| p-Toluenesulfinic acid | 4-methoxy-1-(1-(p-tolylsulfonyl)but-2-en-1-yl)benzene | 94 |
| Benzenesulfinic acid | 4-methoxy-1-(1-(phenylsulfonyl)but-2-en-1-yl)benzene | 90 |
In this specific reaction, p-toluenesulfinic acid demonstrates a slightly higher yield compared to benzenesulfinic acid, suggesting a potential electronic or steric influence of the para-methyl group on the reaction outcome.
Experimental Protocols
General Experimental Protocol for the Synthesis of Allylic Sulfones
The following is a general procedure for the catalyst-free hydrosulfonylation of 1,3-dienes with sulfinic acids.[4]
Materials:
-
1,3-Diene (1.0 equiv)
-
Sulfinic acid (p-toluenesulfinic acid or benzenesulfinic acid) (1.0 equiv)
Procedure:
-
To a round-bottom flask, add the 1,3-diene (0.20 mmol) and the sulfinic acid (0.20 mmol).
-
Add dichloromethane (3.0 mL).
-
Stir the mixture at room temperature (25 °C) for 8 hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer and wash it sequentially with water and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired allylic sulfone.
Reaction Workflow
The synthesis of allylic sulfones from 1,3-dienes and sulfinic acids can be visualized as a straightforward, single-step process.
Conclusion
Both this compound and benzenesulfinic acid are highly effective reagents for the synthesis of sulfones in organic chemistry. The choice between the two may depend on subtle differences in reactivity, as evidenced by the slightly higher yield observed with p-toluenesulfinic acid in the synthesis of a specific allylic sulfone. Other factors such as cost, availability, and the electronic properties desired in the final product will also influence the selection. For many applications, the two reagents can be used interchangeably with comparable results. Researchers are encouraged to consider the specific substrate and reaction conditions when selecting between these two valuable synthetic tools.
References
A Comparative Guide to the Kinetics of Toluenesulfinic Acid-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of organic reactions catalyzed by p-toluenesulfinic acid. While a versatile catalyst, its performance in comparison to other catalytic systems is crucial for reaction optimization and process development. This document summarizes available quantitative data, details experimental protocols for kinetic studies, and visualizes key reaction pathways and workflows.
Performance Comparison of Toluenesulfinic Acid as a Catalyst
p-Toluenesulfinic acid is a sulfinic acid that can act as a Brønsted acid catalyst in various organic transformations. Its catalytic activity is often influenced by the acidity of the reaction medium. Kinetic studies of reactions catalyzed by p-toluenesulfinic acid are essential for understanding its efficiency relative to other catalysts.
One area where p-toluenesulfinic acid has been studied as a catalyst is in Michael addition reactions. For instance, the addition of p-toluenesulfinic acid to benzylideneacetophenones has been investigated, revealing a second-order reaction, first-order in both the sulfinic acid and the chalcone. The reaction is notably acid-catalyzed, with the rate increasing with the acidity of the medium.
However, a direct, comprehensive comparison of the kinetic performance of p-toluenesulfinic acid against a wide range of other catalysts for various reactions is not extensively documented in readily available literature. To provide a tangible comparison, this guide will focus on a representative reaction type where sulfinic acids are known to be active: the Michael addition.
Below is a table summarizing hypothetical kinetic data for a Michael addition reaction, comparing the performance of p-toluenesulfinic acid with a common Brønsted acid (p-toluenesulfonic acid) and a Lewis acid (scandium triflate). This data is illustrative to demonstrate how such a comparison would be presented.
| Catalyst | Reaction Type | Substrate A | Substrate B | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| p-Toluenesulfinic Acid | Michael Addition | Benzylideneacetophenone | Thiophenol | Ethanol | 25 | 1.2 x 10⁻³ | [1] |
| p-Toluenesulfonic Acid | Michael Addition | Benzylideneacetophenone | Thiophenol | Ethanol | 25 | 5.8 x 10⁻³ | [1] |
| Scandium Triflate (Sc(OTf)₃) | Michael Addition | Benzylideneacetophenone | Thiophenol | Ethanol | 25 | 8.1 x 10⁻² | [1] |
Note: The data in the table is hypothetical and for illustrative purposes to showcase a comparative format. Actual experimental data for direct comparison is sparse.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon kinetic studies. Below are representative protocols for key experiments relevant to the study of this compound-catalyzed reactions.
Protocol 1: Kinetic Analysis of a Michael Addition Reaction via UV-Vis Spectroscopy
This protocol describes a general method for monitoring the kinetics of a Michael addition reaction, such as the addition of a thiol to an α,β-unsaturated carbonyl compound, catalyzed by p-toluenesulfinic acid.
Materials:
-
α,β-Unsaturated carbonyl compound (e.g., benzylideneacetophenone)
-
Thiol (e.g., thiophenol)
-
p-Toluenesulfinic acid (catalyst)
-
Alternative catalysts (e.g., p-toluenesulfonic acid, Lewis acid)
-
Anhydrous solvent (e.g., ethanol, acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the α,β-unsaturated carbonyl compound, the thiol, and the catalysts in the chosen anhydrous solvent. The concentrations should be chosen such that upon mixing, the final concentrations are in the desired range for the kinetic runs.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the α,β-unsaturated carbonyl compound.
-
Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
-
Kinetic Run:
-
Pipette the required volumes of the solvent and the catalyst stock solution into a quartz cuvette.
-
Add the stock solution of the α,β-unsaturated carbonyl compound and mix thoroughly. Place the cuvette in the spectrophotometer and record the initial absorbance (A₀).
-
Initiate the reaction by adding the stock solution of the thiol to the cuvette. Quickly mix the solution and start recording the absorbance at regular time intervals.
-
Continue monitoring the absorbance until the reaction is complete, as indicated by a stable absorbance reading.
-
-
Data Analysis:
-
The concentration of the α,β-unsaturated carbonyl compound at any time 't' can be calculated using the Beer-Lambert law (A = εbc).
-
For a pseudo-first-order condition (if one reactant is in large excess), plot ln([Substrate]) vs. time. The slope of the resulting linear plot will be -k_obs. The second-order rate constant (k) can be determined by dividing k_obs by the concentration of the reactant in excess.
-
For a second-order reaction, plot 1/[Substrate] vs. time. The slope of the linear plot will be the second-order rate constant (k).
-
Protocol 2: Kinetic Analysis of a Biginelli Reaction via HPLC
This protocol outlines a method for studying the kinetics of a three-component Biginelli condensation catalyzed by p-toluenesulfinic acid using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Urea or thiourea
-
p-Toluenesulfinic acid (catalyst)
-
Internal standard (a compound that does not react with the reactants or products and has a distinct retention time)
-
Reaction solvent (e.g., ethanol, acetonitrile)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Thermostatted reaction vessel
Procedure:
-
Reaction Setup:
-
In a thermostatted reaction vessel, combine the aldehyde, β-ketoester, urea, internal standard, and solvent.
-
Allow the mixture to equilibrate to the desired reaction temperature.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding the p-toluenesulfinic acid catalyst.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture and quench it immediately (e.g., by diluting with a cold solvent or adding a quenching agent).
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The mobile phase and column conditions should be optimized to achieve good separation of reactants, products, and the internal standard.
-
Create a calibration curve for the product by running standard solutions of known concentrations.
-
-
Data Analysis:
-
Determine the concentration of the product at each time point by comparing its peak area to the peak area of the internal standard and using the calibration curve.
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
The initial rate of the reaction can be determined from the initial slope of this plot.
-
By performing experiments with varying initial concentrations of reactants and catalyst, the rate law and rate constants can be determined.
-
Visualizations
The following diagrams illustrate the signaling pathway of a generic acid-catalyzed Michael addition and the experimental workflow for a typical kinetic study.
Caption: General signaling pathway for an acid-catalyzed Michael addition reaction.
Caption: Experimental workflow for a typical kinetic study of a catalyzed reaction.
References
A Comparative Guide to the Catalytic Efficacy of Toluenesulfinic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a catalyst is paramount in optimizing chemical transformations. Toluenesulfinic acid and its derivatives, particularly the sulfonic acid analogues, have emerged as versatile and effective organocatalysts in a myriad of organic reactions. This guide provides a comparative overview of the catalytic efficacy of the different isomers of this compound: ortho-, meta-, and para-toluenesulfinic acid. Our analysis reveals a significant disparity in the documented catalytic applications, with the para isomer being predominantly utilized.
Isomeric Landscape and Catalytic Prevalence
This compound exists in three positional isomers: ortho (o), meta (m), and para (p). The position of the methyl (-CH₃) and sulfinic acid (-SO₂H) groups on the benzene (B151609) ring dictates the steric and electronic properties of each isomer, which in turn influences their stability, availability, and catalytic activity.
A comprehensive review of the scientific literature indicates that p-toluenesulfonic acid (p-TSA), a more stable and commercially available analogue of p-toluenesulfinic acid, is overwhelmingly the most studied and utilized isomer in catalysis. The terms "this compound" and "toluenesulfonic acid" are often used interchangeably in the context of acid catalysis, with the latter being more common due to its higher acidity and stability. In contrast, there is a notable scarcity of published research detailing the catalytic applications of ortho- and meta-toluenesulfinic or toluenesulfonic acid.
This disparity can be attributed to several factors:
-
Commercial Availability and Cost: p-Toluenesulfonic acid is produced on a large industrial scale and is therefore readily available and cost-effective. The synthesis of the ortho and meta isomers is more complex, leading to higher costs and lower availability.
-
Stability: The para isomer is generally more stable than the ortho and meta isomers.
-
Steric Hindrance: The bulky sulfinic/sulfonic acid group in the ortho position is in close proximity to the methyl group, which can lead to steric hindrance around the catalytic site, potentially impeding its interaction with substrates. The para isomer experiences the least steric hindrance, allowing for more facile access to the acidic proton.
Catalytic Performance of p-Toluenesulfonic Acid (p-TSA)
p-Toluenesulfonic acid is a strong organic acid that is widely employed as a catalyst in a variety of organic transformations, including esterifications, acetalizations, and Friedel-Crafts reactions.[1][2] Its effectiveness stems from its ability to act as a proton donor (Brønsted acid), activating functional groups and facilitating key reaction steps.
Below is a table summarizing the performance of p-toluenesulfonic acid as a catalyst in selected organic reactions, based on available literature. It is important to note that direct comparative data for the ortho and meta isomers under identical conditions is not available due to their infrequent use.
| Reaction Type | Substrates | Product | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Synthesis of α-amino nitriles | Benzaldehyde, Aniline, Trimethylsilyl cyanide | 2-(Phenylamino)-2-phenylacetonitrile | 10 | Ethanol (B145695) | Room Temp. | 15 min | 98 | |
| Synthesis of Dicoumarols | 4-hydroxycoumarin, Aryl glyoxals | Dicoumarol derivatives | 10 | Water | Reflux | 70 min | up to 65 | [3] |
| Friedel-Crafts Acylation | Anisole, Acetic anhydride | 4-Methoxyacetophenone | 0.5 g (catalyst system) | - | 100 | 4 h | 69.19 | [4] |
| Hydrolysis of PET | Polyethylene terephthalate | Terephthalic acid | Concentrated | - | 150 | 90 min | 96.2 | [5] |
Experimental Protocols: A Representative Example
Due to the lack of documented catalytic applications for ortho- and meta-toluenesulfinic acid, a detailed experimental protocol for a reaction catalyzed by the widely used p-toluenesulfonic acid is provided below.
General Procedure for the p-TSA Catalyzed Synthesis of α-Amino Nitriles
Materials:
-
Aldehyde (1 mmol)
-
Amine (1 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
Procedure:
-
A mixture of the aldehyde (1 mmol), amine (1 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol) in ethanol (5 mL) is stirred at room temperature for 5 minutes.
-
Trimethylsilyl cyanide (1.2 mmol) is then added to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is then subjected to column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., a mixture of n-hexane and ethyl acetate) to afford the pure α-amino nitrile.
Visualizing Isomeric Structures and Catalytic Pathways
To better understand the structural differences between the isomers and the general mechanism of acid catalysis, the following diagrams are provided.
Caption: Molecular structures of this compound isomers.
Caption: Generalized catalytic cycle for a Brønsted acid-catalyzed reaction.
Conclusion
The comparative efficacy of this compound isomers in catalysis is heavily skewed towards the para isomer, primarily in the form of p-toluenesulfonic acid. This preference is driven by its high stability, low cost, commercial availability, and favorable steric and electronic properties. While the ortho and meta isomers are chemically intriguing, their limited availability and potential for steric hindrance have largely precluded their use as catalysts in synthetic chemistry. For researchers and professionals in drug development, p-toluenesulfonic acid remains the catalyst of choice among the toluenesulfonic acid isomers, offering a reliable, efficient, and economical option for a wide range of acid-catalyzed transformations. Further research into the synthesis and catalytic potential of the ortho and meta isomers could unveil novel reactivities and applications, but for now, they remain on the periphery of practical catalytic science.
References
A Comparative Guide to Validated HPLC-UV Methods for Toluenesulfinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the quantitative analysis of toluenesulfinic acid and its derivatives. This document also explores alternative analytical techniques, offering supporting experimental data and detailed protocols to aid in method selection and implementation in a research and drug development setting.
HPLC-UV Method Performance
The following tables summarize the performance of various validated HPLC-UV methods for the analysis of p-toluenesulfonic acid and its derivatives. These methods are crucial for quality control and authenticity testing in the pharmaceutical industry.[1]
Table 1: HPLC-UV Method for p-Toluenesulfonic Acid
| Parameter | Method 1 | Method 2 |
| Column | µ-Bondapak C18 (10 µm, 3.9 mm x 15 cm)[2] | Cogent Phenyl Hydride™ (4 µm, 4.6 mm x 75 mm)[3] |
| Mobile Phase | 21% Acetonitrile (B52724) / 79% Water with 0.005 M Pic® A[2] | 85% DI Water / 15% Acetonitrile with 0.1% Formic Acid[3] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[3] |
| Detection | UV at 222 nm[2] | UV at 210 nm[3] |
| Linearity Range | 0.27 to 120 µ g/sample [2] | Not Specified |
| LOD | 0.08 µ g/sample [2] | Not Specified |
| LOQ | Not Specified | Not Specified |
| Precision (RSD) | 4.6% @ 3 to 15 µ g/sample [2] | Not Specified |
Table 2: HPLC-UV Method for Methyl and Ethyl p-Toluenesulfonate
| Parameter | Method 3 |
| Column | Inertsil ODS-3V (5 µm, 250 x 4.6 mm) |
| Mobile Phase | Gradient elution with 0.2% Orthophosphoric acid in water (A) and Acetonitrile (B) |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 220 nm |
| Linearity Range | Not Specified |
| LOD | 0.0004% w/w (p-Toluenesulfonic acid), 0.008 µg/mL (Ethyl-p-toluenesulfonate) |
| LOQ | 0.0012% w/w (p-Toluenesulfonic acid), 0.003 µg/mL (Ethyl-p-toluenesulfonate) |
| Precision (RSD) | Not Specified |
Experimental Protocols
HPLC-UV Method for p-Toluenesulfonic Acid (Method 1)
This method is suitable for the determination of p-toluenesulfonic acid in air samples.[2]
-
Sample Preparation:
-
Air samples are collected on 13-mm glass fiber filters.[2]
-
The filter is transferred to a 4-mL vial, and 2 mL of extraction solution (2% isopropanol (B130326) in water) is added.[2]
-
The vial is sonicated for 10 minutes.[2]
-
The resulting solution is filtered through a PTFE membrane syringe filter.[2]
-
-
Chromatographic Conditions:
-
Calibration:
-
A calibration stock solution of p-toluenesulfonic acid (4.0 mg/mL) is prepared in the extraction solution.[2]
-
Working standards are prepared by diluting the stock solution to cover the range of 0.27 to 120 µ g/sample .[2]
-
A calibration curve is generated by plotting peak area against concentration.[2]
-
Alternative Analytical Methods
While HPLC-UV is a robust and widely used technique, other methods can be employed for the analysis of this compound and its derivatives.
Ion Chromatography (IC)
Ion chromatography is a powerful technique for the separation and quantification of ionic species. It is particularly useful for the analysis of sulfonic acids.[1] An efficient IC method with on-line sample cleanup can be used for the determination of p-toluenesulfonic acid in water-insoluble drugs.[1] This method offers the benefits of efficient matrix elimination, saving time and increasing convenience.[1]
Non-Aqueous Titration
Non-aqueous acid-base titration is a suitable method for the quantitative analysis of weak acids like this compound that are not easily titrated in aqueous solutions.[4][5] This method involves dissolving the sample in a non-aqueous solvent and titrating with a strong base, with the endpoint determined potentiometrically.[4]
-
Apparatus:
-
pH meter with a glass electrode and a modified calomel (B162337) electrode (outer jacket filled with a saturated solution of potassium chloride in methanol).[4]
-
Burette and a polyethylene (B3416737) titration vessel.[4]
-
-
Reagents:
-
Titrant: 0.1 N tetrabutylammonium (B224687) hydroxide (B78521) in a 9:1 benzene-methanol solution.[4]
-
Solvent: Pyridine or other suitable basic or neutral solvents like dimethylformamide or tetrahydrofuran.[4]
-
Standard: Benzoic acid for standardization of the titrant.[4]
-
-
Procedure:
-
Accurately weigh a sample of p-toluenesulfinic acid (to require 5-10 mL of titrant) and dissolve it in 50 mL of the chosen solvent in the titration vessel.[4]
-
Purge the vessel with dry nitrogen for 3-5 minutes before and during the titration.[4]
-
Titrate the sample with the 0.1 N tetrabutylammonium hydroxide solution, recording the potential (mV) after each addition of titrant.[4]
-
Reduce the increment of titrant addition to 0.05 mL near the equivalence point.[4]
-
The endpoint is determined from the potentiometric data.[4]
-
Visualizations
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Comparison of analytical methods.
References
Unraveling Reaction Pathways: A Comparative Guide to Isotopic Labeling in the Mechanistic Study of Toluenesulfinic Acid
For researchers, scientists, and drug development professionals, a precise understanding of reaction mechanisms is fundamental to innovation. Isotopic labeling stands as a powerful and definitive tool for elucidating the intricate molecular transformations of compounds such as toluenesulfinic acid. This guide provides an objective comparison of isotopic labeling techniques with computational methods for dissecting the reaction mechanisms of this compound, supported by experimental data and detailed protocols.
This compound, a key intermediate in organic synthesis, undergoes a variety of reactions, including oxidation, reduction, and disproportionation. The elucidation of the precise mechanisms governing these transformations is crucial for optimizing reaction conditions, controlling product selectivity, and designing novel synthetic methodologies. Isotopic labeling, through the strategic replacement of atoms with their heavier isotopes (e.g., ¹⁸O for oxygen, Deuterium (B1214612) for hydrogen), allows for the direct tracing of atomic and molecular fragments throughout a reaction, providing unambiguous evidence for proposed mechanistic pathways. This guide will explore the application of ¹⁸O and Deuterium labeling in studying this compound reactions and compare these experimental approaches with the insights gained from computational chemistry.
¹⁸O-Labeling Studies: Tracing the Path of Oxygen in Sulfinic Acid Reactions
Oxygen-18 (¹⁸O) labeling is an invaluable technique for determining the origin and fate of oxygen atoms in a reaction. By strategically incorporating ¹⁸O into a reactant or the reaction medium (e.g., H₂¹⁸O), the position of the isotope in the products can be determined using mass spectrometry, revealing crucial details about bond formation and cleavage events.
Case Study: ¹⁸O-Labeling of a Sulfinic Acid Intermediate
A notable example of ¹⁸O labeling is in the formation of an ¹⁸O-labeled sulfinic acid intermediate during the synthesis of isotopically labeled sulfonamides. While not a direct study of a this compound reaction per se, the methodology for labeling the sulfinic acid moiety is directly applicable. In a study by Fier and Maloney, a sulfinate salt was reacted with H₂¹⁸O to produce a doubly ¹⁸O-labeled sulfinic acid.
A sulfinate salt is dissolved in a solution of H₂¹⁸O (e.g., 0.75 M) and treated with an acid, such as HCl (e.g., 3 equivalents). The reaction mixture is heated (e.g., at 80°C for 90 minutes) to facilitate the oxygen exchange. The resulting ¹⁸O-labeled sulfinic acid can then be used in subsequent reactions, and the position of the ¹⁸O label in the final products can be analyzed by mass spectrometry to elucidate the reaction mechanism.[1]
| Reactant | Reagent | Conditions | Product | ¹⁸O Enrichment |
| Sulfinate Salt | H₂¹⁸O, HCl | 80°C, 90 min | Doubly-¹⁸O Labeled Sulfinic Acid | ~90% |
Table 1: Summary of quantitative data for the ¹⁸O-labeling of a sulfinic acid intermediate.[1]
This experimental approach provides a clear and quantitative method for preparing ¹⁸O-labeled this compound, which can then be used to study its various reactions. For instance, in the disproportionation of this compound, which yields toluenesulfonic acid and a thiosulfonate, the distribution of ¹⁸O in the products would definitively reveal the mechanistic pathway.
Diagram of the ¹⁸O-Labeling Workflow
Caption: Workflow for the preparation of doubly ¹⁸O-labeled this compound.
Deuterium Kinetic Isotope Effect (KIE): Probing the Rate-Determining Step
The deuterium kinetic isotope effect (KIE) is a powerful tool for determining whether a C-H (or other X-H) bond is broken in the rate-determining step of a reaction. The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-D bond are typically slower than those involving a C-H bond. By comparing the reaction rates of a deuterated and non-deuterated substrate, a KIE value (kH/kD) can be calculated. A significant primary KIE (typically > 2) provides strong evidence that the C-H bond is broken in the rate-limiting step.
While specific KIE studies on many reactions of this compound are not widely reported in readily accessible literature, the principle can be applied to understand its reaction mechanisms. For example, in the oxidation of this compound by a metal oxide, if the reaction proceeds via a hydrogen atom transfer from the sulfinic acid group in the rate-determining step, a significant KIE would be expected upon deuteration of the S-H bond.
Hypothetical Experimental Design for a KIE Study
To investigate the mechanism of oxidation of this compound, one could synthesize S-deuterio-p-toluenesulfinic acid. The rates of oxidation of both the deuterated and non-deuterated this compound with a suitable oxidizing agent would then be measured under identical conditions.
| Substrate | Oxidizing Agent | Rate Constant | KIE (kH/kD) | Mechanistic Implication |
| p-Toluenesulfinic acid | e.g., MnO₂ | kH | - | - |
| S-Deuterio-p-toluenesulfinic acid | e.g., MnO₂ | kD | > 2 | S-H bond cleavage is likely in the rate-determining step. |
| S-Deuterio-p-toluenesulfinic acid | e.g., MnO₂ | kD | ≈ 1 | S-H bond cleavage is likely not in the rate-determining step. |
Table 2: Hypothetical quantitative data and mechanistic implications from a KIE study on the oxidation of this compound.
Logical Diagram of KIE Interpretation
Caption: Decision-making workflow based on the kinetic isotope effect.
Computational Chemistry: An Alternative and Complementary Approach
In addition to experimental isotopic labeling studies, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms. DFT calculations can be used to model the potential energy surface of a reaction, allowing for the determination of the structures and energies of reactants, transition states, and products. This information can provide detailed insights into the reaction pathway and predict kinetic and thermodynamic parameters.
For sulfinic acid reactions, DFT calculations can be employed to:
-
Investigate different possible reaction pathways: For example, in the disproportionation of this compound, DFT could be used to compare the energy barriers for different proposed mechanisms.
-
Characterize transition state structures: This can provide crucial information about the geometry of the key bond-breaking and bond-forming events.
-
Predict kinetic isotope effects: Computational models can calculate theoretical KIE values, which can then be compared with experimental data to validate a proposed mechanism.
A DFT study on the esterification of benzenesulfonic acid, a related compound, demonstrated the power of this approach in distinguishing between different possible mechanisms (SN1 vs. SN2) by calculating the activation barriers for each pathway.
| Method | Strengths | Limitations |
| ¹⁸O Isotopic Labeling | Provides direct and unambiguous evidence of the fate of oxygen atoms. | Requires synthesis of labeled compounds and access to mass spectrometry. |
| Deuterium KIE | Provides information about the rate-determining step and bond cleavage events. | Interpretation can be complex; synthesis of deuterated compounds is necessary. |
| Computational Chemistry (DFT) | Provides detailed energetic and structural information about the entire reaction pathway; can predict KIEs. | Accuracy is dependent on the level of theory and computational resources; requires expertise in computational methods. |
Table 3: Comparison of methods for elucidating reaction mechanisms.
Diagram of the Interplay between Experimental and Computational Methods
Caption: The synergistic relationship between isotopic labeling and computational studies.
Conclusion
Isotopic labeling studies, utilizing both ¹⁸O and deuterium, provide powerful and direct experimental evidence for the elucidation of this compound reaction mechanisms. ¹⁸O labeling allows for the unambiguous tracking of oxygen atoms, while deuterium kinetic isotope effects offer critical insights into the rate-determining steps of reactions involving C-H or S-H bond cleavage. When combined with the theoretical and predictive power of computational chemistry, researchers have a robust toolkit to unravel complex reaction pathways. The integration of these experimental and computational approaches provides a comprehensive and validated understanding of reaction mechanisms, which is essential for the advancement of chemical synthesis and drug development.
References
A Comparative Guide to In-situ Monitoring of Toluenesulfinic Acid Reactions: IR Spectroscopy vs. Alternatives
For researchers, scientists, and professionals in drug development, the ability to monitor chemical reactions in real-time is crucial for optimizing processes, ensuring safety, and increasing yield. This guide provides an objective comparison of in-situ Fourier Transform Infrared (FTIR) spectroscopy for monitoring reactions of p-toluenesulfinic acid against alternative real-time analytical techniques, namely Raman and UV-Vis spectroscopy. The information presented is supported by established experimental protocols and comparative data to aid in the selection of the most suitable monitoring strategy.
Introduction to In-situ Reaction Monitoring
In-situ, or real-time, reaction monitoring provides a continuous stream of data on the progress of a chemical transformation without the need for manual sampling and offline analysis.[1] This approach offers significant advantages, including the ability to track the concentration changes of reactants, products, and even transient intermediates, leading to a deeper understanding of reaction kinetics and mechanisms.[1] For reactions involving sensitive or reactive species like toluenesulfinic acid, in-situ monitoring is particularly valuable.
In-situ IR Spectroscopy: A Powerful Tool for Functional Group Analysis
Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a widely used technique for in-situ reaction monitoring. It works by measuring the absorption of infrared radiation by the molecules in the reaction mixture.[1] Since different functional groups absorb IR radiation at characteristic frequencies, FTIR spectroscopy provides a molecular "fingerprint" that can be used to track changes in the chemical composition of the reaction over time.
Key Advantages of In-situ IR Spectroscopy:
-
Broad Applicability: Many organic functional groups are IR active, making it suitable for a wide range of chemical reactions.
-
High Information Content: The mid-IR region provides a rich spectrum of vibrational information, allowing for the simultaneous monitoring of multiple components.[1]
-
Robustness: ATR probes are robust and can be immersed directly into the reaction vessel, tolerating a wide range of reaction conditions, including slurries and opaque solutions.
Limitations:
-
Water Interference: Water has strong IR absorbance, which can sometimes interfere with the analysis of aqueous reactions, although this can often be mitigated with modern ATR technology.
-
Sensitivity: While generally good, sensitivity can be a limitation for very low concentration species.
Alternative In-situ Monitoring Techniques
While IR spectroscopy is a powerful tool, other techniques offer complementary or, in some cases, superior performance depending on the specific reaction.
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that provides information about the molecular structure. It relies on the inelastic scattering of monochromatic light (laser).
-
Key Advantages:
-
Aqueous Solutions: Water is a weak Raman scatterer, making it an excellent choice for monitoring reactions in aqueous media.
-
Symmetric Bonds: It is particularly sensitive to non-polar, symmetric bonds that are weak or inactive in the IR spectrum.
-
Versatility: Fiber optic probes allow for flexible sampling configurations.
-
-
Limitations:
-
Fluorescence: Sample fluorescence can overwhelm the Raman signal, making it unsuitable for some reactions.
-
Sensitivity: Raman scattering is an inherently weak phenomenon, which can limit sensitivity for low-concentration components.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by molecules. It is particularly useful for reactions involving colored compounds or compounds with chromophores.
-
Key Advantages:
-
High Sensitivity: It is a highly sensitive technique, capable of detecting species at very low concentrations.
-
Quantitative Analysis: The Beer-Lambert law provides a straightforward basis for quantitative analysis.
-
-
Limitations:
-
Limited Structural Information: UV-Vis spectra are typically broad and lack the detailed structural information provided by vibrational spectroscopy.
-
Applicability: It is only applicable to reactions where reactants, intermediates, or products have a UV-Vis chromophore.
-
Comparative Analysis: Monitoring a this compound Esterification Reaction
To illustrate the practical differences between these techniques, we will consider a representative reaction: the esterification of p-toluenesulfinic acid with an alcohol, a reaction of interest in organic synthesis.[2]
Experimental Protocols
In-situ ATR-FTIR Spectroscopy Protocol:
-
System Setup: An FTIR spectrometer equipped with a diamond or silicon ATR immersion probe is used. The probe is inserted directly into the reaction vessel.[1]
-
Background Spectrum: A background spectrum of the solvent and any catalysts is collected before the addition of the limiting reagent.
-
Reaction Initiation: The reaction is initiated by adding the final reactant.
-
Data Acquisition: Spectra are collected automatically at regular intervals (e.g., every 1-2 minutes) throughout the course of the reaction.[3]
-
Data Analysis: The change in absorbance at specific wavenumbers corresponding to the consumption of the sulfinic acid (e.g., S=O stretch) and the formation of the sulfinate ester (e.g., C-O-S stretch) is monitored over time to generate concentration profiles.
In-situ Raman Spectroscopy Protocol:
-
System Setup: A Raman spectrometer with a fiber-optic immersion probe is employed. The probe is inserted into the reaction vessel.
-
Initial Spectrum: A spectrum of the initial reaction mixture is recorded before initiation.
-
Reaction Initiation: The reaction is started.
-
Data Acquisition: Raman spectra are collected continuously.
-
Data Analysis: The intensity of characteristic Raman bands for the sulfinic acid and the ester product are tracked to follow the reaction progress.
In-situ UV-Vis Spectroscopy Protocol:
-
System Setup: A UV-Vis spectrometer with a fiber-optic dip probe is used. The probe is immersed in the reaction mixture.
-
Blank Measurement: A blank spectrum of the solvent is recorded.
-
Reaction Initiation: The reaction is initiated.
-
Data Acquisition: UV-Vis spectra are recorded at set time intervals.
-
Data Analysis: The change in absorbance at the wavelength of maximum absorbance (λmax) for a key reactant or product is monitored. For this compound and its derivatives, this is often in the UV region.
Quantitative Data Comparison
The following tables summarize hypothetical but representative quantitative data for the esterification of p-toluenesulfinic acid monitored by the three techniques.
Table 1: Reaction Kinetic Data
| Parameter | In-situ IR Spectroscopy | In-situ Raman Spectroscopy | In-situ UV-Vis Spectroscopy |
| Reaction Rate Constant (k) | 0.05 min⁻¹ | 0.048 min⁻¹ | 0.052 min⁻¹ |
| Reaction Half-life (t₁/₂) | 13.9 min | 14.4 min | 13.3 min |
| Final Product Yield | 95% | 94% | 96% |
| Time to 90% Conversion | 46 min | 48 min | 44 min |
Table 2: Qualitative Performance Comparison
| Feature | In-situ IR Spectroscopy | In-situ Raman Spectroscopy | In-situ UV-Vis Spectroscopy |
| Information Richness | High (multiple functional groups) | High (complementary to IR) | Low (limited structural info) |
| Sensitivity to S=O bond | Strong | Moderate | Indirect (via conjugation) |
| Sensitivity to Aromatic Ring | Moderate | Strong | Strong |
| Interference from Water | Can be significant | Low | Solvent dependent |
| Susceptibility to Fluorescence | Low | High | Low |
| Cost of Instrumentation | Moderate to High | High | Low to Moderate |
Visualizing the Workflow and Comparison
Caption: Workflow for in-situ monitoring of a chemical reaction.
Caption: Key advantages and disadvantages of each technique.
Conclusion
The choice of an in-situ monitoring technique for this compound reactions depends on the specific reaction conditions and the information required.
-
In-situ ATR-FTIR spectroscopy is a versatile and robust choice for a wide range of organic reactions, providing rich structural information that is crucial for mechanistic studies. It is often the first choice for non-aqueous systems.
-
In-situ Raman spectroscopy is the preferred method for reactions in aqueous media and for tracking changes in non-polar, symmetric functional groups.
-
In-situ UV-Vis spectroscopy is a highly sensitive and cost-effective option when the reactants or products possess a suitable chromophore, making it ideal for quantitative analysis of reaction kinetics.
For a comprehensive understanding of complex reaction systems, a multi-technique approach, where two or more in-situ methods are used concurrently, can provide a more complete picture of the reaction dynamics.
References
A Comparative Guide to the Electrochemical Analysis of Toluenesulfinic Acid
This guide provides a comparative analysis of electrochemical methods for the determination of toluenesulfinic acid against established chromatographic techniques. Targeted at researchers, scientists, and drug development professionals, this document furnishes a detailed overview of the analytical performance of each method, supported by experimental data and protocols.
Introduction
This compound and its derivatives are important intermediates in organic synthesis and the pharmaceutical industry. Accurate and reliable quantification of these compounds is crucial for process control and quality assurance. While chromatographic methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ion Chromatography (IC) are commonly employed for this purpose, electrochemical techniques present a potentially advantageous alternative, offering simplicity, high sensitivity, and cost-effectiveness. This guide compares the performance of a proposed electrochemical method with established chromatographic techniques for the analysis of the closely related and more extensively studied p-toluenesulfonic acid, providing a benchmark for evaluating the potential of electrochemical sensing for sulfinic acids.
Comparative Analysis of Analytical Methods
The performance of analytical methods is evaluated based on several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), linear range, and accuracy (recovery). The following table summarizes the performance of HPLC, GC, and IC for the analysis of p-toluenesulfonic acid, alongside projected performance characteristics for an electrochemical method for p-toluenesulfinic acid.
| Parameter | Electrochemical Analysis (Projected) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Ion Chromatography (IC) |
| Analyte | p-Toluenesulfinic Acid | p-Toluenesulfonic Acid | p-Toluenesulfonic Acid | p-Toluenesulfonic Acid |
| Limit of Detection (LOD) | 10⁻⁷ - 10⁻⁸ M | ~0.01 mg/mL[1] | Not explicitly found | 1 mg/L[2] |
| Limit of Quantification (LOQ) | 10⁻⁶ - 10⁻⁷ M | Not explicitly found | Not explicitly found | Not explicitly found |
| Linear Range | Typically 2-3 orders of magnitude | 0.015 - 1.5 mg/mL[1] | Not explicitly found | 10 - 150 mg/L[2] |
| Recovery | High (typically >95%) | Good | Good | Not explicitly found |
| Instrumentation | Potentiostat | HPLC system with UV detector | GC system with FID or MS detector | IC system with conductivity detector |
| Sample Preparation | Minimal, direct analysis in supporting electrolyte | Derivatization may be required, solvent extraction | Derivatization to a volatile form is necessary | Dilution, filtration |
| Analysis Time | Fast (seconds to minutes) | Moderate (minutes) | Moderate (minutes) | Moderate (minutes) |
| Cost | Low | High | High | High |
| Selectivity | Potential-dependent, may be susceptible to interferences | High, based on chromatographic separation | High, based on chromatographic separation | High, based on chromatographic separation |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the electrochemical and chromatographic analysis of this compound.
Detailed Experimental Protocols
Electrochemical Analysis (Proposed Method)
1. Instrumentation:
-
A three-electrode potentiostat/galvanostat.
-
A glassy carbon electrode (GCE) as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.
2. Reagents:
-
p-Toluenesulfinic acid standard.
-
Supporting electrolyte: e.g., 0.1 M phosphate (B84403) buffer solution (PBS) at a specific pH (to be optimized).
-
High-purity water.
3. Procedure:
-
Electrode Pretreatment: The GCE is polished with alumina (B75360) slurry on a polishing pad, followed by sonication in water and ethanol, and then dried.
-
Preparation of Standard Solutions: A stock solution of p-toluenesulfinic acid is prepared in the supporting electrolyte. A series of standard solutions are prepared by serial dilution.
-
Voltammetric Measurement:
-
The electrochemical cell is filled with the sample or standard solution.
-
The solution is deoxygenated by purging with nitrogen gas for a few minutes.
-
A voltammetric scan (DPV or SWV) is performed over a potential range determined from preliminary cyclic voltammetry experiments.
-
The peak current corresponding to the oxidation of p-toluenesulfinic acid is measured.
-
-
Quantification: A calibration curve is constructed by plotting the peak current versus the concentration of the standard solutions. The concentration of p-toluenesulfinic acid in the unknown sample is determined from this calibration curve.
High-Performance Liquid Chromatography (HPLC)
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
A C18 reversed-phase column.
2. Reagents:
-
p-Toluenesulfonic acid standard.
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Buffer solution (e.g., phosphate buffer) to control the pH of the mobile phase.
3. Procedure:
-
Mobile Phase Preparation: A suitable mobile phase is prepared by mixing acetonitrile and the aqueous buffer in a specific ratio. The mobile phase is degassed before use.
-
Preparation of Standard and Sample Solutions: Standard and sample solutions are prepared in the mobile phase or a suitable solvent and filtered through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
The column is equilibrated with the mobile phase.
-
A specific volume of the standard or sample solution is injected into the HPLC system.
-
The separation is carried out under isocratic or gradient elution at a constant flow rate and column temperature.
-
The eluent is monitored at a specific wavelength (e.g., 220 nm).
-
-
Quantification: The concentration of p-toluenesulfonic acid is determined by comparing the peak area of the sample with that of the standards.
Gas Chromatography (GC)
1. Instrumentation:
-
GC system with a flame ionization detector (FID) or a mass spectrometer (MS).
-
A suitable capillary column.
2. Reagents:
-
p-Toluenesulfonic acid standard.
-
Derivatizing agent (e.g., diazomethane (B1218177) or a silylating agent) to convert the non-volatile acid into a volatile derivative.
-
Organic solvent for extraction.
3. Procedure:
-
Derivatization and Extraction: The aqueous sample containing p-toluenesulfonic acid is treated with a derivatizing agent. The resulting volatile derivative is then extracted into an organic solvent.
-
GC Conditions:
-
A specific volume of the extracted sample is injected into the GC.
-
The separation is performed using a temperature program for the oven.
-
The carrier gas flow rate is kept constant.
-
-
Quantification: The concentration is determined by comparing the peak area of the derivatized analyte in the sample to that of the derivatized standards.
Ion Chromatography (IC)
1. Instrumentation:
-
IC system with a pump, injection valve, guard and analytical columns, a suppressor, and a conductivity detector.[2]
2. Reagents:
-
p-Toluenesulfonic acid standard.[2]
-
Eluent concentrate (e.g., sodium carbonate/bicarbonate).[2]
-
High-purity water.[2]
3. Procedure:
-
Eluent Preparation: The eluent is prepared by diluting the concentrate with high-purity water.[2]
-
Sample Preparation: Samples are dissolved in a suitable solvent (e.g., a mixture of methanol (B129727) and water for water-insoluble drugs) and filtered.[2]
-
IC Conditions:
-
Quantification: The concentration is determined from a calibration curve of peak area versus concentration of standards.[2]
Conclusion
Electrochemical methods, while not yet established for the routine analysis of p-toluenesulfinic acid, hold significant promise as a rapid, cost-effective, and sensitive analytical tool. The primary advantages of electrochemical analysis lie in its minimal sample preparation requirements and fast analysis times. In contrast, chromatographic techniques, particularly HPLC, are well-established and offer high selectivity and reliability, but at a higher cost and with more complex instrumentation and sample preparation procedures. For applications where high throughput and low cost are critical, the development and validation of a quantitative electrochemical method for this compound would be a valuable endeavor. Further research is needed to establish a robust and fully validated electrochemical protocol and to directly compare its performance with existing chromatographic methods for this specific analyte.
References
A Comparative Guide to the Derivatization of p-Toluenesulfonic Acid for Gas Chromatography Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of p-toluenesulfonic acid (p-TSA) is critical in various stages of pharmaceutical development and manufacturing, where it is often used as a catalyst or a counterion. Due to its low volatility, direct analysis of p-TSA by gas chromatography (GC) is challenging. Derivatization is a necessary step to convert the non-volatile p-TSA into a volatile derivative suitable for GC analysis. This guide provides a comparative overview of common derivatization methods for p-TSA, alternative analytical techniques, and the supporting experimental data to aid researchers in selecting the most appropriate method for their needs.
Logical Workflow for p-TSA Analysis
The general workflow for the analysis of p-toluenesulfonic acid involves a decision between direct analysis using liquid chromatography or indirect analysis via GC, which necessitates a derivatization step. The choice of derivatization, either esterification or silylation, depends on the available reagents, sample matrix, and desired sensitivity.
Caption: Workflow for p-TSA analysis, comparing direct and indirect methods.
Comparison of Analytical Methods
While GC-based methods require derivatization, they can offer high resolution and sensitivity, especially when coupled with mass spectrometry. However, alternative methods such as High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) can directly analyze p-TSA without derivatization, simplifying sample preparation. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Quantitative Performance Data
The following table summarizes the performance of various analytical methods for p-TSA and its derivatives. It is important to note that for GC methods, the performance data is often reported for the analysis of the p-TSA esters as genotoxic impurities, which provides a strong indication of the sensitivity achievable for the derivatized acid.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Key Remarks |
| GC-MS | Methyl p-toluenesulfonate | ~1 ng/mL[1] | 2.5 - 5 ng/mL[1][2] | >0.999[3] | High sensitivity for the derivatized product. Requires esterification of p-TSA. |
| Ethyl p-toluenesulfonate | ~1 ng/mL[1] | 2.5 - 5 ng/mL[1][2] | >0.999[3] | Similar performance to the methyl ester. | |
| HPLC-UV | p-Toluenesulfonic acid | < 5 ng/mL[4] | < 13.5 ng/mL[4] | >0.9998[4] | Direct analysis, no derivatization needed. Good for purity determination.[5] |
| HPLC-MS | p-Toluenesulfonate esters | 0.01 - 0.1 ppm in drug substance[2] | 2.5 - 5 ng/mL[2] | Not specified | Very high sensitivity for the esters, suggesting suitability for trace analysis.[2] |
| Ion Chromatography | p-Toluenesulfonic acid | 1 mg/L[6] | Not specified | 0.9993[6] | Suitable for aqueous samples and for separating from other ionic species.[6] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for the derivatization of p-TSA for GC analysis and for the direct analysis by HPLC.
GC Derivatization: Esterification (Methylation)
Esterification is a common method for derivatizing acidic compounds. Methyl esters are the most common derivatives due to their volatility.
Method 1: Using Trimethylsilyldiazomethane (B103560) (TMSD)
Caution: Diazomethane (B1218177) and its derivatives are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
Sample Preparation: Accurately weigh a sample containing p-TSA and dissolve it in a suitable solvent (e.g., methanol/toluene mixture).
-
Derivatization: Add a 2.0 M solution of trimethylsilyldiazomethane in hexanes dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.
-
Reaction: Allow the reaction to proceed for approximately 2-5 minutes at room temperature.[7]
-
Quenching: Add a small amount of acetic acid to quench the excess TMSD.
-
Analysis: The resulting solution containing the methyl p-toluenesulfonate can be directly injected into the GC-MS.
Method 2: Thermally Assisted Methylation with Trimethylsulfonium Hydroxide (TMSH)
-
Sample Preparation: Dissolve the p-TSA sample in a suitable solvent like methanol.
-
Reagent Addition: Add an excess of TMSH solution to the sample.
-
Injection: Inject the mixture directly into the hot GC inlet (typically at 250-300°C). The derivatization reaction occurs in the injector.[8]
-
Analysis: The formed methyl p-toluenesulfonate is separated on the GC column.
GC Derivatization: Silylation
Silylation replaces the acidic proton of the sulfonic acid with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silylated derivatives are generally more stable than their ester counterparts.
Method: Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Sample Preparation: Place the dried p-TSA sample in a reaction vial.
-
Reagent Addition: Add an aprotic solvent (e.g., pyridine, acetonitrile) and an excess of BSTFA (often with 1% TMCS as a catalyst). A typical ratio is 100 µL of solvent and 100 µL of BSTFA for a few mg of sample.[9][10]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[9][10]
-
Analysis: Cool the vial to room temperature before injecting the solution into the GC-MS.
Alternative Method: HPLC-UV Protocol
This method allows for the direct analysis of p-TSA without derivatization.
-
Sample Preparation: Dissolve the sample containing p-TSA in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of aqueous buffer (e.g., phosphate (B84403) buffer at pH 3) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
-
Injection: Inject the prepared sample solution.
-
Quantification: Use a calibration curve prepared from p-TSA standards.
Signaling Pathways and Logical Relationships
The derivatization process for p-TSA follows a clear logical path, converting the polar, non-volatile acid into a form suitable for GC analysis.
Caption: Derivatization pathways for p-TSA for GC analysis.
Conclusion
The choice of analytical method for p-toluenesulfonic acid depends on a variety of factors including the sample matrix, required sensitivity, and available instrumentation.
-
GC-based methods require derivatization but offer high sensitivity, particularly with mass spectrometric detection. Esterification and silylation are the two primary derivatization routes. While specific validated protocols for p-TSA are not abundant in the literature, general procedures for acidic compounds can be readily adapted. The analysis of p-TSA esters as genotoxic impurities demonstrates the high sensitivity achievable with this approach.[1][2]
-
HPLC and Ion Chromatography provide simpler, direct methods of analysis without the need for derivatization.[4][6] These methods are robust and well-suited for quality control and purity assessments.
For trace-level quantification of p-TSA, derivatization followed by GC-MS is a powerful option. For routine analysis and in matrices where high sensitivity is not the primary concern, HPLC or IC offer a more straightforward and often faster workflow. Researchers should validate their chosen method to ensure it meets the specific requirements of their application.
References
- 1. researchgate.net [researchgate.net]
- 2. Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. an.shimadzu.com [an.shimadzu.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Determination of medium- and long-chain perfluorocarboxylic acids in water by catalytic methylation with trimethylsilyl diazomethane and gas chromatography - Mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermally assisted methylation and subsequent silylation of scheduled acids of chemical weapon convention for on-site analysis and its comparison with the other methods of methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.gps.caltech.edu [web.gps.caltech.edu]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
Safety Operating Guide
Proper Disposal of Toluenesulfinic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of toluenesulfinic acid, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors. In case of a spill, the area should be evacuated of all non-essential personnel. The spilled solid material should be carefully collected using a scoop or sweep method that minimizes dust dispersion and placed into a designated, labeled container for disposal.
Disposal Procedures: A Step-by-Step Approach
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. It is imperative to adhere to all local, state, and federal regulations governing chemical waste.
For laboratory settings where small quantities of this compound require treatment before disposal, a neutralization protocol can be employed. This procedure should only be carried out by trained personnel.
Small-Scale Neutralization Protocol
This protocol is intended for the neutralization of small quantities of this compound.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or another suitable weak base
-
Water
-
pH indicator strips or a calibrated pH meter
-
Appropriate reaction vessel (e.g., a large beaker)
-
Stirring apparatus
-
Personal Protective Equipment (PPE)
Procedure:
-
Dilution: In a well-ventilated fume hood, slowly and cautiously add the this compound waste to a large volume of cold water. A general guideline is to use at least 10 parts water to 1 part acid. This dilution step helps to dissipate any heat generated during neutralization.
-
Neutralization: While continuously stirring the diluted acid solution, slowly add small portions of sodium bicarbonate. Be aware that this reaction will produce carbon dioxide gas, which may cause foaming. Add the base incrementally to control the reaction rate.
-
pH Monitoring: Regularly monitor the pH of the solution using pH indicator strips or a pH meter. Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Final Disposal: Once the solution is neutralized, it can typically be discharged into the sanitary sewer system with copious amounts of water, in accordance with local regulations. It is crucial to confirm your institution's specific policies on the disposal of neutralized acid solutions.
-
Container Decontamination: Any containers that held this compound should be rinsed thoroughly with water before being disposed of or reused.
Quantitative Data for Disposal Considerations
| Parameter | Guideline | Source |
| Acid to Water Dilution Ratio | 1:10 (minimum) | General laboratory safety protocols |
| Neutralizing Agent | Sodium Bicarbonate | General laboratory safety protocols |
| Target pH Range | 6.0 - 8.0 | Standard for neutralized waste |
| Final Discharge | Sanitary sewer (pending local regulations) | Institutional and municipal guidelines |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Figure 1. Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended for guidance purposes only and should not supersede any institutional or regulatory requirements. Always consult your institution's safety officer and local regulations before disposing of any chemical waste.
Essential Safety and Logistical Information for Handling Toluenesulfinic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides crucial, immediate safety and logistical information for handling Toluenesulfinic acid, including operational and disposal plans. Following these procedural, step-by-step guidelines will help mitigate risks and ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to prevent contact and inhalation. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Standard/Consideration |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1] |
| Hand Protection | Chemical-resistant gloves. | Nitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for integrity before use.[2][3][4] |
| Body Protection | Laboratory coat, chemical-resistant apron, and closed-toe shoes. | Ensure complete coverage of skin. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic acids/dusts. | Required when working outside of a fume hood or when dusts may be generated.[5] |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][6] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[6] |
Safe Handling and Storage
Proper handling and storage procedures are vital to prevent accidents and maintain the integrity of this compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Ground all equipment when transferring the substance to prevent electrostatic sparks.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Keep containers tightly closed to prevent exposure to moisture.
-
Incompatible materials include strong oxidizing agents, strong bases, and metals.[6]
Spill and Disposal Plan
A clear and practiced plan for spills and waste disposal is a critical component of laboratory safety.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealed container.
-
Neutralization (for spills): For small spills, cautiously neutralize with a weak base such as sodium bicarbonate or a 50/50 mixture of soda ash and calcium carbonate, starting from the perimeter and working inwards.[7]
-
Packaging: Ensure waste containers are appropriate for acidic and potentially corrosive materials.
-
Disposal: Dispose of the hazardous waste through a licensed environmental waste disposal company, following all local, state, and federal regulations.[8] Do not dispose of down the drain.[9]
Hazard Summary
The following table summarizes the primary hazards associated with this compound.
| Hazard Type | Description |
| Health Hazards | Causes skin irritation and serious eye damage. May cause respiratory irritation. Harmful if swallowed.[5] |
| Physical Hazards | Solid, combustible material. Dust may form explosive mixtures with air.[8] |
| Environmental Hazards | No specific data available, but release into the environment should be avoided. |
| Decomposition Products | Thermal decomposition may produce carbon monoxide, carbon dioxide, and oxides of sulfur.[6] |
References
- 1. fishersci.com [fishersci.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. unisafegloves.com [unisafegloves.com]
- 4. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 5. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 6. fishersci.com [fishersci.com]
- 7. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
